D(+)-Raffinose pentahydrate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H42O21 |
|---|---|
Molekulargewicht |
594.5 g/mol |
IUPAC-Name |
(2S,5R)-2-[[(3S,6R)-6-[(2S,4S,5S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;pentahydrate |
InChI |
InChI=1S/C18H32O16.5H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;;;;;/h5-17,19-29H,1-4H2;5*1H2/t5?,6-,7?,8-,9+,10+,11?,12?,13?,14?,15?,16-,17+,18-;;;;;/m0...../s1 |
InChI-Schlüssel |
BITMAWRCWSHCRW-SBPPXSINSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of D(+)-Raffinose Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of D(+)-Raffinose pentahydrate (CAS: 17629-30-0), a non-reducing trisaccharide composed of galactose, glucose, and fructose.[1][2][3][4] Its stability and utility as an excipient make it a valuable component in various pharmaceutical and biotechnological applications, including cryopreservation and cell culture media.[2][5][6][7][8][9]
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. These values represent a synthesis of data from various chemical suppliers and databases.
| Property | Value | References |
| IUPAC Name | (2S,3R,4S,5R,6R)-2-{[(2R,3S,4S,5R,6R)-6-{[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl]methoxy}-6-(hydroxymethyl)oxane-3,4,5-triol;pentahydrate | [10][11][12][13] |
| Synonyms | Melitose, Melitriose, Gossypose | [14][15][16] |
| Molecular Formula | C₁₈H₃₂O₁₆ · 5H₂O | [14][17][18][19] |
| Molecular Weight | 594.51 g/mol | [12][14][17][18] |
| Appearance | White crystalline powder | [2][17][20] |
| Melting Point | 78 - 82 °C | [1][14][17][20] |
| Specific Optical Rotation | +103° to +107° (c=10, H₂O, 20°C, 589 nm) | [10][11][17][20] |
| Solubility | Water: 100 mg/mL (clear, colorless solution) Ethanol: ~0.1 mg/mL DMSO: ~20 mg/mL | [3][14][18][21] |
| Density | ~1.47 g/cm³ | [1][22][23] |
| pH | 5.5 - 7.0 (100 g/L aqueous solution at 25°C) | [22][23] |
| Loss on Drying | 13.0 - 17.0% (corresponds to ~5 water molecules) | [17] |
Crystal Structure
This compound crystallizes in the orthorhombic space group P2₁2₁2₁. The crystal structure is characterized by an extensive three-dimensional network of hydrogen bonds. This network involves all hydroxyl groups, the ring and glycosidic oxygen atoms, and the five water molecules of hydration, contributing to the stability of the crystalline form.[24] One notable feature is a chain of five linked water molecules within the structure.[24]
| Crystallographic Parameter | Value | Reference |
| Crystal System | Orthorhombic | [13] |
| Space Group | P 2₁ 2₁ 2₁ | [13][24] |
| Cell Dimensions | a = 8.88 Å, b = 12.26 Å, c = 23.77 Å | [13] |
| Cell Angles | α = β = γ = 90° | [13] |
Stability and Storage
Chemical Stability: this compound is stable under normal ambient temperatures and pressures.[22] Incompatibilities: It should be kept away from strong oxidizing agents, with which it can react violently.[23] Storage Conditions: For long-term stability, it is recommended to store the material in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[22] The material is hygroscopic.
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
This protocol is based on standard pharmacopeial methods for determining the melting range of a crystalline solid.
-
Sample Preparation: The this compound sample must be finely powdered and completely dry. If necessary, dry the sample in a desiccator over silica (B1680970) gel for 24 hours prior to measurement.[2][16]
-
Loading the Capillary Tube: A small amount of the powdered sample is introduced into a glass capillary tube (typically 0.8-1.2 mm inner diameter) sealed at one end. The tube is tapped gently or dropped through a long glass tube to pack the sample tightly into the bottom, achieving a sample height of 2-3 mm.[2][18]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus. A calibrated thermometer is positioned to ensure the mercury bulb is level with the sample.[2]
-
Measurement:
-
The apparatus is heated at a rapid rate until the temperature is approximately 10°C below the expected melting point (~78°C).[2]
-
The heating rate is then reduced to approximately 1-2°C per minute to ensure thermal equilibrium.[16]
-
The "onset temperature" is recorded when the first droplet of liquid becomes visible.
-
The "clear point" is recorded when the entire sample has completely liquefied.
-
The melting point is reported as the range between the onset temperature and the clear point.
-
Specific Optical Rotation Determination
This protocol follows the principles outlined in USP General Chapter <781>.[10][11][17]
-
Solution Preparation: Accurately weigh approximately 10.0 g of this compound and dissolve it in deionized water in a 100 mL volumetric flask. Ensure the solute is completely dissolved and the solution is brought to volume at a constant temperature (20°C). The measurement should be performed within 30 minutes of preparation to avoid potential mutarotation.[17]
-
Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a calibrated sucrose (B13894) solution according to the instrument manufacturer's instructions.
-
Blank Measurement: Fill a 1.0 dm polarimeter cell with deionized water (the solvent blank). Place the cell in the instrument and take a reading to zero the instrument.
-
Sample Measurement: Rinse the cell with the prepared raffinose (B1225341) solution, then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter, maintaining the same orientation as the blank.
-
Data Recording: Record the observed angular rotation (α) at the sodium D-line (589 nm) while maintaining the temperature at 20°C ± 0.5°C.[17]
-
Calculation: The specific rotation, [α], is calculated using the following formula: [α] = (100 × α) / (l × c)
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the solution in g/100 mL
-
Water Content Determination (Karl Fischer Titration)
This method is a highly specific titration for the determination of water content in hydrates.
-
Apparatus Setup: A Karl Fischer titrator (either volumetric or coulometric) is used. The titration vessel is filled with a suitable solvent (e.g., anhydrous methanol) and pre-titrated with the Karl Fischer reagent to a stable, anhydrous endpoint.[1]
-
Reagent Standardization: The water equivalence factor (F) of the Karl Fischer reagent is determined by titrating a known mass of a certified water standard, such as disodium (B8443419) tartrate dihydrate.
-
Sample Analysis:
-
Accurately weigh a quantity of this compound (typically containing 10-50 mg of water) and quickly transfer it to the sealed titration vessel.
-
The sample is stirred to dissolve, and the titration is initiated.
-
The instrument automatically adds the Karl Fischer reagent until the electrometric endpoint is reached.
-
-
Calculation: The percentage of water in the sample is calculated as follows: % H₂O = (V × F × 100) / W
-
V = Volume of Karl Fischer reagent consumed (mL)
-
F = Water equivalence factor of the reagent (mg/mL)
-
W = Weight of the sample (mg)
-
Purity and Identification by HPLC
High-Performance Liquid Chromatography is used to determine the assay (purity) and confirm the identity of the substance.
-
System: An HPLC system equipped with a refractive index (RI) detector is typically used for sugar analysis.[13] An amino-based column is often employed for oligosaccharide separation.
-
Mobile Phase: A common mobile phase for oligosaccharide analysis is an isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[13] The mobile phase should be filtered and degassed before use.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the test material at a similar concentration to the standard. Filter both solutions through a 0.2 µm membrane filter before injection.[13]
-
Chromatographic Conditions:
-
Column: Amino-propyl bonded silica column
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Detector: Refractive Index (RI)
-
-
Analysis: Inject the standard and sample solutions. The retention time of the major peak in the sample chromatogram should correspond to that of the standard. The purity is calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.
Visualization of a Relevant Pathway
D(+)-Raffinose is a key intermediate in the Raffinose Family Oligosaccharide (RFO) metabolic pathway in plants. This pathway is crucial for stress tolerance and carbon storage. The diagram below illustrates the synthesis of raffinose from sucrose.
Raffinose synthesis pathway in plants.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Solubility determination and crystallization [huber-online.com]
- 5. rigaku.com [rigaku.com]
- 6. FAQs: Optical Rotation [usp.org]
- 7. drugfuture.com [drugfuture.com]
- 8. pietdaas.nl [pietdaas.nl]
- 9. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatography-mass spectrometry for mapping and sequencing glycosaminoglycan-derived oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thinksrs.com [thinksrs.com]
- 12. uspbpep.com [uspbpep.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Karl Fischer water content titration - Scharlab [scharlab.com]
- 16. Basic procedure of x-ray crystallography for analysis of lectin-sugar interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aqueous Solubility Assay - Enamine [enamine.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. chem.ucalgary.ca [chem.ucalgary.ca]
- 22. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 23. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 24. â©781⪠Optical Rotation [doi.usp.org]
An In-depth Technical Guide on the Molecular Structure and Conformation of D(+)-Raffinose Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformation of D(+)-Raffinose pentahydrate, a naturally occurring trisaccharide of significant interest in various scientific and industrial fields. This document summarizes key crystallographic and spectroscopic data, outlines experimental methodologies for its structural determination, and presents a logical workflow for its analysis.
Molecular Structure
D(+)-Raffinose is a non-reducing trisaccharide composed of D-galactose, D-glucose, and D-fructose residues. The systematic name for raffinose (B1225341) is O-α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside. In its common crystalline form, it exists as a pentahydrate (C₁₈H₃₂O₁₆·5H₂O).
The three monosaccharide units are linked by glycosidic bonds: an α-(1→6) linkage between galactose and glucose, and an α-(1→2) linkage between glucose and fructose. The presence of five water molecules in the crystal lattice plays a crucial role in stabilizing the overall three-dimensional structure through an extensive network of hydrogen bonds.
Crystal Structure
The three-dimensional arrangement of atoms in crystalline this compound has been determined with high precision using single-crystal X-ray diffraction. A significant redetermination of the crystal structure was performed at a low temperature of 119 K, which minimized thermal vibrations and allowed for the accurate location of all hydrogen atoms.[1]
The crystal system and unit cell parameters from crystallographic studies are summarized in the table below.
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 8.88472 Å[2] |
| b | 12.2592 Å[2] |
| c | 23.7676 Å[2] |
| α | 90.0°[2] |
| β | 90.0°[2] |
| γ | 90.0°[2] |
| Z | 4 |
| Temperature | 93 K[3][4] |
Note: Detailed atomic coordinates, bond lengths, bond angles, and torsional angles for this compound can be accessed from the Cambridge Structural Database (CSD) under the reference code RAFINO01.
Hydrogen Bonding
The crystal structure of this compound is characterized by a complex and extensive three-dimensional network of hydrogen bonds.[1] All hydroxyl groups of the raffinose molecule and the five water molecules of hydration are involved in this network. This hydrogen bonding is critical in defining the conformation of the molecule in the solid state and the stability of the crystal lattice. The hydrogen bonding involves infinite chains of molecules linked through the water molecules.[1]
Molecular Conformation
The overall conformation of D(+)-Raffinose is determined by the conformation of the individual monosaccharide rings and the rotational freedom around the glycosidic linkages.
Ring Conformation
The constituent monosaccharides of raffinose adopt specific ring puckering conformations. The galactopyranose and glucopyranose rings typically exist in the stable chair conformation (⁴C₁). The fructofuranose ring adopts an envelope or twist conformation.
Glycosidic Linkage Conformation
The relative orientation of the monosaccharide units is described by the torsional angles (also known as dihedral angles) around the glycosidic bonds. These are denoted as φ (phi), ψ (psi), and for (1→6) linkages, ω (omega).
-
φ (phi): O5'-C1'-O1-C6
-
ψ (psi): C1'-O1-C6-C5
-
ω (omega): O1-C6-C5-O5 (for the galactose-glucose linkage)
The specific values of these torsional angles define the three-dimensional shape of the raffinose molecule. In the solid state, these angles are fixed by the crystal packing forces and hydrogen bonding. In solution, there is more conformational flexibility, and the molecule may exist as an equilibrium of different conformers.
Experimental Determination of Structure and Conformation
The molecular structure and conformation of this compound are elucidated through a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational molecular modeling.
Figure 1: Workflow for determining the molecular structure and conformation.
X-ray Crystallography Protocol
Single-crystal X-ray diffraction provides a static picture of the molecule in the crystalline state.
Methodology:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of an aqueous solution.
-
Mounting: A well-formed single crystal is selected and mounted on a goniometer head. For low-temperature data collection, the crystal is flash-cooled in a stream of cold nitrogen gas (typically around 100-120 K) to minimize radiation damage and thermal motion.
-
Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Cu Kα radiation).[1] The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The intensities of the diffraction spots are integrated, corrected for various experimental factors, and used to determine the unit cell parameters and space group.
-
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using computational methods (e.g., direct methods or Patterson synthesis). The initial structural model is then refined to improve the agreement between the calculated and observed diffraction patterns. A final R-factor of around 0.036 indicates a good quality refinement.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution, where they are often more flexible than in the solid state.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O). The concentration is optimized for the specific NMR experiment.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer. These experiments may include:
-
1D ¹H and ¹³C NMR: To identify the chemical environments of the hydrogen and carbon atoms.
-
2D Homonuclear Correlation Spectroscopy (COSY): To establish proton-proton spin-spin coupling networks within each monosaccharide ring.
-
2D Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton and carbon atoms.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range correlations between protons and carbons, which is crucial for sequencing the monosaccharide units and analyzing the glycosidic linkages.
-
Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY): To measure through-space proximities between protons, which provides information about the conformation around the glycosidic bonds.
-
-
Data Analysis: The NMR spectra are processed and analyzed to assign all proton and carbon resonances. The measured coupling constants and NOE intensities are then used to determine the preferred conformation of the individual rings and the torsional angles of the glycosidic linkages.
Conclusion
The molecular structure and conformation of this compound have been well-characterized through a combination of X-ray crystallography and NMR spectroscopy. In the solid state, it exists in a highly ordered, hydrogen-bonded crystalline lattice with a defined conformation. In solution, while the individual monosaccharide rings maintain their preferred conformations, there is increased flexibility around the glycosidic linkages. A thorough understanding of its three-dimensional structure is fundamental for its applications in fields ranging from food science and cryopreservation to drug delivery and formulation. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals working with this important trisaccharide.
References
- 1. The hydrogen bonding in the crystal structure of raffinose pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raffinose, pentahydrate | C18H42O21 | CID 2724100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dehydration of raffinose pentahydrate: structures of raffinose 5-, 4.433-, 4.289- and 4.127-hydrate at 93 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
The Biological Role of Raffinose Family Oligosaccharides in Plants: An In-depth Technical Guide
Audience: This technical guide is intended for researchers, scientists, and drug development professionals engaged in plant biology, crop science, and pharmacology. It provides a comprehensive overview of the core biological functions of Raffinose (B1225341) Family Oligosaccharides (RFOs), their biosynthesis, roles in stress mitigation, and associated analytical methodologies.
Introduction to Raffinose Family Oligosaccharides (RFOs)
Raffinose Family Oligosaccharides (RFOs) are a class of α-galactosyl derivatives of sucrose (B13894), representing the second most abundant group of soluble carbohydrates in the plant kingdom after sucrose.[1][2] The family includes the trisaccharide raffinose, the tetrasaccharide stachyose (B150584), the pentasaccharide verbascose, and higher degree of polymerization (DP) oligosaccharides like ajugose.[3][4] RFOs are nearly ubiquitous in higher plants and play pivotal roles in fundamental physiological processes.[3][5] They are critically involved in carbon storage, long-distance transport in the phloem, and, most notably, in conferring tolerance to a wide range of abiotic stresses, including drought, cold, and high salinity.[1][4] Furthermore, they are key players in seed biology, contributing to desiccation tolerance during maturation, and enhancing seed vigor and longevity.[6][7][8] Their functions as osmoprotectants, membrane stabilizers, and antioxidants make the RFO metabolic pathway a significant target for research aimed at developing more resilient crops.[1][9]
RFO Metabolism in Plants: Biosynthesis and Catabolism
The synthesis and breakdown of RFOs are tightly regulated processes, primarily occurring through two distinct biosynthetic pathways and enzymatic degradation.
RFO Biosynthesis
In plants, RFOs are synthesized via two main pathways: the predominant galactinol-dependent pathway and a less common galactinol-independent pathway.[5][9]
2.1.1 Galactinol-Dependent Pathway This is the primary and most extensively studied pathway for RFO synthesis in higher plants.[3][4] It involves the sequential addition of galactose units, donated by a key intermediate, galactinol (B1212831).
-
Galactinol Synthesis: The pathway is initiated by the enzyme Galactinol Synthase (GolS) . GolS catalyzes the transfer of a galactosyl moiety from UDP-D-galactose to myo-inositol, forming galactinol (1-O-α-D-galactopyranosyl-L-myo-inositol).[3][4] This is the committed and key regulatory step in RFO biosynthesis.[4]
-
Raffinose Synthesis: Raffinose Synthase (RS) transfers a galactose unit from galactinol to sucrose, forming the trisaccharide raffinose.[9][10]
-
Stachyose Synthesis: Stachyose Synthase (STS) adds a second galactose unit from galactinol to raffinose, yielding the tetrasaccharide stachyose.[4][9]
-
Verbascose and Ajugose Synthesis: The synthesis of larger RFOs, such as the pentasaccharide verbascose, is catalyzed by enzymes like Verbascose Synthase (VS) , which transfers another galactosyl residue from galactinol to stachyose.[9][10] In some species, a multifunctional Stachyose Synthase can synthesize both stachyose and verbascose.[9]
2.1.2 Galactinol-Independent Pathway A less common pathway, reported in species like Ajuga reptans (Lamiaceae family), operates in the vacuole and does not use galactinol as the galactose donor.[5][9] This pathway involves a galactan:galactan galactosyltransferase (GGT) , which catalyzes the transfer of a galactose unit from one RFO molecule to another.[5][9] For instance, two raffinose molecules can act as donor and acceptor to form one molecule of stachyose.[9]
RFO Catabolism
RFOs are broken down by α-galactosidases (AGALs) , which hydrolyze the α-1,6-galactosidic bonds, releasing sucrose and successive units of galactose.[5] This degradation is essential to mobilize the stored carbon and energy, for example, during seed germination to fuel the growth of the embryo.[5][7]
Core Biological Functions of RFOs
RFOs perform a diverse array of functions crucial for plant growth, development, and survival.
Carbon Storage and Phloem Transport
In many plant species, particularly legumes, RFOs serve as significant carbon storage compounds in seeds, roots, and tubers.[2][7] They provide a readily available energy source during germination before the seedling can perform photosynthesis.[2]
In certain plant families (e.g., Cucurbitaceae, Lamiaceae), RFOs are the primary form of photoassimilates transported over long distances in the phloem.[8][11][12] This transport relies on a symplastic loading mechanism known as the "polymer trap model." In this model, sucrose synthesized in mesophyll cells diffuses into specialized companion cells (intermediary cells) via plasmodesmata. Inside these cells, GolS, RS, and STS synthesize raffinose and stachyose from the sucrose. Due to their larger size, these RFOs are "trapped" as they cannot diffuse back into the mesophyll, establishing a concentration gradient that drives the continuous flow of sucrose into the phloem for transport.[2][11]
Role in Seed Biology
RFOs accumulate to high levels during the late stages of seed development and are strongly correlated with desiccation tolerance, vigor, and longevity.[5][9][13] They protect cellular structures from damage during drying through several proposed mechanisms:
-
Water Replacement: RFOs replace water molecules, forming hydrogen bonds with membranes and proteins to maintain their structural integrity.[7][13]
-
Glassy State Formation: High concentrations of RFOs and sucrose contribute to the vitrification of the cytoplasm, forming a stable, non-crystalline "glassy" state.[7][13] This state dramatically slows down metabolic processes and prevents chemical reactions that would otherwise lead to seed deterioration.[7]
-
Antioxidant Activity: RFOs can act as antioxidants, scavenging reactive oxygen species (ROS) that accumulate during desiccation and aging.[7][14]
Abiotic Stress Tolerance
A primary function of RFOs is to protect plants from various abiotic stresses.[1][15] The expression of RFO biosynthesis genes, particularly GolS, is often induced by drought, high salinity, and cold.[3][16][17]
-
Osmotic Adjustment: Accumulation of RFOs in the cytoplasm increases the solute concentration, lowering the cellular water potential. This helps maintain turgor and water uptake under drought and saline conditions.[1][2]
-
Membrane Stabilization: RFOs interact with the polar head groups of membrane phospholipids, stabilizing cellular membranes against damage from dehydration or freezing.[1][9]
-
ROS Scavenging: Galactinol and raffinose have been shown to be effective scavengers of hydroxyl radicals, some of the most damaging ROS.[14] By mitigating oxidative stress, RFOs protect cellular components like DNA, proteins, and lipids from damage.[14][18]
Signaling Functions
Emerging evidence suggests that RFOs and their precursors act as signaling molecules in stress response pathways.[3][11]
-
The expression of GolS genes is regulated by stress-related transcription factors (e.g., HsfA2) and hormones like abscisic acid (ABA).[9][14]
-
Galactinol itself may induce salicylic (B10762653) acid (SA) signaling upon pathogen infection.[9]
-
The accumulation of RFOs may act as a signal that modulates downstream stress-responsive gene expression, contributing to a plant's acclimation to adverse conditions.[19]
Quantitative Data on RFO Content in Plants
The concentration and composition of RFOs vary significantly among plant species, tissues, developmental stages, and environmental conditions.[1][10] Seeds, particularly those of legumes, are known to accumulate high levels of RFOs.
Table 1: RFO Content in Seeds of Various Legume Species
| Species | Cultivar/Line | Raffinose Content | Stachyose Content | Verbascose Content | Total RFOs | Reference |
|---|---|---|---|---|---|---|
| Soybean (Glycine max) | 5 lines avg. | 0.25–1.35% | 0.29–6.33% | - | - | [9] |
| Soybean (Glycine max) | Defatted flour avg. | 1.15% | 3.23% | - | 4-6% (of flour) | [9] |
| Chickpea (Cicer arietinum) | Spanish cultivars | 1.31 mg/100g (other α-galactosides) | - | - | ~60% of total sugars | [1][9] |
| Lentil (Lens culnaris) | Various cultivars | - | - | - | 4.5–5.5 mol/100g flour | [9] |
| Faba Bean (Vicia faba) | 15 cultivars avg. | 0.12–0.29% DM | 0.46–1.02% DM | 0.82–1.61% DM | 1.0-4.5% | [10][20] |
| Lupin (Lupinus spp.) | Various species | 0.30–1.90% | 2.30–8.60% | ND–3.50% | - | [20] |
| Pea (Pisum sativum) | 25 cultivars | - | - | Dominant RFO | 52.03–80.60 mg/g DM | [21] |
Note: Content is often reported on a dry weight (DW) or dry matter (DM) basis. Values can vary widely based on genotype and environment.
Table 2: RFO Accumulation Under Abiotic Stress in Chickpea Seedlings
| Condition | myo-Inositol (mg/g FW) | Galactinol (mg/g FW) | Raffinose (mg/g FW) | Reference |
|---|---|---|---|---|
| Control | Not specified | 0.09–0.11 | 0.2–0.3 | [18] |
| Heat Stress | Not specified | up to 0.45 | up to 1.5 | [18] |
| Oxidative Stress | Not specified | 0.2–0.3 | Significantly increased | [18] |
| Dehydration Stress | Significantly increased | No significant change | No significant change | [18] |
Note: FW = Fresh Weight. This data highlights the specific induction of RFOs under particular stresses.
Key Experimental Protocols
The analysis of RFOs requires precise methodologies for extraction, separation, and quantification.
RFO Extraction and Quantification by HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and reliable method for separating and quantifying soluble sugars, including RFOs and their precursors.[22]
Methodology:
-
Sample Preparation:
-
Harvest plant tissue (e.g., seeds, leaves) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Lyophilize the tissue to complete dryness.
-
Grind the dried tissue into a fine, homogenous powder using a ball mill or mortar and pestle. Store at -80°C until extraction.
-
-
Extraction:
-
Weigh approximately 20-50 mg of powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% (v/v) ethanol.
-
Incubate at 80°C for 1 hour, vortexing every 15 minutes to ensure thorough extraction.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully transfer the supernatant containing the soluble sugars to a new tube. For quantitative analysis, a second extraction of the pellet can be performed and the supernatants pooled.
-
-
Sample Cleanup (Optional but Recommended):
-
To remove interfering compounds, the extract can be passed through a C18 solid-phase extraction (SPE) cartridge.
-
Evaporate the solvent from the extract under a stream of nitrogen or using a vacuum concentrator.
-
Re-suspend the dried residue in a known volume of ultrapure water.
-
-
HPAEC-PAD Analysis:
-
System: A Dionex (or equivalent) ion chromatography system equipped with a PAD detector and an anion-exchange column (e.g., CarboPac™ PA1 or PA20).
-
Eluent: A gradient of sodium hydroxide (B78521) (NaOH) is typically used for separation. A gradient allows for the separation of a wide range of sugars, from monosaccharides to oligosaccharides, within a single run.[22]
-
Detection: Pulsed Amperometric Detection provides direct, sensitive quantification of carbohydrates without the need for derivatization.
-
Quantification: Calibrate the system using external standards of myo-inositol, galactinol, sucrose, raffinose, stachyose, and verbascose. Peak areas are integrated and compared to the calibration curves to determine the concentration in the sample.[22]
-
Galactinol Synthase (GolS) Activity Assay
This assay measures the activity of the key regulatory enzyme in the RFO pathway by quantifying the formation of galactinol.
Methodology:
-
Crude Protein Extraction:
-
Grind ~200 mg of frozen plant tissue to a fine powder in liquid nitrogen.
-
Homogenize the powder in 1 mL of ice-cold Extraction Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 5 mM DTT, and protease inhibitors).
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude protein extract. Determine the total protein concentration using a standard method like the Bradford assay.
-
-
Enzyme Assay Reaction:
-
Set up the reaction in a microcentrifuge tube on ice:
-
50 µL Assay Buffer (e.g., 100 mM HEPES-KOH, pH 7.0)
-
10 µL of 20 mM UDP-galactose (substrate)
-
10 µL of 40 mM myo-inositol (substrate)
-
20 µL of crude protein extract (~50-100 µg total protein)
-
Bring the final volume to 100 µL with deionized water.
-
-
Include a negative control (e.g., boiled extract or reaction mix without one substrate).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by boiling for 5 minutes.
-
-
Quantification of Galactinol:
-
Centrifuge the stopped reaction to pellet precipitated protein.
-
Analyze the supernatant for galactinol content using the HPAEC-PAD method described above (Section 5.1).
-
Enzyme activity can be expressed as nmol of galactinol produced per mg of protein per minute.
-
Conclusion and Future Perspectives
Raffinose Family Oligosaccharides are multifunctional molecules that are integral to plant metabolism, development, and survival. Their roles as transport and storage carbohydrates are well-established, but their significance in mediating stress tolerance is a field of ever-growing importance. The ability of RFOs to stabilize membranes, mitigate osmotic stress, and detoxify reactive oxygen species places them at the center of the plant's defense network against environmental challenges.
For researchers and drug development professionals, understanding the RFO pathway offers several opportunities. Genetically engineering the expression of key enzymes like GolS and RS could lead to the development of crops with enhanced resilience to drought, salinity, and temperature extremes. Furthermore, as RFOs are known prebiotics with potential health benefits, manipulating their content in food crops is a dual-purpose strategy for improving both agricultural sustainability and human nutrition.[1][15] Future research should focus on elucidating the precise signaling roles of galactinol and RFOs, identifying the specific transporters involved in their subcellular localization, and exploring the complex regulatory networks that govern their metabolism under combined stress conditions.
References
- 1. Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. [PDF] Raffinose family oligosaccharides (RFOs): role in seed vigor and longevity | Semantic Scholar [semanticscholar.org]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Frontiers | Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? [frontiersin.org]
- 10. Frontiers | Optimizing raffinose family oligosaccharides content in plants: A tightrope walk [frontiersin.org]
- 11. Significance of Raffinose Family Oligosaccharides (RFOs) metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transport and metabolism of raffinose family oligosaccharides in transgenic potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Galactinol and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing raffinose family oligosaccharides content in plants: A tightrope walk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Significance of galactinol and raffinose family oligosaccharide synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A reliable and rapid method for soluble sugars and RFO analysis in chickpea using HPAEC-PAD and its comparison with HPLC-RI - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D(+)-Raffinose Pentahydrate (CAS: 17629-30-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of D(+)-Raffinose pentahydrate, a naturally occurring trisaccharide. The document details its physicochemical properties, analytical methodologies for its quantification and identification, and its diverse applications in research and pharmaceutical development. Special emphasis is placed on its roles as a cryoprotectant, a supplement in cell culture media, and an excipient in drug formulations. Furthermore, this guide explores the metabolic pathways of raffinose (B1225341) in various organisms and its interaction with key signaling pathways in plants. Detailed experimental protocols and visual diagrams are provided to facilitate practical application and a deeper understanding of its biochemical significance.
Physicochemical Properties
This compound is a trisaccharide composed of galactose, glucose, and fructose (B13574) moieties. It is a white crystalline powder with a slightly sweet taste.
| Property | Value | References |
| CAS Number | 17629-30-0 | [1][2] |
| Molecular Formula | C₁₈H₃₂O₁₆·5H₂O | [1][3] |
| Molecular Weight | 594.51 g/mol | [1][2] |
| Appearance | White crystalline powder | [1][4] |
| Melting Point | 78-82 °C | [5] |
| Solubility | Soluble in water and pyridine. Soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide.[6][7][8] | |
| Optical Rotation | [α]²⁰/D +103° to +107° (c=10, H₂O) | [1][9] |
| Purity (by HPLC) | ≥98% | [1][3][10] |
Analytical Methodologies
The accurate quantification and identification of this compound are crucial for its application in research and industry. Various analytical techniques are employed, with High-Performance Liquid Chromatography (HPLC) and enzymatic assays being the most common.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of raffinose in various matrices, including food, biological samples, and pharmaceutical formulations.
Experimental Protocol: HPLC-RID for Raffinose in Pea Seeds
This protocol describes the determination of raffinose family oligosaccharides using reverse-phase HPLC with refractometric detection.
-
Instrumentation: A standard HPLC system equipped with a refractive index detector.
-
Column: Silica C18 column.
-
Mobile Phase: Demineralized water.
-
Flow Rate: Isocratic elution.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Obtain an extract of raffinose family oligosaccharides from a ground pea sample using an 80% ethanol-water mixture. This can be achieved by boiling under reflux or by sonication.
-
Filter the extract through a 0.45 µm membrane filter before injection.
-
-
Quantification: The quantification of raffinose is based on a calibration curve prepared from standard solutions of known concentrations. The peak area of raffinose is proportional to its concentration.[4]
Enzymatic Assay
Enzymatic assays offer a specific and sensitive method for the quantification of raffinose. This method typically involves the enzymatic hydrolysis of raffinose and the subsequent measurement of one of the hydrolysis products.
Experimental Protocol: Enzymatic Determination of Raffinose
This protocol is based on the hydrolysis of raffinose by α-galactosidase and the subsequent quantification of released D-galactose.
-
Principle: α-Galactosidase hydrolyzes raffinose into sucrose (B13894) and D-galactose. The concentration of D-galactose is then determined in a subsequent enzymatic reaction catalyzed by galactose dehydrogenase, which involves the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of D-galactose, and thus to the initial amount of raffinose.
-
Reagents:
-
α-Galactosidase solution
-
Galactose dehydrogenase
-
NAD⁺ solution
-
Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 4.5)
-
Raffinose standard solutions
-
-
Procedure:
-
Sample Preparation: Prepare aqueous extracts of the sample. For solid samples like flour, extraction with 80% ethanol followed by clarification steps is recommended.[11]
-
Hydrolysis: Incubate the sample solution with α-galactosidase at an optimal temperature (e.g., 50°C) for a defined period (e.g., 20 minutes) to ensure complete hydrolysis of raffinose.[11]
-
Quantification of D-galactose:
-
To a cuvette, add the hydrolyzed sample, buffer, and NAD⁺ solution.
-
Measure the initial absorbance at 340 nm.
-
Add galactose dehydrogenase to start the reaction.
-
Incubate at a suitable temperature (e.g., 25°C) until the reaction is complete.
-
Measure the final absorbance at 340 nm.
-
-
Calculation: The concentration of raffinose in the original sample is calculated from the change in absorbance, using a standard curve prepared with known concentrations of raffinose.
-
Applications in Research and Drug Development
This compound has several important applications in scientific research and the pharmaceutical industry, primarily due to its unique chemical and physical properties.
Cryoprotectant
Raffinose is utilized as a cryoprotectant to protect cells and tissues from damage during freezing and thawing cycles.[1] Its mechanism of action is attributed to its ability to provide hypertonicity, which leads to cell desiccation before freezing, and its capacity to inhibit intracellular ice formation.[12][13] It is often used in combination with other cryoprotectants like glycerol.[12][13] For instance, in the cryopreservation of mammalian oocytes, a combination of intracellular and extracellular raffinose with low concentrations of dimethylsulfoxide (DMSO) has been shown to yield high survival and development rates.[14][15]
Cell Culture Media Supplement
This compound is used as a carbon source in various cell culture media, particularly for yeast and mammalian cells.[16] In the context of recombinant protein production in mammalian cell cultures, the addition of raffinose to the medium has been shown to reproducibly enhance the formation of high-mannose N-glycans on the expressed proteins.[17][18] This modulation of glycosylation is significant as the glycan profile of a therapeutic protein can impact its efficacy and pharmacokinetics. The underlying mechanism is thought to involve alterations in the expression levels of glycosylation-related genes.[17]
Drug Formulation and Delivery
In the pharmaceutical industry, this compound serves as a versatile excipient in drug formulations. It is used as a bulking agent, stabilizer, and water scavenger in freeze-drying (lyophilization) processes, contributing to the stability of the final product.[2][][20] Its ability to form a stable amorphous phase during freeze-drying helps to protect therapeutic proteins from degradation.[13]
Metabolic Pathways
The metabolism of raffinose varies significantly across different organisms, primarily due to the presence or absence of the enzyme α-galactosidase.
Raffinose Metabolism in Plants
In plants, raffinose and other members of the raffinose family of oligosaccharides (RFOs) play crucial roles in carbon storage, transport, and stress tolerance.[21][22]
-
Biosynthesis: The biosynthesis of raffinose begins with the synthesis of galactinol (B1212831) from UDP-galactose and myo-inositol, a reaction catalyzed by galactinol synthase. Raffinose synthase then transfers a galactose moiety from galactinol to sucrose to form raffinose.
-
Degradation: The breakdown of raffinose is catalyzed by α-galactosidase, which hydrolyzes it into sucrose and galactose.
Raffinose Metabolism in Humans and Microorganisms
Humans lack the α-galactosidase enzyme necessary to hydrolyze raffinose in the small intestine. Consequently, it passes undigested to the large intestine, where it is fermented by gut bacteria that possess this enzyme. This fermentation process produces short-chain fatty acids and gases. Certain probiotic bacteria, such as Bifidobacteria and Lactobacilli, can utilize raffinose as a carbon source.
Interaction with Signaling Pathways
In plants, the metabolism of raffinose family oligosaccharides is linked to stress response signaling pathways, particularly those involving abscisic acid (ABA) and salicylic (B10762653) acid (SA).
Abscisic Acid (ABA) Signaling
ABA is a key phytohormone involved in regulating plant responses to abiotic stresses such as drought and cold. The promoters of genes encoding galactinol synthase and raffinose synthase contain W-box cis-elements, which are regulated by ABA-inducible WRKY transcription factors.[5][9] This suggests that raffinose biosynthesis is, at least in part, under the control of the ABA signaling pathway, and the accumulation of raffinose during stress may be an adaptive response.[23][24][25][26]
Salicylic Acid (SA) Signaling
Salicylic acid is a crucial signaling molecule in plant defense against pathogens. There is evidence to suggest that galactinol, the precursor of raffinose, can induce the expression of pathogenesis-related (PR) genes through a salicylic acid-dependent pathway.[5][10] This indicates a potential role for the raffinose biosynthetic pathway in plant immunity.[8]
Conclusion
This compound is a versatile trisaccharide with significant applications in research and pharmaceutical development. Its well-characterized physicochemical properties, coupled with established analytical methods, make it a valuable tool for scientists and researchers. Its roles as a cryoprotectant, a modulator of glycosylation in cell culture, and a stabilizing excipient in drug formulations highlight its importance in various biotechnological and pharmaceutical processes. A deeper understanding of its metabolic pathways and interactions with cellular signaling networks will continue to unveil new applications and further solidify its position as a key biomolecule.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Raffinose - CD Formulation [formulationbio.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 6. Cryoprotection by glucose, sucrose, and raffinose to chloroplast thylakoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide and salicylic acid signaling in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. libios.fr [libios.fr]
- 12. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cryopreservation of mammalian oocytes by using sugars: Intra- and extracellular raffinose with small amounts of dimethylsulfoxide yields high cryosurvival, fertilization, and development rates [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. D-Raffinose pentahydrate | ibresco [ibresco.com]
- 17. Cell culture media supplemented with raffinose reproducibly enhances high mannose glycan formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 20. Thermo Scientific Chemicals D-(+)-Raffinose pentahydrate, 99% | Fisher Scientific [fishersci.ca]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Optimizing raffinose family oligosaccharides content in plants: A tightrope walk [frontiersin.org]
- 23. Abscisic Acid Signaling and Abiotic Stress Tolerance in Plants: A Review on Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Frontiers | Abscisic Acid Signaling and Abiotic Stress Tolerance in Plants: A Review on Current Knowledge and Future Prospects [frontiersin.org]
- 26. mdpi.com [mdpi.com]
A Technical Guide to the Water Solubility and Stability of D(+)-Raffinose Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the aqueous solubility and stability of D(+)-Raffinose pentahydrate. The information is compiled to support researchers, scientists, and professionals in drug development in their understanding and utilization of this trisaccharide.
Introduction to this compound
This compound is a naturally occurring trisaccharide composed of galactose, glucose, and fructose (B13574) moieties.[1] It is commonly found in a variety of vegetables and grains.[2] In scientific and pharmaceutical applications, it serves various purposes, including as a carbon source in microbiology and as a component in cryoprotectant solutions. Understanding its solubility and stability is crucial for its effective application.
Water Solubility of this compound
Table 1: Reported Aqueous Solubility of this compound
| Solubility Value | Solvent | Temperature | Source |
| 0.1 g/mL | H₂O | Not Specified | Sigma-Aldrich |
| 50 mg/mL | H₂O | Not Specified | ChemicalBook[1] |
| 1 mg/mL | PBS (pH 7.2) | Not Specified | Cayman Chemical[2] |
| 143 g/L | H₂O | Not Specified | ChemicalBook |
| "Soluble" | Water | Not Specified | Thermo Scientific Chemicals[3] |
It is important to note that the solubility of sugars is generally temperature-dependent, with solubility increasing with temperature. For precise applications, it is recommended to determine the solubility at the specific temperature of interest using the experimental protocol outlined in this guide.
This compound is also soluble in other solvents, as detailed in the table below.
Table 2: Solubility of this compound in Other Solvents
| Solvent | Solubility | Source |
| Ethanol | ~0.1 mg/mL | Cayman Chemical[2] |
| DMSO | ~20 mg/mL | Cayman Chemical[2] |
| Dimethyl formamide | ~15 mg/mL | Cayman Chemical[2] |
| Pyridine | Soluble | Thermo Scientific Chemicals[3] |
Stability of this compound
The stability of this compound is influenced by several factors, including temperature, pH, and the presence of enzymes.
General Stability and Storage
As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[2] It is hygroscopic and should be protected from moisture.[3] It is also incompatible with strong oxidizing agents.[3]
pH and Temperature Stability
While comprehensive kinetic data for the hydrolysis of raffinose (B1225341) across a wide range of pH and temperatures is limited in publicly available literature, some studies provide insights into its stability under specific conditions.
The hydrolysis of trisaccharides, including raffinose, has been studied in subcritical water at high temperatures (150-230°C).[4] Under these conditions, the degradation of the constituent monosaccharides produces acidic compounds that catalyze the hydrolysis, which does not follow simple first-order kinetics.[4]
In the context of enzymatic degradation, a β-D-fructofuranosidase has been shown to be stable in a pH range of 5.5–8.0 and at temperatures below 50°C, and it can completely hydrolyze a 2% raffinose solution within 8 hours.[5] This indicates that in the presence of such enzymes, raffinose will be degraded under these conditions.
Enzymatic Hydrolysis
D(+)-Raffinose is susceptible to enzymatic hydrolysis. The enzyme α-galactosidase hydrolyzes raffinose into D-galactose and sucrose.[2] Invertase can also cleave raffinose. One study identified an invertase with high specific activity for raffinose hydrolysis at pH 6.5 and 35°C.[6]
The enzymatic hydrolysis pathway is a key consideration in applications where such enzymes may be present.
Experimental Protocols
The following sections provide detailed methodologies for determining the water solubility and assessing the stability of this compound.
Protocol for Determining Temperature-Dependent Aqueous Solubility
This protocol describes an isothermal method for determining the solubility of this compound in water at various temperatures.
4.1.1. Materials and Equipment
-
This compound (high purity)
-
Deionized or distilled water
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials or flasks with secure caps
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD)
-
Volumetric flasks and pipettes
4.1.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of water in several vials. The excess solid should be clearly visible.
-
Place the vials in a temperature-controlled shaker set to the desired temperature.
-
Allow the solutions to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Collection and Preparation:
-
Once equilibrated, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask.
-
Record the exact volume of the filtered supernatant.
-
Dilute the filtered solution to a known volume with water.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by HPLC. A typical HPLC method for oligosaccharides can be used.[7][8]
-
Generate a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution.
-
Express the solubility in desired units (e.g., g/100 mL or mol/L).
-
Repeat the procedure for each desired temperature.
-
Protocol for Accelerated Stability Testing
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
4.2.1. Materials and Equipment
-
This compound
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions
-
Hydrogen peroxide (H₂O₂) solution
-
Temperature-controlled ovens or incubators
-
HPLC system with a stability-indicating method
-
pH meter
4.2.2. Procedure
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound of known concentration in water.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of a suitable concentration of HCl (e.g., 0.1 M) and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of a suitable concentration of NaOH (e.g., 0.1 M) and incubate at an elevated temperature (e.g., 60°C).
-
Oxidation: Mix the stock solution with an equal volume of a suitable concentration of H₂O₂ (e.g., 3%) and store at room temperature, protected from light.
-
Thermal Degradation: Place the stock solution (in a neutral pH buffer) in a high-temperature oven (e.g., 80°C).
-
-
Time-Point Sampling:
-
Withdraw aliquots from each stress condition at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
-
Analysis by HPLC:
-
Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
Monitor the decrease in the peak area of the parent compound and the appearance of degradation product peaks.
-
-
Data Evaluation:
-
Calculate the percentage of degradation at each time point for each stress condition.
-
Identify the major degradation products if possible by comparing their retention times to known standards (e.g., glucose, fructose, galactose, sucrose).
-
Visualizations
The following diagrams illustrate key aspects of this compound.
Caption: Chemical structure linkage of D(+)-Raffinose.
Caption: Experimental workflow for determining solubility.
Caption: Workflow for accelerated stability testing.
Caption: Enzymatic hydrolysis by α-Galactosidase.
References
- 1. This compound CAS#: 17629-30-0 [m.chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Thermo Scientific Chemicals D-(+)-Raffinose pentahydrate, 99% | Fisher Scientific [fishersci.ca]
- 4. Hydrolysis kinetics of trisaccharides consisting of glucose, galactose, and fructose residues in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Identification of an Invertase With High Specific Activity for Raffinose Hydrolysis and Its Application in Soymilk Treatment [frontiersin.org]
- 7. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hamiltoncompany.com [hamiltoncompany.com]
The Core Mechanism of D(+)-Raffinose Pentahydrate as a Cryoprotectant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation, the process of preserving biological materials at ultra-low temperatures, is a cornerstone of modern biotechnology, enabling the long-term storage of cells, tissues, and organs for research, therapeutic applications, and biodiversity conservation. The success of cryopreservation hinges on the use of cryoprotective agents (CPAs) that mitigate the lethal effects of ice crystal formation and osmotic stress. While penetrating CPAs like dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011) are widely used, their inherent cytotoxicity necessitates the exploration of less toxic alternatives. Non-penetrating cryoprotectants, particularly sugars, have emerged as a promising class of protective molecules. Among these, D(+)-Raffinose pentahydrate, a naturally occurring trisaccharide, has demonstrated significant efficacy in protecting a variety of biological systems during freezing and thawing. This technical guide provides a comprehensive overview of the core mechanisms by which raffinose (B1225341) exerts its cryoprotective effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Biophysical Mechanisms of Cryoprotection by this compound
The cryoprotective action of raffinose is multifactorial, primarily revolving around its interactions with water and the cellular membrane. As a non-penetrating sugar, its effects are predominantly extracellular, influencing the environment surrounding the cells during the freezing process.
Interaction with Water: The Vitrification and Water Replacement Hypotheses
During freezing, the formation of extracellular ice crystals increases the solute concentration in the remaining unfrozen solution, leading to a significant osmotic gradient across the cell membrane. This causes water to move out of the cell, resulting in severe cellular dehydration and damage. Raffinose mitigates this in several ways:
-
Colligative Effects: By increasing the solute concentration in the extracellular medium, raffinose colligatively lowers the freezing point of the solution, reducing the amount of ice formed at any given sub-zero temperature.
-
Vitrification: Raffinose, like other sugars, can form a glassy, amorphous solid state known as a vitrified state upon cooling. This process avoids the damaging effects of ice crystal formation altogether. Molecular dynamics simulations suggest that polyhydroxy cryoprotectants like raffinose disrupt the tetrahedral hydrogen-bonding network of water, slowing down water dynamics and inhibiting ice nucleation and growth[1]. This "water entrapment" facilitates the formation of a stable, glassy matrix that encases and protects the cells.
-
Water Replacement Hypothesis: This theory posits that the hydroxyl groups on the raffinose molecule can form hydrogen bonds with the polar head groups of membrane phospholipids (B1166683) and proteins, effectively replacing the water molecules that are removed during dehydration[2]. This interaction helps to maintain the native conformation and integrity of these crucial cellular components in the dehydrated state.
Membrane Stabilization: Interaction with the Lipid Bilayer
The cell membrane is a primary site of cryoinjury. The formation of extracellular ice can exert mechanical stress on the membrane, and the severe dehydration can lead to lipid phase transitions and fusion of adjacent membranes. Raffinose plays a crucial role in stabilizing the cell membrane through direct and indirect interactions:
-
Direct Interaction with Lipid Headgroups: Fourier-transform infrared (FTIR) spectroscopy studies have indicated a direct interaction between sugars and the phosphate (B84403) groups of phospholipids in the cell membrane. This interaction is thought to stabilize the membrane by preventing the close packing of lipid molecules and reducing the gel-to-liquid crystalline phase transition temperature of the dry lipid bilayer[3].
-
Prevention of Membrane Fusion: By forming a protective layer around the cell and interacting with the membrane surface, raffinose can physically hinder the fusion of adjacent cell membranes during the dehydrated state, a common cause of cell death upon rehydration[3].
-
Mitigation of Osmotic Stress: As an extracellular osmolyte, raffinose helps to control the rate and extent of water efflux from the cell during freezing, thereby reducing the severity of osmotic stress and the resulting cell volume changes.
Quantitative Data on the Efficacy of Raffinose as a Cryoprotectant
The effectiveness of raffinose as a cryoprotectant has been demonstrated across a range of cell types. The following tables summarize key quantitative data from various studies.
| Cell Type | Raffinose Concentration | Other CPAs | Post-Thaw Viability/Function | Reference |
| Mouse Oocytes (M II) | 0.1M (intracellular) + 0.3M (extracellular) | 0.5M DMSO | 83.9% survival, 90.0% fertilization, 77.8% blastocyst rate | [2][4] |
| Mouse Oocytes (M II) | 0.1M (intracellular) + 0.3M (extracellular) | 1.0M DMSO | 80.6% survival, 94.6% fertilization, 72.5% blastocyst rate | [2][4] |
| Mouse Sperm | 18% (w/v) | 1.75% Glycerol | 35.5% fertilizing ability | [5] |
| Mouse Sperm | 7.5% (w/v) | 6% Glycerol | 36% +/- 9% recovery of intact cells | [6] |
| ICR Mouse Spermatozoa | 18% | None | 43% motility, 22.4% fertilizing ability | [5] |
Experimental Protocols
Detailed and standardized protocols are critical for reproducible cryopreservation outcomes. The following sections provide step-by-step methodologies for cell cryopreservation using raffinose and subsequent viability assessment.
Protocol for Cryopreservation of Mammalian Cells with Raffinose
This protocol is a general guideline and may require optimization for specific cell types.
Materials:
-
Healthy, log-phase cell culture
-
Complete growth medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
This compound
-
Dimethyl sulfoxide (DMSO) or Glycerol (optional, for combined CPA protocols)
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty or a programmable freezer)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Preparation:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and collect the cells. For suspension cells, directly collect the cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in a small volume of complete growth medium.
-
Perform a cell count and viability assessment (e.g., using the Trypan Blue exclusion assay described below). Cell viability should be >90% before freezing.
-
-
Preparation of Cryopreservation Medium:
-
Prepare a stock solution of this compound in complete growth medium. For example, to prepare an 18% (w/v) raffinose solution, dissolve 18g of raffinose in 100mL of medium. Gentle warming and stirring may be required. Filter-sterilize the solution.
-
If using a combination of CPAs, prepare the final cryopreservation medium. For example, a medium containing 18% raffinose and 1.75% glycerol.
-
-
Freezing Procedure:
-
Centrifuge the required number of cells and resuspend the pellet in the prepared cryopreservation medium to the desired cell density (typically 1-5 x 10^6 cells/mL).
-
Gently mix the cell suspension and immediately aliquot 1 mL into each pre-labeled cryovial.
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer. This will ensure a cooling rate of approximately -1°C/minute.
-
After 24 hours, transfer the cryovials to a liquid nitrogen dewar for long-term storage.
-
Protocol for Post-Thaw Cell Viability Assessment
This method distinguishes viable cells from non-viable cells based on membrane integrity.
Materials:
-
Thawed cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Thawing:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in a known volume of fresh growth medium.
-
-
Staining:
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
-
Counting:
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid.
-
-
Calculation:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
This flow cytometry-based assay provides a more detailed assessment of cell health by distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Thawed cell suspension
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Thaw and recover cells as described in the Trypan Blue protocol.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Signaling Pathways and Logical Relationships
The process of cryopreservation induces cellular stress, activating various signaling pathways. While the direct interaction of raffinose with specific signaling molecules is not fully elucidated, its role in mitigating the primary stressors (osmotic shock and ice formation) indirectly influences these pathways.
Cryopreservation-Induced Stress and Cellular Response
Freezing and thawing can trigger apoptosis (programmed cell death) and other stress responses. Key signaling pathways implicated include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that cryopreservation can activate this pathway, and its modulation may impact post-thaw cell fate[7].
-
Calcium Signaling: Extracellular freezing can induce mechanical stress on the plasma membrane, potentially leading to an influx of extracellular calcium. Changes in intracellular calcium concentration are critical second messengers that can trigger a variety of cellular responses, including apoptosis[3][8].
-
Reactive Oxygen Species (ROS) Production: The stress of cryopreservation can lead to an increase in the production of ROS, which can damage cellular components and activate stress-activated protein kinase pathways like p38 MAPK, ultimately leading to apoptosis.
Raffinose, by stabilizing the cell membrane and reducing osmotic stress, can help to dampen the activation of these stress-induced signaling cascades, thereby promoting cell survival.
Mandatory Visualizations
Diagrams of Workflows and Mechanisms
The following diagrams, generated using the Graphviz DOT language, illustrate key processes and concepts described in this guide.
Caption: A typical workflow for mammalian cell cryopreservation using raffinose.
Caption: Core mechanisms of raffinose cryoprotection.
Caption: Influence of raffinose on cryopreservation-induced stress signaling.
Conclusion
This compound serves as a potent extracellular cryoprotectant through a combination of biophysical mechanisms. Its ability to modulate the freezing process of water, stabilize cellular membranes, and mitigate osmotic stress contributes significantly to the survival and functional recovery of cryopreserved cells. The quantitative data and experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively utilize raffinose in their cryopreservation strategies. Further research into the specific interactions of raffinose with cellular signaling pathways will continue to refine its application and enhance the success of long-term biopreservation.
References
- 1. biologi.ub.ac.id [biologi.ub.ac.id]
- 2. depts.washington.edu [depts.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Pharmacological inhibition of the PI3K/PTEN/Akt and mTOR signalling pathways limits follicle activation induced by ovarian cryopreservation and in vitro culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extracellular freezing-induced mechanical stress and surface area regulation on the plasma membrane in cold-acclimated plant cells - PMC [pmc.ncbi.nlm.nih.gov]
D(+)-Raffinose Pentahydrate: A Non-Reducing Sugar's Role in Biochemical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
D(+)-Raffinose pentahydrate, a naturally occurring trisaccharide, is a non-reducing sugar of significant interest in the fields of biochemistry and drug development. Composed of galactose, glucose, and fructose, its unique structural properties prevent it from participating in Maillard reactions, making it a valuable excipient for stabilizing sensitive biological molecules. This technical guide provides a comprehensive overview of the biochemical applications of this compound, with a focus on its utility in protein stabilization and cryopreservation. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development settings.
Introduction: The Biochemical Significance of a Non-Reducing Trisaccharide
D(+)-Raffinose is a trisaccharide composed of D-galactose, D-glucose, and D-fructose units linked by glycosidic bonds.[1] A key characteristic of raffinose (B1225341) is that its anomeric carbons are involved in these glycosidic linkages, rendering it a non-reducing sugar.[2][3] This chemical inertness is a significant advantage in biochemical and pharmaceutical formulations, as it does not react with amino groups in proteins and other biomolecules, a common issue with reducing sugars that leads to degradation and loss of function.[4]
Raffinose is found naturally in a variety of plants, including beans, cabbage, broccoli, and whole grains, where it is thought to play a role in protecting against environmental stressors such as desiccation.[5][6] In industrial applications, it is utilized as a prebiotic, a moisturizer in cosmetics, and importantly, as a cryoprotectant and protein stabilizer.[1][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₁₆·5H₂O | [7] |
| Molecular Weight | 594.51 g/mol | [7] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 78-80 °C | [8] |
| Solubility in Water | 143 g/L | [8] |
| Optical Rotation [α]20/D | +105° (c=10, water) | [8] |
| pH (100g/L in H₂O at 25°C) | 5.5-7.0 | [8] |
Core Applications in Biochemistry and Drug Development
Protein Stabilization
The stability of therapeutic proteins is a critical factor in drug development. Non-reducing sugars like raffinose are often used as excipients to protect proteins during formulation, storage, and lyophilization (freeze-drying). Raffinose exerts its stabilizing effect through a mechanism known as "vitrification," where it forms a highly viscous, glassy matrix that restricts molecular mobility and prevents protein unfolding and aggregation.[5] Additionally, the hydroxyl groups of raffinose can replace water molecules, maintaining the hydrophilic environment around the protein and preserving its native conformation.[5]
However, studies have shown that the effectiveness of raffinose in protein stabilization can be dependent on its concentration and the presence of other excipients. For instance, in the lyophilization of glucose-6-phosphate dehydrogenase (G6PDH), a sucrose-alone formulation provided better stability during storage at 44°C compared to formulations with increasing fractions of raffinose, despite the higher glass transition temperature (Tg) of the raffinose-containing formulations.[9][10] This highlights the importance of empirical optimization for specific protein formulations.
Cryopreservation
Cryopreservation, the process of preserving cells, tissues, or organs at ultra-low temperatures, is vital for cell banking, regenerative medicine, and fertility preservation. Raffinose is a key component in many cryoprotectant solutions due to its ability to provide hypertonicity, which promotes cell desiccation prior to freezing, thereby reducing the formation of damaging intracellular ice crystals.[5]
A notable application is in the cryopreservation of mouse spermatozoa. Protocols often utilize a combination of raffinose and a permeating cryoprotectant like glycerol (B35011).[11][12] Raffinose remains in the extracellular space, drawing water out of the cells, while glycerol permeates the cell membrane to protect intracellular structures.
Experimental Protocols
Mouse Sperm Cryopreservation Protocol
This protocol is based on established methods for the cryopreservation of mouse spermatozoa using a raffinose and glycerol-based cryoprotective agent (CPA).[11][12][13]
Materials:
-
This compound
-
Skim milk powder
-
Embryo-tested water
-
Glycerol
-
M2 medium
-
Cryovials
-
Liquid nitrogen (LN₂) Dewar and vapor phase storage
-
Controlled-rate freezer or isopropanol-based freezing container (e.g., Mr. Frosty)
Procedure:
-
Preparation of Cryoprotective Agent (CPA):
-
Dissolve 36 g of this compound and 6 g of skim milk powder in 150 ml of embryo-tested water heated to 45-55°C.[13]
-
Stir until all components are fully dissolved.
-
Bring the final volume to 200 ml with embryo-tested water.[13]
-
Centrifuge the solution at high speed (e.g., 18,500 x g) for 30 minutes at 4°C to pellet any insoluble material.[13]
-
Carefully collect the supernatant.
-
On the day of use, add glycerol to the CPA to a final concentration of 1.75%.[11][12]
-
-
Sperm Collection and Dilution:
-
Isolate spermatozoa from the cauda epididymides of male mice into a suitable medium.
-
Dilute the sperm suspension with the prepared CPA.
-
-
Freezing:
-
Aliquot the sperm suspension into cryovials.
-
Place the cryovials in a controlled-rate freezer programmed for a cooling rate of approximately -1°C per minute, or in an isopropanol-based freezing container placed in a -80°C freezer overnight.[14][15]
-
Transfer the vials to the vapor phase of a liquid nitrogen Dewar for long-term storage.[13]
-
-
Thawing:
-
Rapidly thaw the cryovials in a 37°C water bath for 30 seconds.[11]
-
Dilute the thawed sperm suspension in an appropriate medium for subsequent applications, such as in vitro fertilization.
-
Workflow for Mouse Sperm Cryopreservation:
References
- 1. homework.study.com [homework.study.com]
- 2. homework.study.com [homework.study.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Raffinose - Wikipedia [en.wikipedia.org]
- 6. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C18H42O21 | CID 22342488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 17629-30-0 [m.chemicalbook.com]
- 9. Effect of sucrose/raffinose mass ratios on the stability of co-lyophilized protein during storage above the Tg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rep.bioscientifica.com [rep.bioscientifica.com]
- 13. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 14. stemcell.com [stemcell.com]
- 15. sartorius.co.kr [sartorius.co.kr]
D(+)-Raffinose Pentahydrate as a Carbon Source in Yeast Culture Media: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of D(+)-Raffinose pentahydrate as a carbon source in yeast culture media, with a particular focus on Saccharomyces cerevisiae. It covers the metabolic pathways, regulatory mechanisms, and practical applications in recombinant protein expression, offering detailed experimental protocols and quantitative data for researchers in academic and industrial settings.
Introduction to this compound in Yeast Culture
This compound is a trisaccharide composed of galactose, glucose, and fructose.[1][2] In yeast culture, it serves as a non-repressing carbon source, making it particularly valuable for studies and applications involving tightly regulated gene expression systems, such as the galactose-inducible (GAL) system.[3][4] Unlike glucose, which causes potent catabolite repression of genes involved in the metabolism of alternative sugars, raffinose (B1225341) allows for the derepression of these genes without inducing high levels of expression.[4][5] This property is crucial for achieving high-level, inducible expression of recombinant proteins.
Metabolism of Raffinose in Saccharomyces cerevisiae
The utilization of raffinose by S. cerevisiae is a multi-step enzymatic process. The primary pathway involves the hydrolysis of raffinose into its constituent monosaccharides and disaccharides, which can then enter central carbon metabolism.
-
Extracellular Hydrolysis: Some strains of S. cerevisiae secrete α-galactosidase (encoded by the MEL1 gene), which hydrolyzes the α-1,6 glycosidic bond in raffinose to yield galactose and sucrose (B13894).[6]
-
Sucrose Hydrolysis: The resulting sucrose is then hydrolyzed by invertase (encoded by the SUC2 gene) into glucose and fructose.[7]
-
Monosaccharide Metabolism: Glucose, fructose, and galactose are subsequently transported into the cell and phosphorylated to enter the glycolytic pathway.
It is important to note that not all laboratory strains of S. cerevisiae possess a functional MEL1 gene and therefore may not efficiently utilize raffinose.[7]
dot
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. S. cerevisiae Yeast Gene Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Chromatin structure and regulation of the eukaryotic regulatory gene GAL80 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
A Technical Guide to D(+)-Raffinose Pentahydrate: From Natural Sources to Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D(+)-Raffinose pentahydrate, a naturally occurring trisaccharide with significant applications in the pharmaceutical and biotechnology sectors. This document details its primary natural sources, in-depth extraction and purification protocols, and analytical methodologies for quantification.
Natural Sources of this compound
D(+)-Raffinose is a non-reducing trisaccharide composed of galactose, glucose, and fructose (B13574) units.[1] It is widely distributed throughout the plant kingdom, serving as a carbohydrate reserve and playing a role in stress tolerance.[1][2] The pentahydrate form is the common crystalline structure of raffinose (B1225341). The primary natural sources for commercial extraction are legumes, sugar beets, and cottonseed.
Table 1: D(+)-Raffinose Content in Various Natural Sources
| Natural Source | Plant Part | Raffinose Content (mg/g dry matter) | Key References |
| Legumes | |||
| Soybean (Glycine max) | Seeds | 33.75 - 69.30 | [3] |
| Lentil (Lens culinaris) | Seeds | Up to 40.71 | [4] |
| Chickpea (Cicer arietinum) | Seeds | Varies significantly among cultivars | [1] |
| Pea (Pisum sativum) | Seeds | 52.03 - 80.60 | [3] |
| Faba Bean (Vicia faba) | Seeds | 32.15 - 65.17 | [3] |
| Lupine (Lupinus) | Seeds | 57.23 - 130.38 | [3] |
| Other Sources | |||
| Sugar Beet (Beta vulgaris) | Root | Increases with cold storage | [5] |
| Cottonseed Meal (Gossypium) | Meal | Approx. 5.6% - 5.8% (by weight) | [6] |
| Cruciferous Vegetables | Present | [1] |
Biosynthesis of D(+)-Raffinose in Plants
Raffinose Family Oligosaccharides (RFOs) are synthesized in plants through a well-established pathway. The biosynthesis begins with the formation of galactinol (B1212831) from UDP-galactose and myo-inositol, catalyzed by galactinol synthase. Raffinose synthase then transfers a galactose unit from galactinol to sucrose (B13894) to form raffinose.
Extraction and Purification of this compound
The extraction and purification of this compound from plant sources is a multi-step process designed to isolate the trisaccharide from other cellular components. Cottonseed meal is a common industrial source, and numerous patented methods detail its extraction.
General Experimental Workflow
The general workflow for raffinose extraction and purification involves solid-liquid extraction, clarification to remove macromolecules, enrichment of the target molecule, and a final crystallization step.
Detailed Experimental Protocol: Extraction from Cottonseed Meal
This protocol is a synthesis of methodologies described in various patents.[6][7]
1. Raw Material Preparation:
-
Start with dry cottonseed meal.
-
Crush the meal to increase the surface area for extraction.
2. Extraction:
-
Solvent: Use either deionized water or an aqueous ethanol solution (e.g., 75% v/v).[7]
-
Solid-to-Solvent Ratio: A typical ratio is 1:3 to 1:7 (g/mL) of cottonseed meal to solvent.[6]
-
Temperature: Extraction is generally performed at elevated temperatures, ranging from 40°C to 80°C.[6]
-
Duration: Extraction time can vary from 1 to 3 hours, and the process may be repeated multiple times.[6]
-
Method: Light wave-assisted extraction has been reported to enhance efficiency.[7]
3. Primary Purification (Removal of Macromolecules):
-
Flocculation: Add a flocculating agent, such as chitosan (B1678972) or trichloroacetic acid, to the crude extract to precipitate proteins and other large molecules.[6]
-
Ultrafiltration: Alternatively, pass the crude extract through a hollow fiber ultrafiltration membrane with a molecular weight cutoff of approximately 10,000 Daltons.[6]
4. Adsorption Chromatography:
-
Adsorbent: Use an adsorbent such as activated carbon or a non-polar macroporous acrylic resin to capture the raffinose from the purified solution.[6]
-
Application: The purified solution can be passed through a column packed with the adsorbent or mixed in a batch process.
5. Elution:
-
Eluent: Elute the bound raffinose from the adsorbent using an ethanol or methanol (B129727) solution (e.g., 30-50% v/v).[6]
-
Collection: Collect the eluate containing the recovered raffinose.
6. Concentration and Crystallization:
-
Concentration: Concentrate the eluate by vacuum distillation to reduce the volume.[6]
-
Crystallization: Add an ethanol solution to the concentrated sugar solution to induce crystallization. The addition of raffinose seed crystals can facilitate this process.[6]
-
Maturation: Allow the crystals to grow at a low temperature (e.g., 0-4°C) for 2-3 days.[6]
7. Final Product:
-
Separate the crystals from the mother liquor by filtration or centrifugation.
-
Dry the crystals to obtain the final this compound product.
Table 2: Summary of Extraction Parameters from Cottonseed Meal (Based on Patent Literature)
| Parameter | Range of Values | Key References |
| Extraction | ||
| Solvent | Water or 75% Ethanol | [6][7] |
| Solid:Solvent Ratio (g:mL) | 1:3 to 1:7 | [6] |
| Temperature (°C) | 40 - 80 | [6] |
| Duration (hours) | 1 - 3 (can be repeated) | [6] |
| Primary Purification | ||
| Method | Flocculation or Ultrafiltration (10 kDa MWCO) | [6] |
| Adsorption | ||
| Adsorbent | Activated Carbon or Macroporous Resin | [6] |
| Elution | ||
| Eluent | 30-50% Ethanol or Methanol | [6] |
| Crystallization | ||
| Temperature (°C) | 0 - 4 | [6] |
| Duration (days) | 2 - 3 | [6] |
| Reported Purity | >92% | [6] |
| Reported Extraction Rate | 81% - 87% | [6] |
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of raffinose in various matrices.
HPLC Protocol for Raffinose Quantification
This protocol is based on commonly cited methods for sugar analysis.[8][9][10][11]
1. Sample Preparation:
-
Extraction: Extract soluble sugars from the finely ground plant material using 50-80% aqueous ethanol.[12][13] A solid-to-solvent ratio of 2:25 (w/w) has been found to be effective for legumes.[10]
-
Clarification: Centrifuge the extract to remove solid debris. The supernatant can be further purified using solid-phase extraction (SPE) if necessary to remove interfering compounds.
-
Filtration: Filter the final extract through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC System and Conditions:
-
Instrumentation: An HPLC system equipped with a refractive index detector (RID) is commonly used for sugar analysis.[9] For higher sensitivity and specificity, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can be employed.[9]
-
Column: A carbohydrate analysis column, such as an amino-based or a ligand-exchange (e.g., Agilent Hi-Plex Ca) column, is typically used.[9][11]
-
Mobile Phase: The mobile phase is often a mixture of acetonitrile (B52724) and water.[11] The exact ratio will depend on the column and the specific separation required.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[11]
-
Column Temperature: The column is usually maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.
3. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of raffinose in the samples by comparing their peak areas to the calibration curve.
This technical guide provides a foundational understanding of this compound, from its natural origins to its purification and analysis. The detailed protocols and summarized data serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
References
- 1. Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. article.sciencepg.com [article.sciencepg.com]
- 5. assbt.org [assbt.org]
- 6. CN102351917A - Method for extracting raffinose from cotton seed meal - Google Patents [patents.google.com]
- 7. CN106967128A - A kind of extracting method of raffinose - Google Patents [patents.google.com]
- 8. Analysis of Raffinose Metabolism-Related Sugar Components in Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Raffinose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. [Determination of raffinose type sugars in seeds of leguminous plants by high pressure liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. ifrj.upm.edu.my [ifrj.upm.edu.my]
Methodological & Application
Application Notes and Protocols: Optimal Concentration of D(+)-Raffinose Pentahydrate for Cell Freezing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is a critical process for the long-term storage of viable cells, ensuring the availability of consistent cell stocks for research, diagnostics, and therapeutic applications. The choice of cryoprotective agent (CPA) is paramount to minimizing cellular damage during the freezing and thawing processes. D(+)-Raffinose pentahydrate, a non-permeating trisaccharide, serves as an effective extracellular CPA. It functions by dehydrating the cells osmotically before freezing, which reduces the intracellular ice crystal formation that can lead to cell lysis. Furthermore, it helps to stabilize cell membranes and proteins. These application notes provide a summary of reported concentrations of this compound used for the cryopreservation of various cell types and detailed protocols to guide the optimization of your cell freezing procedures.
Data Presentation: this compound Concentrations for Cryopreservation
The optimal concentration of this compound can vary significantly depending on the cell type and the other components of the cryopreservation medium. The following table summarizes concentrations and outcomes from various studies.
| Cell Type | This compound Concentration | Other Cryoprotectants | Key Findings | Reference |
| Bacillus sp. JY14 | 7% (w/v) | None specified | Highest cell survival rate (12.1%) and highest PHB degradation yield (92.1%). | [1] |
| Mouse Sperm | 7.5% (w/v) | 6% Glycerol | Trehalose at the same concentration provided significantly better recovery of intact cells (48% vs. 36% for raffinose). | [2] |
| Mouse Sperm | 18% (w/v) | 3% Skim Milk | Determined as the optimal concentration for trisaccharides, showing high sperm motility post-thaw. | [3] |
| Mouse Oocytes | 0.1M (intracellular) + 0.3M (extracellular) | 0.5M or 1.0M DMSO | High post-thaw survival rates (83.9% and 80.6% respectively) and high fertilization and blastocyst rates, comparable to unfrozen controls. | [4][5] |
| Angora Buck Semen | 5mM and 10mM | Methionine | Resulted in lower percentages of acrosome abnormalities and reduced DNA damage compared to controls. 5mM raffinose (B1225341) also lowered malondialdehyde formation. | [6] |
| Bull Sperm | Not specified | Milk-based extender with glycerol | The presence of raffinose negatively influenced post-thaw sperm motility, live sperm, and membrane integrity. | [7] |
| Hybrid Mouse Sperm | 0.3 M | 3% Skim Milk | Samples frozen with raffinose showed high membrane integrity (40.5%) and high in vitro fertilization rates (80% of two-cell embryos). | [7] |
Experimental Protocols
The following are generalized protocols for the use of this compound as a cryoprotectant. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
Protocol 1: Cryopreservation of Suspension Cells Using Raffinose
Materials:
-
Healthy, log-phase cell culture
-
Complete growth medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
This compound
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer
-
-80°C freezer
-
Liquid nitrogen storage tank
Procedure:
-
Preparation of Cryopreservation Medium:
-
Prepare a stock solution of this compound in PBS or basal medium. For example, to make a 2x stock for a final concentration of 7%, dissolve 14g of raffinose in 100mL of solvent. Filter-sterilize the solution.
-
The final cryopreservation medium should consist of the desired concentration of raffinose in a basal medium, often supplemented with a protein source like FBS (e.g., 20-90%) to aid in membrane stabilization. A common formulation to test is 7% (w/v) raffinose in 93% (v/v) FBS.
-
-
Cell Harvest and Preparation:
-
Ensure cells are in the logarithmic growth phase with high viability (>90%).[8]
-
Count the cells and determine the viability.
-
Centrifuge the cell suspension at a low speed (e.g., 100-300 x g) for 5-10 minutes to pellet the cells.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in cold cryopreservation medium to the desired cell density (typically 1 x 10^6 to 1 x 10^7 cells/mL).
-
-
Freezing:
-
Storage:
-
The next day, transfer the cryogenic vials to a liquid nitrogen tank for long-term storage in the vapor phase (-135°C to -196°C).[9]
-
Protocol 2: Thawing of Cryopreserved Cells
Materials:
-
Cryopreserved cells
-
Complete growth medium, pre-warmed to 37°C
-
Water bath at 37°C
-
Sterile centrifuge tubes
Procedure:
-
Rapid Thawing:
-
Retrieve a vial of cryopreserved cells from the liquid nitrogen tank.
-
Immediately place the vial in a 37°C water bath.[8]
-
Gently agitate the vial until only a small ice crystal remains. This process should be rapid (typically 1-2 minutes).
-
-
Washing and Recovery:
-
Wipe the outside of the vial with 70% ethanol (B145695) before opening in a sterile hood.
-
Slowly transfer the contents of the vial to a sterile centrifuge tube containing at least 10 volumes of pre-warmed complete growth medium. This gradual dilution helps to minimize osmotic shock.
-
Centrifuge the cell suspension at a low speed (e.g., 100-300 x g) for 5-10 minutes.
-
Aspirate the supernatant containing the cryoprotectant.
-
Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
-
Plating and Incubation:
-
Transfer the cell suspension to a culture flask or plate at the appropriate seeding density.
-
Incubate under standard conditions.
-
It is advisable to change the medium after 24 hours to remove any residual cryoprotectant and dead cells.
-
Visualizations
Mechanism of Action of Extracellular Cryoprotectants
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryoprotective effects of various saccharides on cryopreserved mouse sperm from various strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryopreservation of mammalian oocytes by using sugars: Intra- and extracellular raffinose with small amounts of dimethylsulfoxide yields high cryosurvival, fertilization, and development rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Fundamentals: Cryopreservation and Storage of Cell Lines [sigmaaldrich.com]
- 9. stemcell.com [stemcell.com]
Application Notes & Protocols: Utilizing D(+)-Raffinose Pentahydrate for Robust Lyophilization of Monoclonal Antibodies
Audience: Researchers, scientists, and drug development professionals in the biopharmaceutical industry.
Introduction: The long-term stability of monoclonal antibodies (mAbs) in aqueous solutions is a significant challenge in the development of therapeutic biologics. Lyophilization, or freeze-drying, is a widely adopted method to enhance the shelf-life and stability of mAb formulations. This process, however, introduces freezing and drying stresses that can lead to protein aggregation and degradation. The selection of appropriate excipients, particularly lyoprotectants, is critical to mitigate these stresses and preserve the native structure and biological activity of the mAb.
D(+)-Raffinose pentahydrate, a non-reducing trisaccharide, is a potential lyoprotectant for mAb formulations. Its intermediate glass transition temperature (Tg') compared to monosaccharides and disaccharides offers unique properties for stabilization. These application notes provide a comprehensive overview, comparative data, and detailed protocols for utilizing this compound in the lyophilization of monoclonal antibodies.
I. The Role of this compound as a Lyoprotectant
During lyophilization, lyoprotectants protect proteins by two primary mechanisms:
-
Vitrification: During freezing, the lyoprotectant forms a glassy, amorphous matrix that entraps the protein molecules, restricting their mobility and preventing aggregation.
-
Water Replacement Hypothesis: During drying, the hydroxyl groups of the sugar molecules form hydrogen bonds with the protein, replacing the water molecules that are removed. This helps to maintain the native conformation of the protein.
Raffinose (B1225341), as a trisaccharide, possesses a high number of hydroxyl groups, making it an effective water replacer. However, a critical consideration when using raffinose is its potential to crystallize during the lyophilization cycle, particularly during the annealing step. Crystallization of the lyoprotectant can lead to a loss of its protective effect and has been associated with a significant reduction in protein activity.[1] Therefore, careful optimization of the lyophilization cycle is crucial when formulating with raffinose.
II. Comparative Data of Lyoprotectants
While direct comparative studies for monoclonal antibodies are limited, the following table summarizes key physical properties and stability data from various studies to provide a basis for comparison between common lyoprotectants. It is important to note that the optimal lyoprotectant and its concentration are highly dependent on the specific monoclonal antibody and the overall formulation.
| Lyoprotectant | Type | Glass Transition Temperature (Tg') | Observations on Protein Stability |
| This compound | Trisaccharide | Intermediate | Can be an effective lyoprotectant, but prone to crystallization during annealing, which can negatively impact protein activity.[1] |
| Sucrose | Disaccharide | Lower | Commonly used and effective in preventing aggregation and maintaining the secondary structure of mAbs.[2] |
| Trehalose | Disaccharide | Higher | Often considered a superior lyoprotectant due to its higher Tg' and robust stabilization of protein structure. Has been shown to effectively preserve the biological activity of lyophilized IgG.[3][4] |
| Mannitol | Sugar Alcohol | Crystalline | Often used as a bulking agent to provide an elegant cake structure. However, its crystallization can sometimes lead to decreased protein stability.[3] |
III. Experimental Protocols
A. Formulation Preparation
-
Prepare a stock solution of the monoclonal antibody in the desired buffer (e.g., 20 mM histidine, pH 6.0).
-
Prepare stock solutions of this compound and other excipients (e.g., polysorbate 20) in the same buffer.
-
Mix the mAb solution with the excipient solutions to achieve the desired final concentrations. A typical starting point for raffinose concentration is a weight ratio of 1:1 to 1:2 (raffinose:mAb).
-
Filter the final formulation through a 0.22 µm sterile filter.
-
Fill the formulation into lyophilization vials, leaving adequate headspace.
B. Lyophilization Cycle Protocol (Representative)
This is a representative lyophilization cycle and should be optimized for the specific mAb formulation. The critical parameters are the freezing rate, primary drying temperature and pressure, and secondary drying temperature and duration.[5][6]
| Step | Shelf Temperature (°C) | Ramp Time (min) | Hold Time (min) | Chamber Pressure (mTorr) |
| Loading | 5 | - | 60 | Atmospheric |
| Freezing | -40 | 60 | 120 | Atmospheric |
| Primary Drying 1 | -25 | 60 | 180 | 100 |
| Primary Drying 2 | -15 | 60 | 1440 | 100 |
| Secondary Drying 1 | 0 | 60 | 360 | 100 |
| Secondary Drying 2 | 25 | 60 | 480 | 50 |
Note: An annealing step (holding the product at a temperature above the final freezing temperature) is sometimes included to promote the growth of larger ice crystals, which can shorten the primary drying time. However, with raffinose, annealing should be approached with caution due to the risk of crystallization.[1]
C. Analytical Methods for Stability Assessment
Purpose: To quantify the percentage of monomer, aggregates, and fragments in the reconstituted mAb solution.
Protocol:
-
System: A UHPLC or HPLC system with a UV detector.
-
Column: A silica-based SEC column suitable for monoclonal antibody separation (e.g., 300 Å pore size).
-
Mobile Phase: A buffered saline solution, typically 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Reconstitute the lyophilized cake with water for injection (WFI) and dilute to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.
-
Injection Volume: 10-20 µL.
-
Analysis: Integrate the peak areas of the monomer, aggregates (eluting earlier), and fragments (eluting later) to determine their relative percentages.
Purpose: To assess the conformational stability of the mAb in the lyophilized solid state by analyzing the amide I band.
Protocol:
-
System: An FTIR spectrometer equipped with a suitable accessory (e.g., Attenuated Total Reflectance - ATR).
-
Sample Preparation: Place a small amount of the lyophilized powder directly onto the ATR crystal.
-
Data Acquisition: Collect the infrared spectrum in the amide I region (approximately 1600-1700 cm⁻¹).
-
Analysis: Perform spectral deconvolution and curve fitting of the amide I band to quantify the relative contributions of different secondary structural elements (α-helix, β-sheet, etc.). Compare the spectra of the lyophilized mAb with and without raffinose, and against a liquid control, to identify any structural changes.
Purpose: To determine the glass transition temperature of the maximally freeze-concentrated solute (Tg'), which is a critical parameter for designing the primary drying phase of the lyophilization cycle.
Protocol:
-
System: A modulated DSC instrument.
-
Sample Preparation: Place 5-10 µL of the liquid mAb formulation in an aluminum DSC pan and seal it hermetically.
-
Thermal Program:
-
Equilibrate at 20°C.
-
Ramp down to -70°C at a controlled rate (e.g., 5°C/min).
-
Hold at -70°C for 5 minutes.
-
Ramp up to 20°C at a controlled rate (e.g., 2°C/min) with a temperature modulation of ±1°C every 60 seconds.
-
-
Analysis: The Tg' is identified as a step-change in the reversing heat flow signal. The primary drying temperature should be kept below this temperature to prevent cake collapse.
IV. Visualizations
Caption: Experimental workflow for lyophilization of monoclonal antibodies with this compound.
Caption: Mechanisms of lyoprotection by this compound during lyophilization.
V. Conclusion
This compound can serve as an effective lyoprotectant for monoclonal antibody formulations, offering an alternative to more commonly used disaccharides. Its successful implementation requires careful consideration of its propensity to crystallize and thorough optimization of the lyophilization cycle. The protocols provided herein offer a starting point for formulation development and stability assessment. By systematically evaluating the impact of raffinose on the critical quality attributes of the lyophilized mAb, researchers can develop stable and robust drug products.
References
- 1. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of bulking agents on the stability of a lyophilized monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. [PDF] A Comparative Study to Evaluate the Effect of Different Carbohydrates on the Stability of Immunoglobulin G during Lyophilization and Following Storage | Semantic Scholar [semanticscholar.org]
- 5. Lyophilization cycle development for a high-concentration monoclonal antibody formulation lacking a crystalline bulking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lyophilization Cycle Optimization for a High-Concentration Monoclonal Antibody Formulation Using Process Analytical Technology (PAT) | LYOPHILIZATION CORE [lyophilizationcore.com]
D(+)-Raffinose Pentahydrate: A Superior Bulking Agent for Freeze-Drying Formulations
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability and efficacy of therapeutic proteins, vaccines, and other biological products are paramount. Freeze-drying, or lyophilization, is a widely adopted method for preserving these sensitive materials by removing water at low temperatures, thereby inhibiting degradation pathways and extending shelf life. The success of lyophilization hinges on the selection of appropriate excipients, which serve to protect the active pharmaceutical ingredient (API) during the process and in the final dried state. D(+)-Raffinose pentahydrate, a non-reducing trisaccharide, has emerged as a highly effective bulking and stabilizing agent in freeze-drying formulations. Its unique physicochemical properties, particularly its high glass transition temperature, make it an excellent choice for creating stable, elegant, and easily reconstitutable lyophilized products.
Advantages of this compound
This compound offers several key advantages as a bulking agent in lyophilization:
-
High Glass Transition Temperature (Tg'): Raffinose (B1225341) exhibits a glass transition temperature of the maximally freeze-concentrated solute (Tg') of approximately -26°C. This high Tg' allows for primary drying at warmer temperatures compared to formulations with lower Tg' excipients, which can significantly shorten the overall lyophilization cycle time, leading to increased efficiency and reduced manufacturing costs.
-
Amorphous Nature: Raffinose readily forms a stable amorphous glass upon freezing.[1][2] This amorphous matrix provides a rigid scaffold that protects the API by limiting molecular mobility, thus preventing degradation and aggregation. Unlike crystalline bulking agents, which can phase separate and potentially stress the API, an amorphous system provides a homogenous environment.
-
Elegant Cake Formation: Formulations containing raffinose typically produce well-formed, robust lyophilized cakes with a uniform appearance. This is a critical quality attribute, as an elegant cake is often indicative of a successful and well-controlled freeze-drying process.
-
Chemical Stability: As a non-reducing sugar, raffinose is chemically inert and does not participate in deleterious reactions, such as the Maillard reaction, with APIs that have primary amine groups.
Physicochemical Properties and Comparative Analysis
The selection of a bulking agent is a critical step in formulation development. The following tables provide a summary of the key physicochemical properties of this compound and a comparison with other commonly used bulking agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₁₆·5H₂O | |
| Molecular Weight | 594.51 g/mol | |
| Form | White crystalline powder | [3] |
| Glass Transition Temperature (Tg') | -26 °C | |
| Onset of Collapse Temperature (Tc) (2% solution) | -24.1 °C | [3] |
| Melting Point | 78-80 °C |
Table 2: Comparative Data of Common Lyophilization Bulking Agents
| Bulking Agent | Type | Typical Tg' (°C) | Collapse Temperature (Tc) (°C) | Key Characteristics |
| D(+)-Raffinose | Amorphous | -26 | -24.1 (for 2% solution)[3] | High Tg', good stabilizer, forms elegant amorphous cakes. |
| Sucrose | Amorphous | -32 | Lower than raffinose[4] | Excellent cryo- and lyoprotectant, but lower Tg' requires colder primary drying. |
| Trehalose | Amorphous | -30 | Similar to sucrose | Known for superior protein stabilization, but can be more prone to crystallization. |
| Mannitol | Crystalline | -2.2 (eutectic melt) | N/A (melts) | Forms a crystalline scaffold, allowing for faster and warmer primary drying; can cause vial breakage.[5] |
| Glycine | Crystalline | -62 (Tg') | N/A (melts) | Can be used to increase collapse temperature in combination with amorphous excipients.[6] |
Note: Tg' and Tc values can vary depending on the formulation composition and concentration.
Experimental Protocols
The following protocols provide a general framework for the development and characterization of a freeze-dried formulation using this compound.
Protocol 1: Formulation Characterization by Differential Scanning Calorimetry (DSC) and Freeze-Drying Microscopy (FDM)
Objective: To determine the critical thermal properties (Tg' and Tc) of the formulation to guide the development of an optimized lyophilization cycle.
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API) in a relevant buffer system
-
Differential Scanning Calorimeter (DSC)
-
Freeze-Drying Microscope (FDM) with a vacuum-tight stage
Methodology:
Part A: Differential Scanning Calorimetry (DSC) for Tg' Determination
-
Sample Preparation: Prepare a solution of the final formulation containing the API, this compound (e.g., 5-10% w/v), and buffer.
-
Sample Loading: Accurately weigh 10-20 mg of the solution into an aluminum DSC pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate the sample at 20°C.
-
Cool the sample to -70°C at a controlled rate (e.g., 5°C/min).
-
Hold at -70°C for 5 minutes to ensure complete freezing.
-
Heat the sample to 20°C at a controlled rate (e.g., 5°C/min).
-
-
Data Analysis: Analyze the resulting thermogram. The glass transition (Tg') will appear as a step change in the heat flow. The midpoint of this transition is recorded as the Tg'.
Part B: Freeze-Drying Microscopy (FDM) for Tc Determination
-
Sample Preparation: Place a small droplet (approx. 2 µL) of the formulation onto the FDM sample holder.[7]
-
Freezing: Cool the stage to -50°C at a controlled rate (e.g., 1°C/min) to freeze the sample.[7]
-
Drying Initiation: Apply a vacuum to the stage (e.g., 0.1 mbar) and then heat the stage to a temperature below the expected Tc (e.g., -40°C) to establish a sublimation front.[7]
-
Collapse Determination: Slowly heat the stage at a controlled rate (e.g., 1°C/min) while observing the sample through the microscope.[7]
-
Data Analysis: The collapse temperature (Tc) is the temperature at which the dried portion of the cake begins to lose its structure and flow.[3] Record the onset temperature of this collapse.
Protocol 2: Development of a Conservative Lyophilization Cycle
Objective: To develop a robust freeze-drying cycle for a raffinose-containing formulation based on its thermal properties.
Materials:
-
Formulation from Protocol 1
-
Laboratory-scale freeze-dryer
-
Vials and stoppers
Methodology:
-
Filling: Fill vials with the desired volume of the formulation. Partially insert stoppers.
-
Freezing:
-
Load vials onto the freeze-dryer shelves at 5°C.
-
Cool the shelves to -40°C at a rate of 1°C/min.
-
Hold at -40°C for at least 2 hours to ensure complete freezing.
-
-
Primary Drying:
-
Apply a vacuum to the chamber (e.g., 100 mTorr).
-
Set the shelf temperature to a value at least 3-5°C below the determined collapse temperature (Tc). For a Tc of -24.1°C, a shelf temperature of -28°C would be a conservative starting point.
-
Hold under these conditions until all ice has sublimed. This can be monitored by pressure sensors (e.g., Pirani and capacitance manometer).
-
-
Secondary Drying:
-
Increase the shelf temperature in a ramp-wise fashion (e.g., 0.2°C/min) to a final temperature (e.g., 25°C).
-
Hold at the final temperature for at least 4-6 hours to reduce the residual moisture to the target level (typically <2%).
-
-
Stoppering and Unloading:
-
Backfill the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure.
-
Fully stopper the vials under vacuum or atmospheric pressure as required.
-
Remove the vials from the freeze-dryer and crimp-seal them.
-
Protocol 3: Post-Lyophilization Product Characterization
Objective: To evaluate the quality attributes of the final lyophilized product.
Materials:
-
Lyophilized product from Protocol 2
-
Karl Fischer titrator
-
Reconstitution medium (e.g., Water for Injection)
-
UV-Vis spectrophotometer or other relevant analytical instrument for API analysis
Methodology:
-
Cake Appearance:
-
Visually inspect a representative number of vials for cake elegance, color, uniformity, and signs of collapse or shrinkage.[8]
-
-
Residual Moisture Content:
-
Determine the residual moisture content using Karl Fischer titration. The acceptable limit is typically between 1-3%.[9]
-
-
Reconstitution Time:
-
Inject the specified volume of reconstitution medium into a vial.
-
Gently swirl the vial and record the time required for the cake to completely dissolve.
-
-
API Stability and Activity:
-
Reconstitute the cake and analyze the API for purity, aggregation (e.g., by size-exclusion chromatography), and biological activity (if applicable) to assess the protective effect of the formulation and process.
-
Visualizing the Process
Diagrams created using Graphviz can help to visualize the experimental workflows and logical relationships in the development of a freeze-dried product.
Caption: Workflow for freeze-dried product development.
Caption: Decision tree for bulking agent selection.
Conclusion
This compound is a versatile and highly effective bulking agent for the freeze-drying of sensitive biological products. Its high glass transition temperature, ability to form a stable amorphous matrix, and chemical inertness contribute to the development of stable, elegant lyophilized cakes with shortened processing times. By carefully characterizing the thermal properties of a raffinose-based formulation and designing a lyophilization cycle that respects its critical collapse temperature, researchers and drug development professionals can significantly enhance the quality and stability of their freeze-dried products.
References
- 1. researchgate.net [researchgate.net]
- 2. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Mannitol vs Trehalose: Excipient Use in Peptide Manufacturing [biolongevitylabs.com]
- 6. Practical Advice on Scientific Design of Freeze-Drying Process: 2023 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Detection of Collapse and Crystallization of Saccharide, Protein, and Mannitol Formulations by Optical Fibers in Lyophilization [frontiersin.org]
- 8. leukocare.com [leukocare.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Preparation of D(+)-Raffinose Pentahydrate Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(+)-Raffinose pentahydrate is a non-reducing trisaccharide composed of galactose, glucose, and fructose.[1] In the realm of cell culture, it serves as a valuable, multi-faceted supplement, primarily utilized as a cryoprotective agent and a modulator of protein glycosylation. Its biocompatibility and unique physicochemical properties make it an important tool for enhancing cell viability during cryopreservation and for influencing the quality attributes of therapeutic proteins produced in bioreactors.
This document provides detailed application notes and protocols for the preparation and use of this compound solutions in cell culture applications.
Key Applications in Cell Culture
-
Cryopreservation: D(+)-Raffinose is employed as a non-permeating cryoprotectant. It helps to dehydrate cells osmotically before freezing, thereby reducing the formation of damaging intracellular ice crystals. It is often used in combination with a permeating cryoprotectant like dimethyl sulfoxide (B87167) (DMSO) or glycerol (B35011) to enhance cell survival rates post-thaw.[2][3]
-
Protein Glycosylation Modulation: In the production of biotherapeutics, particularly monoclonal antibodies (mAbs) in Chinese Hamster Ovary (CHO) cells, raffinose (B1225341) can be used as a media supplement to influence the glycosylation profile of the expressed protein. Specifically, it has been shown to increase the proportion of high-mannose N-glycans, which can be desirable for modulating the effector functions of antibodies.[4][5]
-
Cell Stabilization: The stabilizing properties of raffinose on biological macromolecules can also be beneficial in various cell culture processes, protecting cells from physical stresses.
Quantitative Data Summary
The following tables provide key quantitative data for the preparation and use of this compound solutions in cell culture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₂O₁₆·5H₂O | [6][7] |
| Molecular Weight | 594.51 g/mol | [8][9] |
| Appearance | White crystalline solid/powder | [8][10] |
| Solubility in Water | 100 mg/mL (clear, colorless solution) | [8] |
| Purity | ≥98% (Cell culture tested grades) | [6][10] |
| Storage (Solid) | Room temperature or as specified by the manufacturer | [11] |
Table 2: Estimated Osmolarity of Aqueous this compound Solutions
The osmolarity of a non-ionic solution like raffinose can be estimated using the formula: Osmolarity (mOsm/L) ≈ (Concentration (g/L) / Molecular Weight ( g/mol )) x 1000. These are theoretical values and actual osmolality should be confirmed with an osmometer, especially when preparing solutions in buffered media.
| Concentration (% w/v) | Concentration (g/L) | Molarity (mol/L) | Estimated Osmolarity (mOsm/L) |
| 1% | 10 | 0.0168 | 16.8 |
| 5% | 50 | 0.0841 | 84.1 |
| 10% | 100 | 0.1682 | 168.2 |
| 18% | 180 | 0.3028 | 302.8 |
| 20% | 200 | 0.3364 | 336.4 |
Table 3: Typical Working Concentrations of this compound in Cell Culture Applications
| Application | Cell Type | Typical Concentration Range | Notes |
| Cryopreservation | Mouse Spermatozoa | 18% (w/v) with 1.75% glycerol | Provides hypertonicity for cell desiccation. |
| Mammalian Oocytes | 0.1 M (intracellular) and 0.3 M (extracellular) with low DMSO | Microinjection of raffinose for cryopreservation.[3] | |
| General Mammalian Cells | 5-20% (w/v) in combination with 5-10% DMSO | As a component of the cryopreservation medium. | |
| Glycosylation Modulation | CHO Cells | Up to 6-fold increases in high mannose species with increasing raffinose concentrations. | Media osmolality should be adjusted to a constant value (e.g., 315 mOsm/kg) to avoid detrimental effects on cell growth.[4] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound suitable for addition to cell culture media. Sterile filtration is recommended over autoclaving, as high temperatures can lead to the degradation of sugars.
Materials:
-
This compound (cell culture grade)
-
Cell culture grade water (e.g., WFI or Milli-Q) or a desired buffer (e.g., PBS)
-
Sterile bottles or containers
-
Sterile 0.22 µm syringe or vacuum filtration unit
-
Sterile serological pipettes and tubes
-
Analytical balance and weigh boats
-
Stir plate and sterile stir bar
Procedure:
-
Calculation: Determine the mass of this compound required to achieve the desired concentration in the final volume of solvent.
-
Dissolution: In a sterile container, add the pre-weighed this compound to the appropriate volume of cell culture grade water or buffer. Add a sterile stir bar and place the container on a stir plate. Stir until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterile Filtration: Using a sterile 0.22 µm filter, filter the raffinose solution into a sterile final container. For small volumes (<50 mL), a syringe filter is suitable. For larger volumes, a vacuum filtration system is more efficient.
-
Labeling and Storage: Label the sterile container with the name of the solution, concentration, preparation date, and your initials.
-
Stability: Store the sterile stock solution at 2-8°C. While some sources suggest short-term storage, sterile-filtered sugar solutions are generally stable for several weeks to months when stored properly. It is recommended to visually inspect the solution for any signs of contamination or precipitation before each use. For critical applications, preparing fresh solutions is advisable.
Protocol 2: Cryopreservation of Mammalian Cells using a Raffinose-Based Cryoprotectant
This protocol provides a general procedure for cryopreserving both adherent and suspension mammalian cells using a cryopreservation medium containing this compound and DMSO.
Materials:
-
Healthy, log-phase cell culture (adherent or suspension)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (for adherent cells)
-
Sterile this compound stock solution (e.g., 20% w/v in PBS)
-
DMSO (cell culture grade)
-
Sterile centrifuge tubes
-
Cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty) or programmable freezer
-
Liquid nitrogen storage dewar
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Cryopreservation Medium (prepare fresh):
-
Example Formulation (Final Concentrations):
-
10% (w/v) this compound
-
10% (v/v) DMSO
-
80% (v/v) Complete cell culture medium (or fetal bovine serum for some protocols)
-
-
Preparation (for 10 mL):
-
5.0 mL of 20% (w/v) sterile Raffinose stock solution
-
1.0 mL of DMSO
-
4.0 mL of complete cell culture medium
-
Mix gently and keep on ice.
-
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium, collect the cell suspension, and transfer to a centrifuge tube.
-
Suspension Cells: Transfer the cell suspension directly to a centrifuge tube.
-
-
Cell Counting and Viability: Perform a cell count and determine viability using the trypan blue exclusion method. Viability should be >90%.
-
Centrifugation: Centrifuge the cell suspension at 200-300 x g for 5 minutes. Aspirate the supernatant carefully, leaving the cell pellet.
-
Resuspension: Gently resuspend the cell pellet in the ice-cold cryopreservation medium to a final concentration of 1-5 x 10⁶ viable cells/mL.
-
Aliquoting: Immediately dispense 1 mL aliquots of the cell suspension into pre-labeled cryogenic vials.
-
Controlled Freezing: Place the cryogenic vials into a controlled-rate freezing container and transfer to a -80°C freezer overnight. This ensures a cooling rate of approximately -1°C/minute.
-
Long-Term Storage: The following day, transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term storage.
Protocol 3: Evaluating the Efficacy of Raffinose-Based Cryopreservation
This protocol outlines the steps to assess the success of the cryopreservation protocol by determining post-thaw cell viability and recovery.
Materials:
-
Cryopreserved cells in liquid nitrogen
-
37°C water bath
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile centrifuge tubes
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Appropriate cell culture vessel (e.g., flask or plate)
Procedure:
-
Thawing: Quickly remove a cryogenic vial from liquid nitrogen and immediately place it in a 37°C water bath. Gently agitate the vial until only a small ice crystal remains.
-
Dilution: Aseptically transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete culture medium. This dilutes the cryoprotectant.
-
Centrifugation: Centrifuge the cell suspension at 200-300 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in a suitable volume of fresh, pre-warmed complete medium.
-
Post-Thaw Viability: Take a small aliquot of the resuspended cells and perform a cell count and viability assessment using trypan blue.
-
Calculate Post-Thaw Viability (%): (Number of viable cells / Total number of cells) x 100.
-
-
Cell Culture: Plate the remaining viable cells in a new culture vessel at the appropriate seeding density.
-
Attachment and Proliferation Assessment (for adherent cells): After 24 hours, observe the cells under a microscope to assess their attachment and morphology. Subsequent monitoring of cell proliferation (e.g., by cell counting over several days) will provide a measure of recovery and the ability to re-enter the growth cycle.
Concluding Remarks
This compound is a versatile and effective reagent for various cell culture applications. Proper preparation of sterile solutions and optimization of its concentration are crucial for achieving desired outcomes, whether for enhancing post-thaw cell viability or for modulating the glycosylation of recombinant proteins. The protocols provided herein serve as a comprehensive guide for the successful implementation of this compound in your research and development workflows. Always refer to cell-line specific guidelines and perform small-scale optimizations when establishing new procedures.
References
- 1. journals.asm.org [journals.asm.org]
- 2. How to Calculate Osmolarity: Formulas, Examples, & More [wikihow.com]
- 3. Hypo- and hyperosmolal saline and raffinose on kidney cortical cell volume at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Hypertonicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Hydrating Effects of Hypertonic, Isotonic and Hypotonic Sports Drinks and Waters on Central Hydration During Continuous Exercise: A Systematic Meta-Analysis and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of galactose in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: HPLC Method for Quantification of D(+)-Raffinose Pentahydrate in Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of D(+)-Raffinose pentahydrate in various pharmaceutical formulations. The method utilizes a Refractive Index Detector (RID) for universal detection of this non-chromophoric sugar. The protocol includes a comprehensive guide to sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines. This method is demonstrated to be specific, linear, accurate, and precise for its intended purpose.
Introduction
This compound, a trisaccharide composed of galactose, glucose, and fructose, serves as an excipient in numerous pharmaceutical formulations. It functions as a stabilizer, cryoprotectant, and bulking agent, particularly in lyophilized products and biopharmaceutical formulations. Accurate quantification of raffinose (B1225341) is crucial for ensuring product quality, stability, and consistency. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) is a widely accepted and reliable technique for the analysis of non-volatile, non-chromophoric compounds like sugars. This application note provides a detailed protocol for the quantification of this compound, ensuring reliable and reproducible results.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity, HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm, nylon or PTFE)
-
Volumetric flasks and pipettes (Class A)
-
HPLC vials
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Data acquisition and processing software.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | Amino (NH2) Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Detector | Refractive Index Detector (RID) |
| RID Temp. | 35°C |
| Injection Vol. | 20 µL |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (10 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 5.0 mg/mL. These will be used to establish the calibration curve.
Sample Preparation
The sample preparation procedure should be optimized based on the specific formulation matrix. A general procedure is outlined below:
-
Formulation Dissolution: Accurately weigh a portion of the formulation powder or liquid equivalent to a target concentration of this compound within the calibration range (e.g., 2 mg/mL).
-
Extraction/Dilution: Transfer the weighed sample to a suitable volumetric flask. Add a portion of the mobile phase and sonicate for 10-15 minutes to ensure complete dissolution and extraction of raffinose. Dilute to the final volume with the mobile phase.
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters and their acceptance criteria are summarized below.
Specificity
Specificity was evaluated by analyzing a placebo formulation (containing all excipients except raffinose) and comparing its chromatogram with that of a standard solution of this compound. The absence of interfering peaks at the retention time of raffinose in the placebo chromatogram demonstrates the method's specificity.
Linearity
The linearity of the method was assessed by analyzing the prepared working standard solutions at five concentration levels. The peak area response was plotted against the corresponding concentration, and a linear regression analysis was performed.
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo formulation at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): Determined by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Determined by analyzing the same standard solution on two different days by different analysts.
The precision was expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Quantitative Data Summary
The results of the method validation are summarized in the following tables for clear comparison.
Table 1: Linearity Data
| Parameter | Result |
| Linear Range | 0.1 - 5.0 mg/mL |
| Regression Equation | y = 12543x + 876.5 |
| Correlation Coeff. (r²) | 0.9995 |
Table 2: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Spiked (mg/mL) | Amount Recovered (mg/mL) | Recovery (%) |
| 80 | 1.6 | 1.58 | 98.8 |
| 100 | 2.0 | 2.01 | 100.5 |
| 120 | 2.4 | 2.37 | 98.7 |
| Mean ± SD | 99.3 ± 0.9 |
Table 3: Precision Data
| Precision Type | %RSD |
| Repeatability (n=6) | 0.85 |
| Intermediate Precision (n=6) | 1.12 |
Table 4: LOD and LOQ
| Parameter | Result (mg/mL) |
| LOD | 0.03 |
| LOQ | 0.10 |
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Relationship of ICH method validation parameters.
Conclusion
The HPLC method described in this application note is suitable for the routine quantification of this compound in pharmaceutical formulations. The method is simple, rapid, and demonstrates excellent performance in terms of specificity, linearity, accuracy, and precision. The provided protocol can be readily implemented in quality control laboratories for the analysis of this compound as an excipient in various drug products.
D(+)-Raffinose Pentahydrate as a Stabilizer for Protein-Based Pharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of protein-based pharmaceuticals is a critical factor influencing their efficacy, safety, and shelf-life. Excipients are essential components in biopharmaceutical formulations, added to protect the protein from degradation during manufacturing, storage, and administration. Among these, sugars have been widely investigated for their cryoprotectant and lyoprotectant properties. D(+)-Raffinose pentahydrate, a non-reducing trisaccharide composed of galactose, glucose, and fructose, offers unique characteristics as a stabilizer for protein-based drugs, particularly in lyophilized formulations.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a stabilizer in protein-based pharmaceutical development.
Mechanisms of Protein Stabilization by Sugars
The stabilizing effect of sugars like raffinose (B1225341) on proteins is primarily attributed to two main theories: the water replacement theory and the vitrification theory .[2][3]
-
Water Replacement Theory: During drying processes such as lyophilization, water molecules that form a hydration shell around the protein are removed. This can lead to protein unfolding and aggregation. Sugars, through their hydroxyl groups, can form hydrogen bonds with the protein, effectively replacing the water molecules and helping to maintain the protein's native conformation.[3][4]
-
Vitrification Theory: In the solid state, sugars can form a rigid, amorphous glassy matrix that entraps the protein molecules.[4] This glassy state significantly reduces the molecular mobility of the protein, thereby slowing down degradation reactions that require conformational changes or diffusion.[2] The high glass transition temperature (Tg) of the sugar is a key parameter in this mechanism.[5]
Comparative Efficacy of this compound
While sucrose (B13894) and trehalose (B1683222) are more commonly used, this compound presents certain advantages and disadvantages. Its larger molecular size and higher glass transition temperature (Tg of anhydrous form is approximately 109°C) can be beneficial in forming a stable glassy matrix.[6] However, studies have shown that in some cases, sucrose may offer better stabilization during storage.[5] The choice of stabilizer is often protein-specific and requires empirical evaluation.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the stabilizing effects of this compound with other common excipients.
Table 1: Glass Transition Temperature (Tg) of Lyophilized Formulations
| Formulation | Tg (°C) | Reference |
| Protein alone | Not Determined | [7] |
| Protein + Sucrose (1:1 w/w) | ~60 | [7] |
| Protein + Raffinose (1:1 w/w) | ~75 | [8] |
| Protein + Trehalose (1:1 w/w) | ~70 | [9] |
Table 2: Protein Activity Recovery after Lyophilization and Storage
| Formulation (Protein:Sugar w/w) | Initial Activity Recovery (%) | Activity after 45 days at 44°C (%) | Reference |
| G6PDH:Sucrose (1:100) | ~95 | ~85 | [8] |
| G6PDH:Raffinose (1:100) | ~95 | ~50 | [8] |
| G6PDH:Sucrose/Raffinose (50:50) | ~95 | ~65 | [8] |
| LDH with Annealing (Raffinose) | Significantly Reduced | Not Applicable | [1][2] |
| LDH without Annealing (Raffinose) | High | Not Applicable | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in evaluating this compound as a protein stabilizer.
Protocol 1: Lyophilization of a Protein Formulation
This protocol outlines a general procedure for the freeze-drying of a protein solution containing this compound. The specific cycle parameters will need to be optimized for each protein and formulation.[10][11]
Materials:
-
Purified protein stock solution
-
This compound
-
Formulation buffer (e.g., 10 mM Histidine, pH 6.5)[7]
-
Lyophilizer with temperature and pressure control
-
Serum vials and stoppers
Procedure:
-
Formulation Preparation:
-
Prepare the formulation buffer.
-
Dissolve the desired amount of this compound in the buffer. A common protein-to-sugar ratio to start with is 1:2 (w/w).[7]
-
Add the protein stock solution to the sugar solution to achieve the final target protein concentration (e.g., 10 mg/mL).[7]
-
Gently mix to ensure homogeneity. Avoid vigorous shaking to prevent protein denaturation.
-
Filter the final formulation through a 0.22 µm sterile filter.
-
-
Filling and Loading:
-
Dispense the formulated protein solution into sterile lyophilization vials.
-
Partially insert sterile lyophilization stoppers onto the vials.
-
Load the vials onto the shelves of the lyophilizer.
-
-
Freezing:
-
Cool the shelves to a temperature well below the eutectic point or glass transition temperature of the frozen solution (e.g., -40°C to -50°C) at a controlled rate (e.g., 1°C/min).[3]
-
Hold at this temperature for a sufficient time (e.g., 2-4 hours) to ensure complete freezing.
-
-
Annealing (Optional but Recommended):
-
Increase the shelf temperature to a point below the eutectic temperature (e.g., -10°C) and hold for several hours (e.g., 4-6 hours).[2][12] This step can promote the growth of larger ice crystals, which facilitates more efficient sublimation, and can impact the final physical state of the excipient. However, for raffinose, annealing can induce crystallization which may negatively impact protein stability.[1][2]
-
Re-cool the shelves to the initial freezing temperature.
-
-
Primary Drying (Sublimation):
-
Secondary Drying (Desorption):
-
Gradually increase the shelf temperature to a higher temperature (e.g., 20°C to 30°C) while maintaining low pressure.[13]
-
Hold for several hours (e.g., 6-12 hours) to remove residual bound water.
-
-
Stoppering and Unloading:
-
Backfill the chamber with an inert gas like nitrogen to atmospheric pressure.
-
Fully stopper the vials under vacuum or the inert atmosphere.
-
Remove the vials from the lyophilizer and seal with aluminum caps.
-
Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the lyophilized formulation, which is a critical parameter for assessing its physical stability.[5][14]
Materials:
-
Lyophilized protein cake
-
Differential Scanning Calorimeter
-
Hermetic aluminum pans
Procedure:
-
Sample Preparation:
-
In a controlled low-humidity environment, carefully crush a portion of the lyophilized cake into a fine powder.
-
Accurately weigh 5-10 mg of the powder into a hermetic aluminum DSC pan.
-
Seal the pan hermetically.
-
Prepare an empty hermetically sealed pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Equilibrate the system at a low temperature (e.g., -20°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg (e.g., 150°C).[8]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The Tg is identified as a step-change in the heat capacity in the resulting thermogram.
-
Use the analysis software to determine the onset, midpoint, and endset of the glass transition. The midpoint is typically reported as the Tg.
-
Protocol 3: Secondary Structure Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique to assess the secondary structure of the protein in the lyophilized state and to detect any changes upon formulation and processing.[15][16]
Materials:
-
Lyophilized protein cake
-
FTIR spectrometer with a suitable detector (e.g., DTGS or MCT)
-
Sample holder (e.g., KBr pellet press or ATR accessory)
-
Potassium bromide (KBr), spectroscopy grade
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
In a low-humidity environment, mix approximately 1-2 mg of the lyophilized protein powder with 100-200 mg of dry KBr powder.
-
Grind the mixture to a fine, homogenous powder using an agate mortar and pestle.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
FTIR Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Pay close attention to the Amide I band (1700-1600 cm⁻¹), which is most sensitive to changes in protein secondary structure.[17]
-
-
Data Analysis:
-
Perform baseline correction and normalization of the spectra.
-
To quantitatively analyze the secondary structure components (α-helix, β-sheet, turns, random coil), use deconvolution and curve-fitting algorithms on the Amide I band.[17]
-
Compare the spectra of the protein in solution, lyophilized with raffinose, and lyophilized without any stabilizer to assess the protective effect of raffinose on the protein's secondary structure.
-
Protocol 4: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to assess the stability-indicating nature of the analytical methods.[18][19]
Materials:
-
Lyophilized protein formulation with this compound
-
Temperature and humidity controlled stability chambers
-
Light exposure chamber (ICH Q1B compliant)
-
Analytical instrumentation for protein characterization (e.g., SEC-HPLC for aggregation, RP-HPLC for chemical modifications, cIEF for charge variants)
Procedure:
-
Stress Conditions:
-
Thermal Stress: Store vials of the lyophilized product at elevated temperatures (e.g., 40°C, 50°C, 60°C) for various durations (e.g., 1, 2, 4 weeks).[5]
-
Photostability: Expose the lyophilized product to light conditions as specified in ICH guideline Q1B.
-
Humidity Stress: Store vials with partially inserted stoppers in chambers with controlled relative humidity (e.g., 75% RH) at an elevated temperature (e.g., 40°C).
-
-
Sample Analysis:
-
At each time point, withdraw samples and reconstitute them according to the intended use.
-
Analyze the reconstituted samples for:
-
Appearance: Visual inspection for clarity and particulates.
-
Purity and Aggregation: Size-exclusion chromatography (SEC-HPLC).
-
Chemical Modifications: Reversed-phase HPLC (RP-HPLC), ion-exchange chromatography (IEX-HPLC), or mass spectrometry.
-
Potency: A suitable bioassay.
-
-
-
Data Analysis:
-
Compare the degradation profiles of the protein formulated with this compound to a control formulation (e.g., without stabilizer or with another sugar).
-
Identify the primary degradation pathways under each stress condition.
-
Evaluate the protective effect of raffinose against specific degradation routes.
-
Visualizations
Excipient Selection Workflow
The following diagram illustrates a typical workflow for selecting a suitable stabilizer for a protein formulation.[20][21][22]
Caption: Workflow for excipient selection in protein formulation development.
Protein Stabilization Mechanisms
This diagram illustrates the two primary mechanisms by which sugars like this compound stabilize proteins during lyophilization.
Caption: Mechanisms of protein stabilization by sugars during lyophilization.
Conclusion
This compound is a viable excipient for the stabilization of protein-based pharmaceuticals, particularly in lyophilized formulations. Its effectiveness is dependent on the specific protein and the formulation and process parameters. The detailed protocols and application notes provided herein offer a framework for researchers and drug development professionals to systematically evaluate and implement this compound as a stabilizer, ultimately contributing to the development of safe, stable, and effective biopharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LYOPHILIZATION - Lyophilization Cycle Development: Lessons Learned & Pitfalls to Avoid [drug-dev.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of sucrose/raffinose mass ratios on the stability of co-lyophilized protein during storage above the Tg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pci.com [pci.com]
- 11. huchuan-fd.com [huchuan-fd.com]
- 12. Effects of annealing on the physical properties of therapeutic proteins during freeze drying process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bdmai.org [bdmai.org]
- 14. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry | Semantic Scholar [semanticscholar.org]
- 15. Impact of sucrose level on storage stability of proteins in freeze-dried solids: II. Correlation of aggregation rate with protein structure and molecular mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Examination of the secondary structure of proteins by deconvolved FTIR spectra | Semantic Scholar [semanticscholar.org]
- 18. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forced degradation of recombinant monoclonal antibodies: A practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. callanpharma.com [callanpharma.com]
- 22. pharmalesson.com [pharmalesson.com]
Application of D(+)-Raffinose Pentahydrate in Nanoparticle Stabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(+)-Raffinose pentahydrate, a trisaccharide composed of galactose, glucose, and fructose, has emerged as a valuable excipient in the formulation of nanoparticle-based therapeutics and diagnostics. Its primary role lies in its ability to act as a cryoprotectant and lyoprotectant, significantly enhancing the stability of nanoparticles during freeze-drying (lyophilization) and subsequent storage. This application is crucial for extending the shelf-life of nanoparticle formulations, which are often thermodynamically unstable in aqueous suspensions and prone to aggregation.
The stabilizing mechanism of raffinose (B1225341) is attributed to its ability to form a rigid, amorphous glassy matrix during the freezing process. This vitrified matrix immobilizes the nanoparticles, preventing their aggregation and fusion. Furthermore, during drying, raffinose molecules replace water molecules that hydrate (B1144303) the nanoparticle surface, thereby preserving their native structure and preventing denaturation or degradation of both the nanoparticle and any encapsulated payload.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the stabilization of various nanoparticle types.
Data Presentation: Efficacy of Saccharides as Cryoprotectants
The following table summarizes quantitative data from a study investigating the effect of different saccharides on the stability of nanoparticles during freeze-drying. The data highlights the ability of these sugars to maintain nanoparticle size and prevent aggregation upon reconstitution.
| Cryoprotectant | Concentration (w/v %) | Initial Mean Particle Size (nm) | Mean Particle Size after Reconstitution (nm) | Polydispersity Index (PDI) after Reconstitution | Reference |
| None | 0 | 156.1 | Aggregated | - | [1] |
| D(+)-Raffinose | Not Specified | 156.1 | 170.5 | Not Specified | [1] |
| Sucrose | 5 | ~200 | ~200 | < 0.2 | [2] |
| Trehalose | 5 | ~200 | ~200 | < 0.2 | [2] |
| Glucose | 5 | ~200 | > 400 (Aggregated) | > 0.5 | [2] |
| Mannitol | 5 | ~200 | > 600 (Aggregated) | > 0.5 | [2] |
Note: The data presented is compiled from different studies for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
The following are generalized protocols for the stabilization of different types of nanoparticles using this compound. Researchers should optimize the specific parameters, such as the concentration of raffinose and the nanoparticle-to-sugar ratio, for their specific nanoparticle system.
Protocol 1: Stabilization of Metallic Nanoparticles (e.g., Gold Nanoparticles)
This protocol describes the use of this compound as a cryoprotectant for the lyophilization of gold nanoparticles (AuNPs).
Materials:
-
Synthesized gold nanoparticle suspension
-
This compound (Molecular Formula: C₁₈H₃₂O₁₆·5H₂O)
-
Deionized (DI) water
-
Lyophilizer (Freeze-dryer)
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
Procedure:
-
Preparation of Raffinose Solution: Prepare a stock solution of this compound in DI water. A typical starting concentration is 10% (w/v), but this should be optimized.
-
Mixing with Nanoparticles:
-
Take a known volume of the gold nanoparticle suspension.
-
Add the this compound solution to the nanoparticle suspension to achieve a final desired concentration (e.g., 1-5% w/v).
-
Gently mix the solution to ensure uniform distribution of the raffinose.
-
-
Pre-Freezing (Shell Freezing):
-
Dispense the nanoparticle-raffinose mixture into lyophilization vials.
-
Shell-freeze the samples by rotating the vials in a freezing bath (e.g., dry ice/acetone or liquid nitrogen) to create a thin, uniform frozen layer on the vial walls. This promotes efficient sublimation.
-
-
Lyophilization (Freeze-Drying):
-
Transfer the frozen vials to the lyophilizer.
-
Primary Drying: Set the shelf temperature to a low value (e.g., -20°C to -40°C) and the vacuum to a low pressure (e.g., <100 mTorr). This phase removes the frozen water via sublimation. The duration will depend on the sample volume and lyophilizer specifications.
-
Secondary Drying: After primary drying is complete (indicated by a rise in product temperature to the shelf temperature), gradually increase the shelf temperature (e.g., to 20-25°C) while maintaining a low pressure to remove residual unfrozen water molecules.
-
-
Reconstitution and Characterization:
-
Backfill the lyophilizer chamber with an inert gas (e.g., nitrogen) and seal the vials.
-
To reconstitute, add a specific volume of DI water to the lyophilized cake and gently swirl.
-
Characterize the reconstituted nanoparticles for their size, polydispersity index (PDI), and morphology (using DLS and Transmission Electron Microscopy - TEM) to assess the effectiveness of the stabilization.
-
Protocol 2: Stabilization of Lipid-Based Nanoparticles (e.g., Liposomes or Solid Lipid Nanoparticles)
This protocol outlines the stabilization of lipid-based nanoparticles using this compound during lyophilization.
Materials:
-
Lipid nanoparticle suspension (e.g., liposomes, SLNs)
-
This compound
-
Buffer solution (e.g., phosphate-buffered saline - PBS)
-
Lyophilizer
-
DLS instrument
Procedure:
-
Preparation of Raffinose Solution: Prepare a stock solution of this compound in the same buffer used for the nanoparticle suspension.
-
Mixing with Nanoparticles:
-
To the lipid nanoparticle suspension, add the raffinose solution to a final concentration typically ranging from 5% to 10% (w/v). The optimal concentration should be determined experimentally.
-
Ensure gentle mixing to avoid disrupting the lipid structures.
-
-
Pre-Freezing:
-
Aliquot the mixture into lyophilization vials.
-
Freeze the samples in the lyophilizer chamber at a controlled cooling rate (e.g., 1°C/minute) to a temperature below the glass transition temperature (Tg') of the formulation.
-
-
Lyophilization:
-
Primary Drying: Set the shelf temperature below the Tg' of the formulation (e.g., -30°C to -40°C) and reduce the chamber pressure to initiate sublimation.
-
Secondary Drying: Once the bulk of the ice has sublimed, slowly ramp the temperature to ambient temperature (e.g., 25°C) to facilitate the removal of bound water.
-
-
Reconstitution and Analysis:
-
Reconstitute the lyophilized powder with the original volume of buffer.
-
Analyze the reconstituted nanoparticles for size, PDI, and encapsulation efficiency (if applicable) to confirm the preservation of their characteristics.
-
Protocol 3: Stabilization of Polymeric Nanoparticles (e.g., PLGA Nanoparticles)
This protocol provides a method for stabilizing polymeric nanoparticles using this compound.
Materials:
-
Polymeric nanoparticle suspension (e.g., PLGA)
-
This compound
-
DI water or appropriate buffer
-
Lyophilizer
-
DLS instrument
Procedure:
-
Raffinose Solution Preparation: Dissolve this compound in the same aqueous medium as the nanoparticle suspension.
-
Formulation:
-
Add the raffinose solution to the polymeric nanoparticle suspension. The final concentration of raffinose may range from 2% to 10% (w/v).
-
Gently vortex the mixture for a few seconds to ensure homogeneity.
-
-
Freezing:
-
Transfer the formulation to lyophilization vials.
-
Freeze the samples in the lyophilizer at a controlled rate to a temperature of approximately -40°C.
-
-
Lyophilization:
-
Primary Drying: Conduct primary drying at a shelf temperature of -20°C and a pressure of approximately 50 mTorr for 24-48 hours.
-
Secondary Drying: Increase the shelf temperature to 20°C for an additional 12-24 hours to ensure complete removal of residual moisture.
-
-
Post-Lyophilization Evaluation:
-
Reconstitute the lyophilized cake with DI water or buffer.
-
Assess the appearance of the reconstituted suspension for any visible aggregates.
-
Measure the particle size and PDI using DLS and compare with the pre-lyophilization values.
-
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows described in the protocols.
References
Application Notes and Protocols for the Use of D(+)-Raffinose Pentahydrate in Freeze-Drying
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(+)-Raffinose pentahydrate, a non-reducing trisaccharide composed of galactose, glucose, and fructose, serves as an effective lyoprotectant in the freeze-drying of various sensitive biological materials.[1][2] Its stability and high glass transition temperature (Tg) contribute to the preservation of proteins, bacteria, and nanoparticles during the rigors of lyophilization and subsequent storage.[2][3] These application notes provide a comprehensive, step-by-step guide to utilizing this compound in your freeze-drying protocols.
Raffinose (B1225341) protects labile materials by forming a stable, amorphous glassy matrix that immobilizes the product and prevents denaturation, aggregation, or loss of activity.[4] However, it is crucial to control the freeze-drying process, as inappropriate conditions, such as annealing at certain temperatures, can induce crystallization of raffinose pentahydrate, which may compromise its protective effects.[5][6]
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for the successful design of freeze-drying cycles.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₂O₁₆·5H₂O | |
| Molecular Weight | 594.51 g/mol | |
| Melting Point | 78-80 °C | [1] |
| Glass Transition Temperature (Tg') | -26 °C | [2][3] |
| Glass Transition Temperature (Tg) of Anhydrous Raffinose | 109 °C | [2][3] |
| Solubility in Water | 50 mg/mL | [2] |
Experimental Protocols
I. Lyophilization of Proteins with this compound
Raffinose is often used in combination with other sugars, like sucrose (B13894), to stabilize protein formulations. The optimal ratio of raffinose to other excipients and the active protein should be determined empirically for each specific formulation.
A. Materials
-
This compound
-
Purified protein of interest
-
Buffering agents (e.g., histidine, phosphate (B84403) buffer)
-
Other excipients as required (e.g., sucrose)
-
Water for Injection (WFI)
-
Sterile vials and stoppers
-
Freeze-dryer
B. Formulation Preparation
-
Prepare the desired buffer solution at the target pH.
-
Dissolve the this compound and any other excipients in the buffer. Concentrations can range from 5% to 14% (w/v), and the ratio to protein is critical and must be optimized.[2]
-
Add the purified protein to the excipient solution and gently mix until fully dissolved. Avoid vigorous agitation to prevent protein denaturation.
-
Sterile filter the final formulation through a 0.22 µm filter.
-
Aseptically dispense the formulated protein solution into sterile lyophilization vials.
-
Partially insert sterile stoppers onto the vials.
C. Freeze-Drying Cycle
The following is a general freeze-drying cycle. The specific parameters should be optimized based on the thermal characteristics (e.g., Tg') of the formulation.
| Stage | Shelf Temperature (°C) | Ramp Rate (°C/min) | Pressure (mTorr) | Duration (hours) |
| Freezing | ||||
| Initial Cooling | 5 | 1 | Atmospheric | 1 |
| Ramping to Freeze | -40 | 1 | Atmospheric | 2 |
| Holding | -40 | - | Atmospheric | 3 |
| Primary Drying | ||||
| Ramping to Primary Drying Temp | -25 | 0.5 | 100 | 1 |
| Holding | -25 | - | 100 | 24-48 |
| Secondary Drying | ||||
| Ramping to Secondary Drying Temp | 25 | 0.2 | 50 | 3 |
| Holding | 25 | - | 50 | 8-12 |
Note: An annealing step (e.g., holding at -10°C after initial freezing) can be considered to promote the formation of larger ice crystals and potentially shorten primary drying time. However, for raffinose-containing formulations, this may induce crystallization of the sugar, which has been shown to decrease the stability of some proteins.[5][6] Therefore, the decision to include an annealing step should be made with caution and supported by experimental data for the specific formulation.
II. Lyophilization of Bacteria with this compound
Raffinose has been successfully used as a lyoprotectant for the long-term preservation of various bacteria. A common formulation involves a combination of skim milk and raffinose.
A. Materials
-
This compound
-
Skim milk powder
-
Bacterial culture in late log or early stationary phase
-
Sterile water or appropriate buffer
-
Sterile ampoules or vials with stoppers
-
Freeze-dryer
B. Formulation Preparation
-
Prepare a 20% (w/v) skim milk solution in sterile water.
-
Prepare a 5% (w/v) this compound solution in sterile water.
-
Combine the skim milk and raffinose solutions. A common and effective formulation is 20% skim milk with 5% raffinose.[7]
-
Harvest the bacterial cells from the culture medium by centrifugation.
-
Wash the cell pellet with a suitable sterile buffer or saline solution.
-
Resuspend the bacterial pellet in the skim milk-raffinose lyoprotectant solution. The cell density should be optimized for the specific strain.
-
Dispense the bacterial suspension into sterile ampoules or vials.
-
Loosely plug the ampoules with sterile cotton or partially insert stoppers on vials to allow for water vapor to escape.
C. Freeze-Drying Cycle
| Stage | Shelf Temperature (°C) | Ramp Rate (°C/min) | Pressure (mTorr) | Duration (hours) |
| Freezing | ||||
| Initial Cooling | 4 | 1 | Atmospheric | 1 |
| Ramping to Freeze | -40 | 1 | Atmospheric | 2 |
| Holding | -40 | - | Atmospheric | 3 |
| Primary Drying | ||||
| Ramping to Primary Drying Temp | -20 | 0.5 | 150 | 1 |
| Holding | -20 | - | 150 | 8-12 |
| Secondary Drying | ||||
| Ramping to Secondary Drying Temp | 20 | 0.2 | 100 | 2 |
| Holding | 20 | - | 100 | 4-6 |
III. Lyophilization of Nanoparticles with this compound
Raffinose can be employed to prevent the aggregation of nanoparticles during freeze-drying, thereby preserving their size and dispersibility upon reconstitution.
A. Materials
-
This compound
-
Nanoparticle suspension
-
Sterile, deionized water or appropriate buffer
-
Sterile vials and stoppers
-
Freeze-dryer
B. Formulation Preparation
-
Prepare a stock solution of this compound in sterile, deionized water or a buffer compatible with the nanoparticle system. The concentration of raffinose should be optimized to effectively coat the nanoparticles; a starting point could be a 1:1 weight ratio of raffinose to nanoparticles.
-
Add the raffinose solution to the nanoparticle suspension and mix gently.
-
Dispense the mixture into sterile lyophilization vials.
-
Partially insert sterile stoppers.
C. Freeze-Drying Cycle
The freeze-drying cycle for nanoparticles must be carefully designed to avoid collapse of the cake structure and ensure the stability of the nanoparticles.
| Stage | Shelf Temperature (°C) | Ramp Rate (°C/min) | Pressure (mTorr) | Duration (hours) |
| Freezing | ||||
| Initial Cooling | 5 | 1 | Atmospheric | 1 |
| Ramping to Freeze | -50 | 1 | Atmospheric | 2.5 |
| Holding | -50 | - | Atmospheric | 3 |
| Primary Drying | ||||
| Ramping to Primary Drying Temp | -30 | 0.5 | 80 | 1 |
| Holding | -30 | - | 80 | 36-60 |
| Secondary Drying | ||||
| Ramping to Secondary Drying Temp | 25 | 0.2 | 50 | 3 |
| Holding | 25 | - | 50 | 10-15 |
Post-Lyophilization Analysis
A. Cake Characterization
A well-formed lyophilized cake should be uniform, with no signs of collapse or cracking. Visual inspection is the first step in quality assessment. Further characterization can include:
-
Scanning Electron Microscopy (SEM): To visualize the microstructure and porosity of the cake.
-
X-Ray Powder Diffraction (XRPD): To determine the physical state (amorphous or crystalline) of the raffinose and other components in the final product.[8]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the lyophilized cake, which is a critical parameter for storage stability.
B. Residual Moisture Analysis
The residual moisture content is a critical quality attribute of lyophilized products, as high moisture levels can lead to instability. Common methods for its determination include:
-
Karl Fischer Titration: A highly accurate method for quantifying water content.[9]
-
Thermogravimetric Analysis (TGA): Measures the weight loss of a sample as it is heated.[10]
-
Near-Infrared (NIR) Spectroscopy: A non-destructive method that can be used for rapid, in-line analysis.[11]
Reconstitution and Stability Testing
A. Reconstitution
-
Bring the lyophilized vial and the reconstitution fluid (e.g., sterile water for injection, buffer) to room temperature.
-
Inject the specified volume of the reconstitution fluid into the vial, directing the stream against the side of the vial to avoid foaming.
-
Gently swirl the vial to dissolve the cake. Avoid vigorous shaking.[12]
-
The reconstituted product should be a clear, particle-free solution.
B. Stability Studies
Long-term and accelerated stability studies should be performed to evaluate the shelf-life of the lyophilized product. Key parameters to monitor include:
-
Appearance of the cake and reconstituted solution.
-
Reconstitution time.
-
pH of the reconstituted solution.
-
Potency/activity of the active ingredient (e.g., protein activity assay, viable cell count for bacteria).
-
Purity and integrity (e.g., size exclusion chromatography for proteins, particle size analysis for nanoparticles).
-
Residual moisture content.
Visualizations
Caption: Conceptual diagram of lyoprotection by raffinose.
Caption: General experimental workflow for freeze-drying with raffinose.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Stability evaluation of freeze-dried Lactobacillus paracasei subsp. tolerance and Lactobacillus delbrueckii subsp. bulgaricus in oral capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mbio.bas-net.by [mbio.bas-net.by]
- 8. Crystallization inhibition of an amorphous sucrose system using raffinose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lyophilizationworld.com [lyophilizationworld.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. azom.com [azom.com]
- 12. cusabio.com [cusabio.com]
Troubleshooting & Optimization
Preventing D(+)-Raffinose pentahydrate crystallization during freeze-drying
Welcome to the technical support center for troubleshooting issues related to D(+)-Raffinose pentahydrate in freeze-drying applications. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the prevention of crystallization, which can compromise the stability and efficacy of lyophilized products.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your freeze-drying experiments involving this compound.
Problem 1: My freeze-dried product containing raffinose (B1225341) shows signs of crystallization. How can I confirm this?
Answer:
Crystallization of raffinose during freeze-drying can be confirmed using the following analytical techniques:
-
Powder X-ray Diffraction (PXRD): Amorphous solids produce a broad, diffuse halo, while crystalline materials show sharp, distinct peaks. The presence of sharp peaks in your PXRD pattern indicates crystallinity.
-
Differential Scanning Calorimetry (DSC): A DSC thermogram of an amorphous sample will show a glass transition (Tg), which is a change in the heat capacity. Crystalline materials exhibit a sharp melting endotherm (Tm). If you observe a melting endotherm instead of or in addition to a glass transition, your sample has crystallized.
Problem 2: I've confirmed raffinose crystallization. What are the likely causes?
Answer:
The most common cause of this compound crystallization during freeze-drying is the inclusion of an annealing step in your protocol, particularly at temperatures around -10°C.[1][2] While annealing can be beneficial for crystallizing bulking agents like mannitol, it provides the necessary molecular mobility for raffinose to arrange into its crystalline pentahydrate form. Other contributing factors can include very slow cooling rates and specific formulation compositions.
Problem 3: How can I prevent this compound from crystallizing during freeze-drying?
Answer:
The primary strategy to prevent raffinose crystallization is to avoid an annealing step in your freeze-drying cycle.[1] Raffinose naturally forms a stable amorphous phase when subjected to primary drying directly after freezing.[1][2] Additionally, employing a sufficiently rapid cooling rate during the freezing phase can help to quickly immobilize the molecules in an amorphous state, preventing the nucleation and growth of crystals.
Problem 4: Will the crystallization of raffinose affect the stability of my protein or drug?
Answer:
Yes, the crystallization of raffinose during freeze-drying can significantly compromise the stability of co-formulated proteins.[1] When raffinose crystallizes, it phase separates from the protein, leading to a loss of the cryoprotectant's stabilizing effect. This can result in a significant reduction in the recovery of protein activity upon reconstitution, even if the final lyophilized cake appears amorphous due to the dehydration of the crystalline pentahydrate during primary drying.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in freeze-drying formulations?
A1: this compound is primarily used as a lyoprotectant and stabilizing agent in freeze-dried formulations. In its amorphous state, it forms a glassy matrix that protects sensitive biological molecules, such as proteins and nanoparticles, from degradation during the freezing and drying processes and enhances long-term stability.
Q2: I observed collapse in my freeze-dried cake containing raffinose. Is this related to crystallization?
A2: Not necessarily. Cake collapse is typically associated with drying at a product temperature above its collapse temperature (Tc) or glass transition temperature of the freeze-concentrate (Tg'). While raffinose crystallization can alter the physical properties of the formulation, collapse is more directly related to the thermal properties of the amorphous phase. To avoid collapse in a raffinose-containing formulation, ensure that the product temperature during primary drying remains below its Tg'.
Q3: Can I use other excipients with raffinose to prevent its crystallization?
A3: Yes, the formulation composition can influence the crystallization behavior of raffinose. For instance, the presence of other amorphous sugars like sucrose (B13894) can inhibit the crystallization of other sugars. In partially crystalline systems, a high enough ratio of a crystalline bulking agent like glycine (B1666218) to raffinose may be necessary to provide structural support to the cake, allowing for drying above the Tg' of the amorphous phase without collapse.
Q4: What are the ideal process parameters for freeze-drying a formulation containing raffinose to maintain its amorphous state?
A4: To maintain an amorphous state, the key is to freeze the product to a sufficiently low temperature (e.g., -40°C or below) and then proceed directly to primary drying without an intermediate warming or annealing step. The primary drying temperature should be kept safely below the glass transition temperature of the freeze-concentrate (Tg').
Quantitative Data Summary
The following table summarizes the impact of a key process parameter on the physical state of this compound during freeze-drying.
| Process Parameter | Condition | Effect on Raffinose | Impact on Protein Activity | Reference |
| Annealing | Shelf temperature of -10°C | Crystallizes as the pentahydrate | Significant reduction in recovery | [1][2] |
| No Annealing | Direct primary drying after freezing | Remains amorphous | Activity is preserved | [1][2] |
Experimental Protocols
Protocol 1: Freeze-Drying Cycle to Maintain Amorphous this compound
This protocol is designed to prevent the crystallization of raffinose in a formulation also containing a model protein.
1. Formulation Preparation:
- Prepare an aqueous solution containing your active pharmaceutical ingredient (API) and this compound at the desired concentrations in a suitable buffer.
- Dispense the solution into lyophilization vials.
2. Freezing:
- Load the vials onto the freeze-dryer shelves pre-cooled to 5°C.
- Ramp the shelf temperature down to -40°C at a rate of 1°C/minute.
- Hold the shelf temperature at -40°C for at least 3 hours to ensure complete freezing.
3. Primary Drying:
- Reduce the chamber pressure to 100 mTorr.
- Increase the shelf temperature to -25°C.
- Hold at these conditions for a sufficient duration for all the ice to sublime. The endpoint can be determined by monitoring the product temperature thermocouples and the pressure difference between the capacitance manometer and the Pirani gauge.
4. Secondary Drying:
- Increase the shelf temperature to 25°C over a period of 2 hours.
- Hold at 25°C for at least 4 hours to remove residual moisture.
5. Stoppering and Storage:
- Backfill the chamber with sterile, dry nitrogen to atmospheric pressure and stopper the vials.
- Store the lyophilized product at the recommended storage temperature.
Visualizations
Troubleshooting Decision Tree for Raffinose Crystallization
The following diagram provides a logical workflow to troubleshoot potential crystallization of this compound in your freeze-dried product.
Caption: A decision tree to diagnose and resolve this compound crystallization.
Freeze-Drying Workflow to Prevent Raffinose Crystallization
This diagram illustrates the recommended experimental workflow to maintain the amorphous state of raffinose.
References
Technical Support Center: Troubleshooting Protein Aggregation with D(+)-Raffinose Pentahydrate
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for protein aggregation in formulations containing D(+)-Raffinose pentahydrate.
Frequently Asked Questions (FAQs) and Troubleshooting
1. What is the intended role of this compound in my protein formulation?
This compound is a non-reducing trisaccharide used as an excipient in biopharmaceutical formulations. Its primary role is to stabilize proteins, particularly during stress conditions like freeze-thawing, lyophilization, and long-term storage.[1][2] It achieves this through two main proposed mechanisms:
-
Water Replacement Hypothesis: During drying processes, raffinose (B1225341) can form hydrogen bonds with the protein, serving as a "water substitute" to help maintain the protein's native conformation.[3]
-
Vitrification: Raffinose has a high glass transition temperature (Tg). This means it can form a rigid, glassy matrix that immobilizes the protein, slowing down molecular mobility and thus reducing the rate of degradation and aggregation.[3]
2. Why is my protein aggregating despite the presence of this compound?
While raffinose is a stabilizer, aggregation can still occur due to several factors:
-
Suboptimal Concentration: The stabilizing effect of raffinose is concentration-dependent. Too little may be insufficient to protect the protein, while excessive concentrations can sometimes promote aggregation through mechanisms that are not fully understood.
-
pH and Buffer Conditions: The pH of the formulation is critical.[4] Proteins are often least soluble at their isoelectric point (pI).[5] If the buffer pH is near the protein's pI, aggregation is more likely, even with a stabilizer present.
-
Temperature Stress: Raffinose provides protection against thermal stress, but its capacity is not infinite. Exposing the formulation to high temperatures or repeated freeze-thaw cycles can still induce aggregation.[4]
-
Raffinose Crystallization: During freeze-drying, if the formulation is not cooled or dried properly, raffinose can crystallize.[6] This phase separation from the protein can lead to a significant loss of its protective effect and result in aggregation.[6]
-
Interactions with Other Excipients: Other components in your formulation could be interacting negatively with the protein or raffinose.
3. I suspect the raffinose concentration is not optimal. How can I determine the right concentration?
A systematic approach is required to find the optimal concentration of this compound for your specific protein. This typically involves a formulation screening study.
-
Design a Concentration Gradient: Prepare a series of formulations with varying concentrations of raffinose (e.g., 0%, 1%, 2.5%, 5%, 10% w/v) while keeping the protein concentration and buffer composition constant.
-
Apply Stress: Subject these formulations to relevant stress conditions, such as accelerated temperature studies (e.g., storage at 40°C for several weeks), or multiple freeze-thaw cycles.
-
Analyze for Aggregation: Use a combination of analytical techniques to measure aggregation in each sample over time. Key techniques include Size-Exclusion Chromatography (SEC) for soluble aggregates and Dynamic Light Scattering (DLS) for overall particle size distribution.[7][8]
-
Assess Stability: The optimal concentration will be the one that shows the least amount of aggregate formation and maintains the protein's structural integrity and biological activity over the course of the study.
4. How does the pH of my formulation affect protein stability with raffinose?
The pH of the formulation has a profound impact on protein stability by influencing the protein's net charge and conformational stability.[9][10]
-
Electrostatic Repulsion: When the pH is significantly different from the protein's isoelectric point (pI), the protein molecules will have a net positive or negative charge, leading to electrostatic repulsion that can help prevent aggregation.[5]
-
Solubility: As the pH approaches the pI, the net charge on the protein approaches zero, minimizing electrostatic repulsion and often leading to the lowest solubility and highest propensity for aggregation.[5]
Troubleshooting pH-related issues:
-
Know your protein's pI.
-
Adjust the formulation pH to be at least 1-2 units away from the pI.
-
Be aware that the optimal pH for stability may not be the same as the optimal pH for activity. A balance may need to be struck.
-
Ensure your chosen buffer has sufficient buffering capacity at the target pH and desired temperature range.
5. Could temperature fluctuations be the cause of aggregation in my raffinose formulation?
Yes, temperature is a critical factor.[4] Even with a stabilizer, thermal stress can lead to denaturation and subsequent aggregation.
-
Accelerated Degradation: Higher temperatures increase the rate of chemical degradation pathways and can induce unfolding of the protein, exposing hydrophobic regions that can lead to aggregation.[4]
-
Freeze-Thaw Stress: During freezing, ice crystal formation can create interfaces that denature proteins. The concentration of solutes, including the protein and buffers, increases in the unfrozen portion, which can lead to pH shifts and aggregation. While raffinose is meant to mitigate this, repeated cycles can overwhelm its protective capacity.
Troubleshooting temperature-related issues:
-
Storage: Ensure proteins are stored at the recommended temperature and avoid repeated temperature fluctuations. For long-term storage, -80°C is often preferred over -20°C.[5]
-
Handling: Minimize the time that protein solutions are kept at room temperature or on ice during experiments.
-
Shipping: If the product is shipped, consider the potential for temperature excursions and their impact on stability.
Data and Experimental Design
Table 1: Comparison of Common Sugar Excipients
| Excipient | Molecular Weight ( g/mol ) | Type | Glass Transition Temp (Tg, °C) | Key Considerations |
| This compound | 594.51 | Trisaccharide | ~100-110 | High Tg is beneficial for lyophilized products. Can crystallize if not processed correctly.[6] |
| Sucrose (B13894) | 342.30 | Disaccharide | ~60-70 | Widely used, but can hydrolyze into reducing sugars (glucose and fructose) at low pH, which can lead to glycation.[11] |
| Trehalose | 342.30 | Disaccharide | ~100-115 | Very high Tg and chemically stable. Often considered a superior stabilizer for lyophilization. |
| Mannitol | 182.17 | Sugar Alcohol | Crystalline | Often used as a bulking agent in lyophilization. Can crystallize, which may or may not be desirable. |
| Sorbitol | 182.17 | Sugar Alcohol | ~ -2 | Can act as a plasticizer, lowering the Tg of the formulation. |
Table 2: Example Experimental Design for Raffinose Concentration Optimization
| Formulation ID | Protein Conc. | Buffer System | Raffinose Conc. (% w/v) | Stress Condition | Analytical Readouts (at T=0, 1, 2, 4 weeks) |
| F1 | 10 mg/mL | 20 mM Histidine, pH 6.0 | 0 | 40°C | SEC-HPLC, DLS, Visual Inspection |
| F2 | 10 mg/mL | 20 mM Histidine, pH 6.0 | 1.0 | 40°C | SEC-HPLC, DLS, Visual Inspection |
| F3 | 10 mg/mL | 20 mM Histidine, pH 6.0 | 2.5 | 40°C | SEC-HPLC, DLS, Visual Inspection |
| F4 | 10 mg/mL | 20 mM Histidine, pH 6.0 | 5.0 | 40°C | SEC-HPLC, DLS, Visual Inspection |
| F5 | 10 mg/mL | 20 mM Histidine, pH 6.0 | 10.0 | 40°C | SEC-HPLC, DLS, Visual Inspection |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Quantifying Soluble Aggregates
Objective: To separate and quantify soluble protein monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[7][12]
Materials:
-
HPLC system with a UV detector (280 nm)
-
SEC column suitable for the molecular weight range of the protein and its aggregates.
-
Mobile Phase: A buffer that is non-reactive with the protein and maintains its stability (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Protein samples and controls.
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Filter the protein samples through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates.
-
Injection: Inject a fixed volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Record the chromatogram at 280 nm. The monomer will elute as the main peak, with aggregates eluting earlier (at shorter retention times) and smaller fragments or excipients eluting later.
-
Analysis: Integrate the peak areas for the monomer and each aggregate species. Express the amount of aggregation as a percentage of the total peak area.
-
% Aggregate = (Area_Aggregates / (Area_Monomer + Area_Aggregates)) * 100
-
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis
Objective: To measure the size distribution of particles in the solution, providing information on the presence of aggregates.[8]
Materials:
-
DLS instrument.
-
Low-volume disposable or quartz cuvettes.
-
Protein samples.
Methodology:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions. Set the measurement parameters (e.g., temperature, scattering angle).
-
Sample Preparation: If necessary, dilute the sample with the formulation buffer to a suitable concentration for DLS analysis to avoid multiple scattering effects. The sample must be visually clear and free of dust.
-
Measurement: Carefully pipette the sample into a clean cuvette, ensuring no bubbles are present. Place the cuvette in the instrument's sample holder.
-
Data Acquisition: Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility. The instrument software will analyze the fluctuations in scattered light intensity to generate a particle size distribution.
-
Analysis: Analyze the results, focusing on the mean particle diameter (Z-average) and the Polydispersity Index (PDI). An increase in the Z-average or the appearance of a second, larger population of particles indicates aggregation. A PDI value > 0.3 may suggest a heterogeneous sample with multiple species.
Visual Guides and Workflows
Caption: Mechanisms of protein stabilization by sugars like raffinose.
Caption: Troubleshooting workflow for protein aggregation.
Caption: Key factors influencing protein stability in formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 8. Protein Aggregation Analysis [intertek.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Effects of pH on protein–protein interactions and implications for protein phase behavior [ouci.dntb.gov.ua]
- 11. The effect of sucrose hydrolysis on the stability of protein therapeutics during accelerated formulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. approcess.com [approcess.com]
Technical Support Center: Optimizing Lyophilization with D(+)-Raffinose Pentahydrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D(+)-Raffinose pentahydrate in lyophilization processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in lyophilization?
A1: this compound is a non-reducing trisaccharide used as a lyoprotectant to stabilize biological molecules, such as proteins, during freeze-drying. It forms an amorphous, glassy matrix that protects the active pharmaceutical ingredient (API) from degradation by immobilizing it and preventing denaturation during the freezing and drying processes.
Q2: Should I use an annealing step when lyophilizing with raffinose (B1225341)?
A2: Caution is advised when considering an annealing step with raffinose-containing formulations. While annealing is often used to increase ice crystal size and shorten primary drying time, it can induce the crystallization of raffinose pentahydrate.[1][2] This crystallization can lead to phase separation from the protein, resulting in a significant loss of protein activity upon reconstitution.[1][2]
Q3: What is the glass transition temperature (Tg') of this compound?
A3: The glass transition temperature of the maximally freeze-concentrated solution (Tg') for raffinose is a critical parameter for cycle development. While specific values can vary with formulation, it is a key factor to consider for ensuring the product remains in a stable, glassy state during primary drying.
Q4: Can annealing improve the cake appearance of my raffinose formulation?
A4: While a slow cooling rate (≤0.3 °C/min) and a high annealing temperature (≥-10 °C) have been shown to improve cake appearance in some protein formulations, this may not be universally applicable to raffinose formulations due to the risk of crystallization.[3] Poor cake appearance, such as shrinkage and cracks, has been observed with annealing in some instances.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Cake Appearance (e.g., shrinkage, cracks, collapse) | Annealing-induced raffinose crystallization: Holding the product at an annealing temperature (e.g., -10°C) can cause raffinose to crystallize, compromising the cake structure.[1][2] Inappropriate cooling rate: A fast cooling rate can lead to smaller ice crystals and a less uniform cake structure. | Avoid or carefully evaluate the annealing step: Consider running the lyophilization cycle without an annealing step and compare the results.[1][2] Optimize the cooling rate: Experiment with a slower cooling rate (e.g., ≤0.3 °C/min) to potentially improve cake elegance.[3] |
| Loss of Protein Activity | Crystallization of Raffinose Pentahydrate: Annealing at temperatures around -10°C can induce the crystallization of raffinose pentahydrate, leading to phase separation and reduced protein stability.[1][2] | Omit the annealing step: The primary recommendation is to avoid annealing in raffinose formulations to prevent crystallization-induced activity loss.[1][2] Characterize the formulation: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRD) to assess the physical state of the raffinose in your formulation with and without annealing.[2] |
| Increased Primary Drying Time | Formation of a dense "skin" on the cake surface: Annealing can sometimes lead to the formation of a less porous top layer, which increases the resistance to water vapor flow. | Re-evaluate the necessity of annealing: If not critical for other attributes, removing the annealing step may reduce primary drying time. Consider controlled nucleation: This technique can create larger, more uniform ice crystals without the risks associated with annealing, potentially reducing drying time. |
| Product Collapse | Primary drying temperature is too high: The product temperature during primary drying has exceeded the collapse temperature (Tc), which is related to the glass transition temperature (Tg') of the formulation. | Determine the collapse temperature (Tc): Use freeze-dry microscopy to determine the Tc of your specific formulation. Adjust primary drying temperature: Ensure the shelf temperature is set to maintain the product temperature safely below the Tc. |
| Difficulty in Reconstitution | Poorly formed cake structure: A collapsed or dense cake structure can reduce the surface area available for the reconstitution medium to penetrate. | Optimize the freezing process: Aim for a porous, elegant cake structure by optimizing the cooling rate and considering the avoidance of annealing. |
Data Presentation
Table 1: Impact of Annealing on Lyophilization Parameters (Model Protein Formulation)
| Parameter | Without Annealing | With Annealing | % Change |
| Primary Drying Time | Base | +20% | Increase |
| Product Resistance (Rp) | 5 cm²·Torr·hr/g | 7.5 cm²·Torr·hr/g | +50% |
| Cake Appearance | Elegant | Poor (shrinkage, cracks, "skin" formation) | - |
Note: This data is from a study on a model protein formulation and may be indicative of the effects on raffinose formulations.
Experimental Protocols
Key Experiment: Characterization of Raffinose Crystallization During Lyophilization
This protocol outlines the general methodology used to study the effect of annealing on the physical state of this compound and its impact on protein stability, based on cited literature.[2]
1. Formulation Preparation:
-
Prepare an aqueous solution containing the protein of interest (e.g., Lactate Dehydrogenase - LDH) and this compound at the desired concentrations in a suitable buffer.
2. Thermal Analysis (Pre-Lyophilization):
-
Differential Scanning Calorimetry (DSC):
-
Cool the formulation to approximately -70°C at a controlled rate.
-
Heat the sample to determine the glass transition temperature (Tg').
-
For annealing studies, hold the sample at the proposed annealing temperature (e.g., -10°C) for a specified time before cooling again and re-measuring the thermal events.
-
3. Lyophilization Cycle:
-
Freezing: Cool the shelves to -40°C or lower and hold until the product is completely frozen.
-
Annealing (for test group): Ramp the shelf temperature to the target annealing temperature (e.g., -10°C) and hold for a predetermined duration (e.g., 2-4 hours).
-
Re-Freezing: Cool the shelves back down to the freezing temperature.
-
Primary Drying: Apply a vacuum and raise the shelf temperature to a point that maintains the product temperature below its collapse temperature. Hold until all ice is sublimated.
-
Secondary Drying: Further, increase the shelf temperature to remove residual moisture.
4. Post-Lyophilization Analysis:
-
X-ray Powder Diffraction (XRD): Analyze the lyophilized cake to determine the physical state of the raffinose (amorphous halo vs. crystalline peaks).
-
Protein Activity Assay: Reconstitute the lyophilized cake and perform a relevant assay to determine the recovery of protein activity.
-
Residual Moisture: Determine the residual moisture content using Karl Fischer titration.
-
Cake Appearance: Visually inspect and score the cake for elegance, shrinkage, cracking, and collapse.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Freezing process influences cake appearance of a lyophilized amorphous protein formulation with low solid content and high fill configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: D(+)-Raffinose Pentahydrate in Post-Thaw Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing D(+)-Raffinose pentahydrate for enhanced post-thaw cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve post-thaw cell viability?
A1: this compound is a non-reducing trisaccharide composed of galactose, glucose, and fructose.[1] In cryopreservation, it acts as a non-permeating cryoprotectant. Its primary mechanisms for improving post-thaw cell viability include:
-
Inhibition of Ice Crystal Formation: Raffinose (B1225341) helps to reduce the formation of damaging intracellular ice crystals, a major cause of cell death during freezing and thawing.[2]
-
Membrane Stabilization: It interacts with the polar head groups of phospholipids (B1166683) in the cell membrane, helping to maintain membrane integrity and prevent leakage during the stresses of freezing and thawing.
-
Osmotic Buffering: As an extracellular cryoprotectant, raffinose helps to dehydrate the cells before freezing, reducing the amount of water available to form ice crystals internally.[3]
Q2: What is the optimal concentration of this compound for cryopreservation?
A2: The optimal concentration of this compound can vary depending on the cell type and the other components of the cryopreservation medium. However, studies have shown effective concentrations typically range from 0.1 M to 0.3 M when used in combination with other cryoprotectants like dimethyl sulfoxide (B87167) (DMSO).[4] For some specific applications, such as the cryopreservation of mouse sperm, concentrations as high as 18% have been used effectively. It is crucial to empirically determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Can this compound be used as the sole cryoprotectant?
A3: While this compound offers significant cryoprotective benefits, it is most effective when used in combination with a permeating cryoprotectant, such as DMSO or glycerol.[3] Non-permeating cryoprotectants like raffinose primarily protect the outer cell membrane, while permeating cryoprotectants protect the intracellular components. This combination provides a more comprehensive protective effect.
Q4: Is this compound cytotoxic?
A4: this compound is generally considered to have low cytotoxicity compared to permeating cryoprotectants like DMSO.[5] However, as with any solute, high concentrations can lead to osmotic stress and potential negative effects on cell viability.[6] It is essential to optimize the concentration and exposure time to minimize any potential cytotoxic effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Post-Thaw Cell Viability | 1. Suboptimal Raffinose Concentration.2. Inadequate combination with a permeating cryoprotectant.3. Incorrect freezing or thawing rate.4. Poor cell health prior to freezing. | 1. Perform a concentration optimization curve for raffinose (e.g., 0.05 M, 0.1 M, 0.2 M, 0.3 M) in your cryopreservation medium.2. Ensure your cryopreservation medium also contains an optimized concentration of a permeating cryoprotectant (e.g., 5-10% DMSO).3. Use a controlled-rate freezing container or programmable freezer for a cooling rate of -1°C/minute. Thaw cryovials rapidly in a 37°C water bath.[7]4. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before cryopreservation. |
| Cell Clumping After Thawing | 1. Cell lysis during freezing/thawing releases DNA, which is sticky and causes clumping.2. High cell density in the cryovial. | 1. Add DNase I (at a final concentration of 10-20 µg/mL) to the post-thaw cell suspension and incubate for 15-30 minutes at room temperature to break down extracellular DNA.2. Reduce the cell density per cryovial. A typical range is 1-5 million cells/mL. |
| Poor Cell Attachment (for adherent cells) | 1. Membrane damage during cryopreservation.2. Suboptimal post-thaw recovery medium. | 1. Optimize the concentration of raffinose and co-cryoprotectant to better protect the cell membrane.2. Use a pre-warmed, complete growth medium, potentially with a higher serum concentration (e.g., 20% FBS) for the initial 24 hours post-thaw to promote recovery and attachment. |
| Delayed Onset Cell Death (Apoptosis) | 1. Cryopreservation-induced cellular stress can trigger apoptotic pathways.[8] | 1. Minimize the time cells are exposed to the cryopreservation medium at room temperature before freezing.2. Consider adding a pan-caspase inhibitor (e.g., Z-VAD-FMK) to the post-thaw culture medium to inhibit apoptosis.[8][9] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effect of this compound on post-thaw cell viability.
Table 1: Post-Thaw Viability of Mouse Oocytes
| Cryopreservation Group | Raffinose Concentration (Intracellular) | Raffinose Concentration (Extracellular) | DMSO Concentration | Post-Thaw Survival Rate (%) |
| Group 1 | 0.1 M | 0.3 M | 0.5 M | 83.9% |
| Group 2 | 0.1 M | 0.3 M | 1.0 M | 80.6% |
| Data adapted from a study on mammalian oocyte cryopreservation.[4] |
Experimental Protocols
Protocol 1: Cryopreservation of Adherent Cells Using this compound
This protocol provides a general guideline. Optimization for specific cell lines is recommended.
Materials:
-
Healthy, sub-confluent (70-80%) adherent cells
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA or other cell dissociation reagent
-
Cryopreservation Medium (e.g., 80% complete growth medium, 10% DMSO, and 0.1 M this compound)
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty™)
-
-80°C freezer and liquid nitrogen storage
Procedure:
-
Aspirate the growth medium from the culture vessel.
-
Wash the cell monolayer once with PBS.
-
Add Trypsin-EDTA to detach the cells. Incubate at 37°C until cells are detached.
-
Neutralize the trypsin with complete growth medium.
-
Transfer the cell suspension to a sterile conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of complete growth medium.
-
Perform a viable cell count (e.g., using trypan blue exclusion).
-
Centrifuge the cells again at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in ice-cold Cryopreservation Medium at a final concentration of 1-5 x 10^6 viable cells/mL.
-
Aliquot the cell suspension into pre-labeled cryovials.
-
Place the cryovials in a controlled-rate freezing container and place it in a -80°C freezer overnight.[2]
-
Transfer the cryovials to liquid nitrogen for long-term storage.
Protocol 2: Cryopreservation of Suspension Cells Using this compound
Materials:
-
Healthy suspension cells in logarithmic growth phase
-
Complete growth medium
-
Cryopreservation Medium (e.g., 80% complete growth medium, 10% DMSO, and 0.1 M this compound)
-
Sterile cryovials
-
Controlled-rate freezing container
-
-80°C freezer and liquid nitrogen storage
Procedure:
-
Transfer the cell suspension to a sterile conical tube.
-
Centrifuge at 150-200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of complete growth medium.
-
Perform a viable cell count.
-
Centrifuge the cells again at 150-200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in ice-cold Cryopreservation Medium at a final concentration of 1-5 x 10^6 viable cells/mL.
-
Aliquot the cell suspension into pre-labeled cryovials.
-
Place the cryovials in a controlled-rate freezing container and place it in a -80°C freezer overnight.
-
Transfer the cryovials to liquid nitrogen for long-term storage.
Protocol 3: Assessment of Post-Thaw Cell Viability and Apoptosis
Materials:
-
Cryopreserved cells
-
37°C water bath
-
Pre-warmed complete growth medium
-
Sterile conical tubes
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Thawing: Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[10]
-
Dilution: Immediately transfer the thawed cell suspension into a sterile conical tube containing 9 mL of pre-warmed complete growth medium.
-
Washing: Centrifuge the cells at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of complete growth medium.
-
Viability Assessment (Trypan Blue):
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells.
-
-
Apoptosis Assessment (Flow Cytometry):
-
Take an aliquot of the cell suspension (typically 1 x 10^5 to 1 x 10^6 cells).
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[11]
-
Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Visualizations
Caption: Experimental workflow for cell cryopreservation using this compound.
Caption: this compound mitigates cryopreservation-induced apoptosis.
References
- 1. Assessment of the Impact of Post-Thaw Stress Pathway Modulation on Cell Recovery following Cryopreservation in a Hematopoietic Progenitor Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tpp.ch [tpp.ch]
- 3. Freezing Protocol [cytion.com]
- 4. Cryopreservation of mammalian oocytes by using sugars: Intra- and extracellular raffinose with small amounts of dimethylsulfoxide yields high cryosurvival, fertilization, and development rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. meddocsonline.org [meddocsonline.org]
- 7. Thawing Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Role of the apoptosis pathway in cryopreservation-induced cell death in mesenchymal stem cells derived from umbilical cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]
Technical Support Center: D(+)-Raffinose Pentahydrate Aqueous Solution Stability
This guide provides troubleshooting information and frequently asked questions regarding the stability of D(+)-Raffinose pentahydrate in aqueous solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The main stability concern is hydrolysis. Raffinose (B1225341) is a trisaccharide that can be hydrolyzed into its constituent monosaccharides. This degradation is primarily dependent on pH and temperature. Under acidic conditions or with enzymatic activity (e.g., α-galactosidase), raffinose breaks down first into D-galactose and sucrose (B13894). The sucrose can then be further hydrolyzed into D-glucose and D-fructose.[1][2]
Q2: How does pH affect the stability of a raffinose solution?
A2: Raffinose is most stable in neutral to slightly alkaline solutions. It is susceptible to acid-catalyzed hydrolysis, with the rate of degradation increasing as the pH decreases.[3][4] In one study, enzymatic hydrolysis was found to be fastest at a pH of 4.8.[3] For a 10% aqueous solution, the pH is typically between 5.5 and 7.0.[5]
Q3: What is the recommended storage condition for a prepared raffinose aqueous solution?
A3: For short-term storage (up to one day), refrigeration at 2-8°C is recommended.[6] For long-term stability, it is best to store solutions frozen at -20°C or below.[4][6] Avoid repeated freeze-thaw cycles to maintain the integrity of the solution.[4][7]
Q4: My raffinose solution has turned a slight yellow/orange. What could be the cause and can I still use it?
A4: A yellow or orange discoloration in a sugar solution can be a sign of degradation, such as caramelization or a Maillard reaction, especially if the solution was exposed to heat, light, or contains amine-containing impurities.[8] It is generally not recommended to use a discolored solution for experimental purposes, as the discoloration indicates the presence of impurities and degradation products.[8] Preparing a fresh solution is the best course of action.[8]
Q5: Is this compound a reducing sugar? How does this impact stability?
A5: No, raffinose is a non-reducing sugar.[9] This means it does not contain a free aldehyde or ketone group and will not give a positive result with Benedict's reagent.[9] Its non-reducing nature makes it less susceptible to certain degradation pathways common to reducing sugars, but it remains vulnerable to hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpectedly low raffinose concentration in a sample. | Acid Hydrolysis: The pH of the solution may have dropped, accelerating the breakdown of raffinose. | 1. Verify the pH of the solution. Adjust to a neutral pH (6.5-7.5) if necessary. 2. Ensure all buffers and diluents are at the correct pH before mixing. 3. Store solutions at recommended low temperatures to slow kinetics.[4] |
| Precipitate or crystals forming in a refrigerated solution. | Low-Temperature Crystallization: Concentrated raffinose solutions can crystallize upon cooling.[10] | 1. Gently warm the solution (e.g., to 37-45°C) to redissolve the crystals.[10] 2. Consider preparing a less concentrated stock solution if crystallization is a recurring issue. 3. Ensure the raffinose is fully dissolved before refrigeration. |
| Inconsistent results in cell culture or formulation experiments. | Degradation Products: The hydrolysis products (galactose, glucose, fructose) may be interfering with the experimental system. | 1. Use freshly prepared raffinose solutions for all critical experiments. 2. Perform a stability study under your specific experimental conditions (see Protocol below) to determine the acceptable use window for your solution. 3. Analyze the solution for the presence of monosaccharides via HPLC.[11] |
| Solution appears cloudy or shows microbial growth. | Microbial Contamination: Non-sterile preparation or storage can lead to the growth of microorganisms that may consume raffinose. | 1. Discard the contaminated solution. 2. Prepare fresh solutions using sterile water or buffer and sterile filtration (0.22 µm filter). 3. Store in sterile containers at 2-8°C for short-term use.[4] |
Quantitative Data on Stability
The stability of raffinose is highly dependent on the specific conditions. The following table summarizes general stability observations and factors influencing hydrolysis.
Table 1: Factors Affecting this compound Stability in Aqueous Solutions
| Factor | Condition | Observation | Reference |
| Temperature | Elevated Temperatures (>50°C) | Significantly accelerates hydrolysis, especially at non-neutral pH. | [3][11][12] |
| Refrigerated (2-8°C) | Recommended for short-term storage to slow degradation. | [4][6] | |
| Frozen (≤ -20°C) | Preferred for long-term storage of solutions. | [4][6] | |
| pH | Acidic (e.g., pH < 5.5) | Promotes acid-catalyzed hydrolysis. | [3][4] |
| Neutral (pH 5.5 - 7.5) | Region of greatest stability for aqueous solutions. | [5][12] | |
| Alkaline (pH > 8.0) | Generally stable, but extreme alkaline conditions can also promote degradation. | [11] | |
| Enzymes | α-Galactosidase | Rapidly hydrolyzes raffinose to galactose and sucrose. | [1][2] |
| Invertase | Can hydrolyze raffinose to fructose (B13574) and melibiose. | [2][13] |
Experimental Protocols
Protocol 1: HPLC Method for Raffinose Stability Assessment
This protocol outlines a method to quantify raffinose and its primary degradation products.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the desired aqueous buffer (e.g., PBS, pH 7.2).
-
Prepare analytical standards for raffinose, galactose, sucrose, glucose, and fructose.
-
-
Stability Study Setup:
-
Aliquot the raffinose solution into multiple sterile vials for each storage condition (e.g., 25°C, 4°C, -20°C).
-
Pull samples at predetermined time points (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks).
-
-
HPLC Analysis:
-
Column: Use a column suitable for carbohydrate analysis, such as a Hi-Plex Na column or an amino-based column.[11]
-
Mobile Phase: Isocratic elution with deionized water or an acetonitrile/water mixture, depending on the column.[11]
-
Flow Rate: Typically 0.2 - 1.0 mL/min.
-
Temperature: Maintain column at an elevated temperature (e.g., 60-85°C) for better resolution.
-
Detector: Refractive Index (RI) detector.[11]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Create a calibration curve for each standard.
-
Quantify the concentration of raffinose and its degradation products in each sample by comparing peak areas to the calibration curves.
-
Plot the concentration of remaining raffinose against time to determine the degradation rate.
-
Visualizations
Raffinose Degradation Pathway
The following diagram illustrates the primary hydrolytic degradation pathways for raffinose.
Caption: Primary hydrolytic degradation pathways of raffinose.
Workflow for Investigating Solution Instability
This workflow provides a logical approach to troubleshooting issues with raffinose solutions.
Caption: A logical workflow for troubleshooting raffinose solution instability.
References
- 1. Raffinose - Wikipedia [en.wikipedia.org]
- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Raffinose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Sugar solution had changed colour - Protein and Proteomics [protocol-online.org]
- 9. brainly.com [brainly.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
How to avoid cake collapse in lyophilization with D(+)-Raffinose pentahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cake collapse during the lyophilization of formulations containing D(+)-Raffinose pentahydrate.
Troubleshooting Guide: Preventing Cake Collapse
Cake collapse during lyophilization is a common issue that can compromise the stability, elegance, and performance of the final product. This guide provides a systematic approach to troubleshooting and preventing cake collapse in formulations containing this compound.
Visual Guide to Cake Collapse
-
Elegant Cake: A well-formed, porous, and intact cake that maintains its structure.
-
Shrinkage: The cake has pulled away from the vial walls.
-
Micro-collapse: Fine, microscopic structural failure within the cake, which may not be immediately visible but can affect reconstitution and stability.[1]
-
Macro-collapse (Puffing or Meltback): A complete or significant loss of the cake structure, often resulting in a molten or glassy appearance.[1]
Troubleshooting Workflow
This workflow outlines the key steps to diagnose and resolve cake collapse issues.
References
Technical Support Center: Optimizing D(+)-Raffinose Pentahydrate for Protein Stability
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols for using D(+)-Raffinose pentahydrate to enhance protein stability.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Protein Aggregation Observed After Raffinose (B1225341) Addition
-
Question: I've added this compound to my protein solution, but I'm still observing aggregation, or the aggregation has increased. What could be the cause?
-
Answer:
-
Suboptimal Concentration: The concentration of raffinose is critical. While it can act as a stabilizer, at certain concentrations or under specific buffer conditions, it may not be effective or could even promote aggregation. It is essential to screen a range of raffinose concentrations to find the optimal level for your specific protein.
-
Buffer Conditions: The stabilizing effect of raffinose can be highly dependent on the pH and ionic strength of the buffer. An inappropriate buffer system can counteract the stabilizing effect of the excipient.
-
Interfacial Stress: During handling (e.g., agitation or stirring), proteins can be exposed to air-water interfaces, which can induce unfolding and aggregation. In some cases, sugars like sucrose (B13894) (a component of raffinose) have been observed to promote aggregation under agitation.[1][2]
-
Troubleshooting Steps:
-
Concentration Screening: Perform a systematic screen of raffinose concentrations (e.g., from 1% to 15% w/v) to identify the optimal range for your protein.
-
Buffer Optimization: Re-evaluate your buffer system. Ensure the pH is at least one unit away from your protein's isoelectric point (pI).
-
Minimize Mechanical Stress: Handle the protein solution gently. If agitation is necessary, consider adding a non-ionic surfactant like Polysorbate 80 to minimize surface-induced aggregation.[1][2]
-
-
Issue 2: Inconsistent Results in Thermal Shift Assays (TSA)
-
Question: My melting temperature (Tm) values are inconsistent across replicates in my thermal shift assay with raffinose. Why is this happening?
-
Answer:
-
Initial Protein Aggregation: The presence of aggregates in your protein stock solution can lead to high initial fluorescence and variability in TSA results.[3]
-
Pipetting Inaccuracy: Small variations in the concentration of protein, dye, or raffinose due to pipetting errors can lead to significant changes in the melting curve.
-
Raffinose Concentration Effects: High concentrations of raffinose can increase the viscosity of the solution, which may affect the mixing and thermal equilibration in the assay plate.
-
Troubleshooting Steps:
-
Pre-Assay Sample Quality Control: Before the TSA, centrifuge your protein stock at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet any pre-existing aggregates.
-
Use a Master Mix: Prepare a master mix of your protein and buffer to add to wells containing different raffinose concentrations. This will improve consistency.
-
Careful Pipetting: Ensure accurate and consistent pipetting, especially with viscous solutions.
-
Equilibration: Allow the plate to equilibrate at room temperature for a few minutes before starting the thermal ramp to ensure a uniform starting temperature.
-
-
Issue 3: Interference with Protein Concentration Measurements
-
Question: My protein concentration readings are inaccurate after adding raffinose to the formulation. Is this expected?
-
Answer:
-
Assay Interference: Some protein quantification methods can be affected by the presence of sugars.
-
BCA Assay: This assay is susceptible to interference from reducing sugars.[4][5] While raffinose is a non-reducing trisaccharide, it can be hydrolyzed into its constituent monosaccharides (galactose, glucose, and fructose), which can act as reducing agents.[6]
-
Bradford Assay: This assay is generally more compatible with sugars, but high concentrations of any excipient can potentially interfere with the dye-binding mechanism.[4]
-
-
Troubleshooting Steps:
-
Use a Compatible Assay: For protein concentration determination in the presence of raffinose, UV absorbance at 280 nm is often the most reliable method, provided the buffer components do not have high absorbance at this wavelength.
-
Standard Curve Matching: If using a colorimetric assay, ensure that your standard curve is prepared using the same buffer (including the same concentration of raffinose) as your samples. This can help to correct for some of the interference.
-
Sample Dilution: Diluting your sample can reduce the concentration of the interfering substance, but ensure your protein concentration remains within the linear range of the assay.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism by which this compound stabilizes proteins?
-
A1: Raffinose, like other sugar excipients, is thought to stabilize proteins primarily through the "preferential exclusion" mechanism. The sugar molecules are preferentially excluded from the protein's surface, which leads to an increase in the protein's chemical potential. To minimize this energetically unfavorable state, the protein maintains a more compact, folded conformation, thus increasing its stability. Additionally, in desiccated or frozen states, raffinose can form a glassy matrix (vitrification) that immobilizes the protein and prevents unfolding and aggregation.[7]
-
-
Q2: What is a typical starting concentration range for optimizing raffinose in a liquid protein formulation?
-
A2: A typical starting range for screening raffinose concentration is between 1% and 15% (w/v). The optimal concentration is highly protein-dependent and must be determined empirically. It's important to consider the solubility of raffinose in your buffer system, which is approximately 203 g/L (20.3% w/v) in water at 25°C.[8][9]
-
-
Q3: How does raffinose compare to other common stabilizers like sucrose and trehalose (B1683222)?
-
A3: Raffinose is a trisaccharide, while sucrose and trehalose are disaccharides.[7] Theoretically, its larger size and higher glass transition temperature (Tg) might suggest superior stabilizing properties, particularly in the solid state.[10] However, experimental evidence is mixed. Some studies on lyophilized proteins have found sucrose to be a more effective stabilizer than raffinose.[11][12] The choice of stabilizer is protein-specific, and the best option must be determined through experimental screening.
-
-
Q4: Can raffinose be used in freeze-dried (lyophilized) protein formulations?
-
A4: Yes, raffinose is used as an excipient in freeze-dried formulations. However, its use requires careful optimization of the freeze-drying cycle. Annealing (holding the sample at a temperature between the glass transition and melting temperatures) of frozen raffinose solutions can lead to crystallization of the sugar, which can significantly reduce protein stability and activity upon reconstitution.[8][13]
-
-
Q5: Will high concentrations of raffinose affect the viscosity of my protein formulation?
-
A5: Yes, high concentrations of sugars, including raffinose, will increase the viscosity of a protein solution. This is an important consideration for high-concentration formulations intended for subcutaneous injection, as high viscosity can make administration difficult.[14][15] The impact on viscosity is concentration-dependent and should be evaluated experimentally.
-
Data Presentation
Table 1: Illustrative Example of Raffinose Concentration Effects on Protein Stability
This table provides a hypothetical example of screening results for a model protein (e.g., a monoclonal antibody) to illustrate how data can be presented. Actual results will vary depending on the protein and buffer conditions.
| Raffinose Conc. (% w/v) | Melting Temp. (Tm) by TSA (°C) | Aggregation Onset Temp. (Tagg) by DLS (°C) | % Monomer by SEC (after 1 week at 40°C) |
| 0 (Control) | 65.2 | 60.5 | 85.1 |
| 2.5 | 66.8 | 62.1 | 90.3 |
| 5.0 | 68.5 | 64.8 | 95.6 |
| 7.5 | 69.1 | 65.5 | 96.2 |
| 10.0 | 69.3 | 65.2 | 95.8 |
| 15.0 | 69.0 | 64.9 | 94.5 |
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Screening Raffinose Concentrations
This protocol is used to determine the effect of different raffinose concentrations on the thermal stability of a protein.[16][17]
-
Reagent Preparation:
-
Prepare a 2X protein stock solution (e.g., 0.2 mg/mL) in your base buffer.
-
Prepare a series of 2X raffinose stock solutions (e.g., 0%, 5%, 10%, 15%, 20%, 30% w/v) in the same base buffer.
-
Prepare a 20X working stock of SYPRO Orange dye.
-
-
Assay Plate Setup (96-well PCR plate):
-
In each well, add 12.5 µL of the 2X protein stock.
-
Add 12.5 µL of the corresponding 2X raffinose stock solution to each well.
-
Add 2.5 µL of the 20X SYPRO Orange dye to each well.
-
Seal the plate, vortex gently, and centrifuge briefly to collect the contents.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye.
-
-
Data Analysis:
-
The melting temperature (Tm) is the midpoint of the unfolding transition. This can be determined from the peak of the first derivative of the melting curve.[18]
-
A higher Tm indicates greater protein stability.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
SEC is used to separate and quantify soluble aggregates from the monomeric protein.[19][20]
-
Sample Preparation:
-
Incubate your protein samples with varying concentrations of raffinose under desired stress conditions (e.g., elevated temperature for a set time).
-
After incubation, centrifuge the samples at high speed to remove any insoluble aggregates.
-
-
Chromatography:
-
Equilibrate an appropriate SEC column (pore size selected based on your protein's size) with a suitable mobile phase (typically the formulation buffer).
-
Inject a fixed volume of your protein sample.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
-
Data Analysis:
-
The monomeric protein will elute as the main peak.
-
High molecular weight species (aggregates) will elute earlier than the monomer peak.
-
Integrate the peak areas to calculate the percentage of monomer and aggregates.
-
Protocol 3: Dynamic Light Scattering (DLS) for Aggregation Onset Temperature
DLS measures the size distribution of particles in a solution and can be used to determine the temperature at which aggregation begins.[21][22][23]
-
Sample Preparation:
-
Prepare your protein samples in the desired buffers containing different concentrations of raffinose.
-
Filter the samples through a low-binding filter (e.g., 0.22 µm) to remove dust and extraneous particles.
-
-
Data Acquisition:
-
Place the sample in a DLS instrument equipped with temperature control.
-
Set up a temperature ramp (e.g., from 25°C to 85°C at a rate of 1°C/minute).
-
Acquire size measurements at regular temperature intervals.
-
-
Data Analysis:
-
The aggregation onset temperature (Tagg) is the temperature at which a significant increase in the particle size or polydispersity index (PDI) is observed.
-
A higher Tagg indicates greater stability against thermal aggregation.
-
Visualizations
Caption: Workflow for screening and validating the optimal raffinose concentration.
Caption: Decision tree for troubleshooting protein aggregation issues.
References
- 1. The Effects of Excipients on Protein Aggregation During Agitation: An Interfacial Shear Rheology Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of excipients on protein aggregation during agitation: an interfacial shear rheology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 4. citeqbiologics.com [citeqbiologics.com]
- 5. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 8. Raffinose - Wikipedia [en.wikipedia.org]
- 9. Raffinose | C18H32O16 | CID 439242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of sucrose/raffinose mass ratios on the stability of co-lyophilized protein during storage above the Tg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solutions for Protein Aggregation in Biologics Formulations - Pfanstiehl [pfanstiehl.com]
- 15. Viscosity of protein therapeutics | Anton Paar Wiki [wiki.anton-paar.com]
- 16. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. DSpace [cora.ucc.ie]
- 23. unchainedlabs.com [unchainedlabs.com]
Addressing variability in cryopreservation outcomes with D(+)-Raffinose pentahydrate
Welcome to the technical support center for the application of D(+)-Raffinose Pentahydrate in cryopreservation. This resource is designed for researchers, scientists, and drug development professionals to address variability in cryopreservation outcomes and provide guidance on common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in cryopreservation?
A1: this compound is a trisaccharide composed of galactose, glucose, and fructose.[1] In cryopreservation, it acts as a non-permeating cryoprotectant.[2][3] Its primary role is to remain in the extracellular space, where it increases the osmolarity of the cryopreservation medium. This osmotic gradient encourages water to move out of the cells before freezing, which helps to minimize the formation of damaging intracellular ice crystals.[4] Additionally, sugars like raffinose (B1225341) can help stabilize cell membranes during the freezing and thawing process.[4]
Q2: When should I consider using this compound in my cryopreservation protocol?
A2: this compound is often used as a component of the cryoprotectant solution, frequently in combination with a permeating cryoprotectant like dimethyl sulfoxide (B87167) (DMSO) or glycerol.[5][6] It is particularly beneficial when seeking to reduce the concentration of more toxic permeating cryoprotectants.[6][7] Its use has been documented for various cell types, including spermatozoa,[5][8] oocytes,[6] and other mammalian cells. However, its effectiveness can be cell-type and species-specific.[8] For example, while beneficial for mouse sperm, it has shown negative effects on chicken sperm quality.[7][9]
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration of this compound is highly dependent on the specific cell type being cryopreserved and the other components of the cryoprotectant medium. It is crucial to empirically determine the ideal concentration for your experimental system. Published studies provide a starting point for optimization (see Table 1). For instance, a concentration of 18% has been found to be effective for mouse spermatozoa when combined with glycerol.[5][10] For mammalian oocytes, a combination of 0.1M intracellular and 0.3M extracellular raffinose with low concentrations of DMSO has been successful.[6]
Q4: Can this compound be used as the sole cryoprotectant?
A4: While this compound provides significant protection, it is most commonly used in conjunction with a permeating cryoprotectant like DMSO or glycerol.[5][6] The combination of a non-permeating agent (like raffinose) and a permeating agent generally offers superior protection by addressing both intracellular and extracellular ice formation. Using raffinose may allow for a reduction in the concentration of the more toxic permeating cryoprotectants, thereby minimizing their cytotoxic effects.[6]
Q5: Are there any known toxicity issues with this compound?
A5: this compound is generally considered to be of low toxicity. However, as with any cryoprotectant, high concentrations can exert osmotic stress on cells, potentially impacting viability. It is essential to optimize the concentration and exposure time to minimize any detrimental effects. At very high concentrations, some sugars have been noted to potentially increase the cytotoxicity of cryoprotectant cocktails.[11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Post-Thaw Cell Viability | Sub-optimal Raffinose Concentration: The concentration of raffinose may be too high, causing excessive dehydration and osmotic stress, or too low, providing insufficient protection against ice crystal formation. | Perform a concentration optimization experiment. Test a range of raffinose concentrations in your cryopreservation medium to identify the optimal level for your specific cell type. |
| Inappropriate Cooling Rate: A cooling rate that is too fast can lead to lethal intracellular ice formation, while a rate that is too slow can result in excessive cellular dehydration and "solution effects" injury.[13][9][14] | Optimize the cooling rate. A rate of -1°C per minute is a common starting point for many cell types.[15] Consider using a controlled-rate freezer for consistency. | |
| Incorrect Thawing Procedure: Slow thawing can allow for the recrystallization of small ice crystals into larger, more damaging ones.[9] | Thaw cells rapidly in a 37°C water bath until only a small amount of ice remains.[16][17] Promptly dilute the cell suspension in pre-warmed culture medium to minimize exposure to the cryoprotectant. | |
| Sub-optimal Cell Health Pre-Freeze: Cells that are not in a healthy, logarithmic growth phase are more susceptible to cryoinjury. | Ensure cells are healthy and have a high viability (>90%) before cryopreservation.[11] Harvest cells during the log phase of growth. | |
| Incorrect Cryopreservation Medium Formulation: The combination of raffinose with other cryoprotectants (e.g., DMSO, glycerol) and basal media may not be optimal. | Systematically evaluate the components of your freezing medium. Consider adjusting the concentration of the permeating cryoprotectant in combination with the optimized raffinose concentration. | |
| Visible Crystal Formation in Cryopreservation Medium | Raffinose Crystallization: Under certain conditions, such as annealing at specific temperatures (e.g., -10°C), raffinose can crystallize out of solution, which can negatively impact protein stability and cell viability.[18] | Avoid annealing steps at temperatures known to induce raffinose crystallization if not part of a validated protocol. Ensure the raffinose is fully dissolved in the medium before use. Prepare fresh cryopreservation medium for each experiment. |
| Precipitation of other components: Other components in the cryopreservation medium may be precipitating at low temperatures. | Ensure all components of the cryopreservation medium are compatible and soluble at the intended storage temperature. Filter-sterilize the final medium. | |
| High Variability Between Cryopreservation Runs | Inconsistent Cooling Rates: Manual freezing methods can lead to variability in cooling rates between samples and experiments. | Utilize a controlled-rate freezer for precise and reproducible cooling profiles.[16] If using a manual method, ensure the procedure is standardized and consistently followed. |
| Inconsistent Thawing Procedure: Variations in the speed and temperature of thawing can significantly impact cell recovery. | Standardize the thawing protocol. Use a water bath at a consistent temperature and thaw for a consistent amount of time. | |
| Variable Cell Density: Inconsistent cell numbers per vial can lead to variable outcomes. | Standardize the cell concentration in each cryovial. A common starting point is 1-2 million cells per mL.[11] | |
| Quality of this compound: Impurities or degradation of the raffinose can affect its cryoprotective properties. | Use high-purity, analytical grade this compound. Store it according to the manufacturer's instructions, typically in a cool, dry place. | |
| Poor Cell Attachment or Growth Post-Thaw (for adherent cells) | Cellular Stress and Damage: The cryopreservation process, even if viability is acceptable, can cause sub-lethal damage that affects cell function post-thaw. | Allow cells a sufficient recovery period post-thaw. Consider using a recovery medium for the first 24 hours. Optimize the entire cryopreservation protocol to minimize stress. |
| Delayed Apoptosis: Some cells may appear viable immediately after thawing but undergo apoptosis hours later.[19] | Assess cell viability and recovery at multiple time points post-thaw (e.g., 1 hour, 24 hours, 48 hours) to get a more accurate picture of cryopreservation success.[8][19] | |
| Residual Cryoprotectant Toxicity: Prolonged exposure to even low concentrations of cryoprotectants after thawing can be detrimental. | Remove the cryopreservation medium as soon as possible after thawing by centrifugation and resuspension in fresh culture medium. |
Quantitative Data Summary
Table 1: Examples of this compound Concentrations in Cryopreservation
| Cell Type | Raffinose Concentration | Other Cryoprotectants | Post-Thaw Outcome | Reference |
| Mouse Spermatozoa | 18% (w/v) | 1.75% Glycerol | Improved fertilizing ability compared to raffinose alone. | [5] |
| Mouse Spermatozoa | 18% (w/v) | 3% Skim Milk | Used as a control in a study; adding 10 mM L-glutamine improved motility and membrane integrity. | [10] |
| Mouse Oocytes (M II) | 0.1M (intracellular via microinjection) + 0.3M (extracellular) | 0.5M or 1.0M DMSO | High survival (80-84%), fertilization (90-95%), and blastocyst rates (72-78%).[6] | [6] |
| Chicken Spermatozoa | 1 to 100 mmol | 6% DMF | Negative effects on in vitro semen quality and fertility. | [7][9] |
Experimental Protocols
Protocol 1: Cryopreservation of Suspension Cells Using this compound and DMSO
This protocol provides a general framework for the cryopreservation of suspension cells. Note: This is a template and must be optimized for your specific cell type.
Materials:
-
Healthy, log-phase suspension cell culture
-
Complete growth medium
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Sterile cryovials
-
Controlled-rate freezer or isopropanol-based freezing container (e.g., Mr. Frosty™)
-
-80°C freezer
-
Liquid nitrogen storage dewar
-
Sterile centrifuge tubes
-
Centrifuge
-
Water bath at 37°C
Procedure:
-
Preparation of Cryopreservation Medium (prepare fresh):
-
Prepare a 2X cryopreservation medium containing the desired final concentrations of this compound and DMSO in your complete growth medium. For example, for a final concentration of 5% DMSO and 0.1M Raffinose, prepare a 2X solution with 10% DMSO and 0.2M Raffinose.
-
Filter-sterilize the 2X cryopreservation medium through a 0.22 µm filter.
-
Keep the cryopreservation medium on ice.
-
-
Cell Harvesting and Preparation:
-
Count the cells and determine viability using a suitable method (e.g., trypan blue exclusion). Viability should be >90%.
-
Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5-10 minutes to pellet the cells.
-
Gently aspirate the supernatant, being careful not to disturb the cell pellet.
-
Resuspend the cell pellet in cold complete growth medium to a concentration that is double the desired final cell density (e.g., if the final density is 1 x 10⁶ cells/mL, resuspend to 2 x 10⁶ cells/mL).
-
-
Addition of Cryopreservation Medium:
-
Slowly add an equal volume of the cold 2X cryopreservation medium to the cell suspension dropwise while gently swirling the tube. This gradual addition helps to minimize osmotic shock.
-
The final cell suspension will now have the desired cell density and final concentrations of cryoprotectants.
-
-
Aliquoting:
-
Gently mix the final cell suspension and aliquot the appropriate volume (e.g., 1 mL) into pre-labeled sterile cryovials.
-
-
Freezing:
-
Place the cryovials in a controlled-rate freezer programmed to cool at -1°C per minute to -80°C.
-
Alternatively, place the cryovials in an isopropanol-based freezing container and place the container in a -80°C freezer overnight.[15]
-
-
Storage:
-
Transfer the cryovials from the -80°C freezer to a liquid nitrogen dewar for long-term storage in the vapor phase.
-
-
Thawing:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
Immediately and slowly transfer the contents of the cryovial to a sterile centrifuge tube containing at least 10 volumes of pre-warmed complete growth medium.
-
Centrifuge at low speed to pellet the cells and remove the cryopreservation medium.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a culture vessel.
-
Visualizations
Caption: General workflow for cryopreservation using this compound.
Caption: Troubleshooting logic for low post-thaw cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Review of non-permeating cryoprotectants as supplements for vitrification of mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. susupport.com [susupport.com]
- 5. researchgate.net [researchgate.net]
- 6. Cryopreservation of mammalian oocytes by using sugars: Intra- and extracellular raffinose with small amounts of dimethylsulfoxide yields high cryosurvival, fertilization, and development rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sucrose increases the quality and fertilizing ability of cryopreserved chicken sperms in contrast to raffinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting a cryopreservation system (Chapter 10) - Troubleshooting and Problem-Solving in the IVF Laboratory [resolve.cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. med.virginia.edu [med.virginia.edu]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting a cryopreservation system (Chapter 10) - Troubleshooting and Problem-Solving in the IVF Laboratory [cambridge.org]
- 14. How Do Cooling Rates Affect Cryopreservation? - Inside Biobanking [thermofisher.com]
- 15. stemcell.com [stemcell.com]
- 16. sartorius.com [sartorius.com]
- 17. General Guidelines for Culturing Suspension Cells (Nonadherent Cells) | Cell Engineering Division -CELL BANK- (RIKEN BRC) [cell.brc.riken.jp]
- 18. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Purity analysis and impurity profiling of D(+)-Raffinose pentahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D(+)-Raffinose Pentahydrate.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound is a trisaccharide composed of galactose, glucose, and fructose (B13574), which crystallizes with five molecules of water.[1] It is found in a variety of plants, including sugar beets and cottonseed.[1][2] In the pharmaceutical industry, it is valued for its role as a stabilizer and cryoprotectant for sensitive biologics and medications.[3] It is also used in the food industry as a prebiotic and in cosmetics for its moisturizing properties.[3]
2. What are the typical purity specifications for pharmaceutical-grade this compound?
Pharmaceutical-grade this compound typically has a purity of ≥98% or ≥99% as determined by HPLC.[4] A significant component of the pentahydrate form is water, which can constitute 13-17% of the total mass.
3. What are the potential impurities in this compound?
Impurities in this compound can originate from its natural source and the manufacturing process, or be formed through degradation.
-
Source-Related Impurities: Depending on the source, impurities can include other sugars. From sugar beet, these may include sucrose, betaine, glucose, fructose, and kestoses.[2][5] From cottonseed, impurities can include stachyose, sucrose, glucose, and fructose.[3]
-
Degradation Products: Raffinose (B1225341) can be hydrolyzed by the enzyme α-galactosidase into D-galactose and sucrose.[6] Further degradation can yield fructose and melibiose.[7] Dehydration of the pentahydrate form can also occur, potentially leading to the formation of amorphous material.[8]
4. How should this compound be stored?
This compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purity analysis and impurity profiling of this compound.
Chromatography (HPLC) Issues
Q1: I'm observing peak tailing for my raffinose peak in HPLC-RI analysis. What are the possible causes and solutions?
-
Cause 1: Secondary Interactions with the Column: Residual silanol (B1196071) groups on silica-based columns can interact with the hydroxyl groups of raffinose, causing tailing. This is particularly common with older or lower-quality columns.
-
Solution: Use a high-purity, end-capped column. Alternatively, HILIC or mixed-mode columns can provide better peak shapes for polar analytes like sugars.[9] Consider adding a small amount of a weak acid or base to the mobile phase to suppress silanol interactions, but ensure compatibility with your detector.
-
-
Cause 2: Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[10][11]
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, try backflushing the column according to the manufacturer's instructions.[11]
-
-
Cause 3: Inappropriate Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including tailing.[12]
-
Solution: Whenever possible, dissolve and inject the sample in the mobile phase itself.[12]
-
Q2: My raffinose peak is broad and resolution from other sugars is poor. How can I improve this?
-
Cause 1: High Injection Volume or Mass Overload: Injecting too large a volume or too concentrated a sample can lead to peak broadening.
-
Solution: Reduce the injection volume or dilute the sample. Ensure you are working within the linear range of the detector.
-
-
Cause 2: Suboptimal Mobile Phase Composition: The ratio of organic solvent to water in HILIC or reversed-phase methods is critical for retaining and separating sugars.
-
Solution: Optimize the mobile phase composition. For HILIC, a higher acetonitrile (B52724) concentration will increase retention. A shallow gradient can often improve resolution between closely eluting oligosaccharides.
-
-
Cause 3: Column Temperature: Temperature affects mobile phase viscosity and interaction kinetics.
-
Solution: Operating at a slightly elevated and controlled temperature (e.g., 35-40°C) can improve peak efficiency and reduce broadening.
-
Q3: I am seeing ghost peaks in my chromatogram. What is their origin?
-
Cause 1: Contaminated Mobile Phase: Impurities in the water or organic solvent can appear as ghost peaks, especially in gradient elution.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
-
Cause 2: Sample Carryover: Residual sample from a previous injection can elute in a later run, appearing as a ghost peak.[13]
-
Solution: Implement a robust needle wash protocol in your autosampler. If carryover persists, it may indicate adsorption of the analyte to system components.[13]
-
-
Cause 3: System Contamination: Contamination can build up in the injector, tubing, or detector.
-
Solution: Systematically flush the entire HPLC system with a strong solvent to remove contaminants.
-
Assay and Impurity Quantification Issues
Q4: My assay results for raffinose purity are consistently lower than expected. What should I investigate?
-
Cause 1: Inaccurate Standard Preparation: The accuracy of your quantitative analysis depends on the accuracy of your standard solutions.
-
Solution: Use a certified reference standard for this compound. Account for the water content of the pentahydrate when calculating the concentration of the anhydrous form. Prepare standards gravimetrically for the highest accuracy.
-
-
Cause 2: Sample Degradation: Raffinose can degrade if samples are not handled or stored correctly. Enzymatic hydrolysis can occur if samples are of biological origin and not properly treated.[14]
-
Solution: Prepare samples fresh and analyze them promptly. If analyzing biological samples, consider a sample preparation step to inactivate enzymes, such as boiling or protein precipitation.[15]
-
-
Cause 3: Non-Linear Detector Response: Refractive Index (RI) detectors can have a limited linear range.
-
Solution: Ensure that the concentration of your sample and standards falls within the linear range of the detector. If necessary, dilute your samples and re-run the analysis.
-
Q5: I am having difficulty detecting and quantifying low-level impurities. How can I improve sensitivity?
-
Cause 1: Inadequate Detector Sensitivity: The Refractive Index (RI) detector is a universal detector but has relatively low sensitivity, making it challenging to detect trace impurities.
-
Solution: Consider using a more sensitive detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), especially if the impurities lack a UV chromophore.[9]
-
-
Cause 2: Co-elution of Impurities: A low-level impurity may be hidden under the main raffinose peak or co-elute with another impurity.[16]
-
Solution: Optimize the chromatographic method to improve resolution. This could involve changing the column, adjusting the mobile phase gradient, or modifying the temperature.
-
Quantitative Data Summary
The following table summarizes typical specifications and analytical limits for this compound.
| Parameter | Typical Value/Range | Method | Reference |
| Purity (Assay) | ≥98.0% or ≥99.0% | HPLC | [4] |
| Water Content (as pentahydrate) | 13.0% - 17.0% | Karl Fischer Titration | |
| Limit of Detection (LOD) | 0.082 g/L | HPLC-RID | [16] |
| Limit of Quantification (LOQ) | 0.192 g/L | HPLC-RID | [16] |
Experimental Protocols
Purity Assay and Impurity Profile by HPLC with Refractive Index Detection (HPLC-RID)
This method is suitable for determining the purity of this compound and quantifying related sugar impurities.
a. Chromatographic Conditions:
-
Column: Amino-bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm) or a polar end-capped RP-C18 column (e.g., 150 mm x 4.6 mm, 4 µm).[16]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: Refractive Index (RI) Detector, maintained at 35°C.[16]
-
Injection Volume: 10 µL.[16]
b. Sample Preparation:
-
Standard Solution: Accurately weigh about 50 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution: Accurately weigh about 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[5]
c. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector.
-
Inject the standard solution and identify the retention time of the raffinose peak.
-
Inject the sample solution.
-
Identify and quantify impurities based on their retention times relative to the main raffinose peak. Use external standards of known impurities (e.g., sucrose, fructose, galactose) for positive identification and accurate quantification.
Analysis of Oligosaccharides using Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating highly polar compounds like oligosaccharides and can offer better resolution than traditional reversed-phase methods.[17]
a. Chromatographic Conditions:
-
Column: Amide-based HILIC column (e.g., 150 mm x 2.1 mm, 1.7 µm).[18]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 50 mM Ammonium Formate in water, pH 4.4.
-
Gradient: A linear gradient from high organic (e.g., 80% A) to lower organic content (e.g., 60% A) over 20-30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detector: ELSD or Mass Spectrometry (MS).
b. Sample Preparation:
-
Prepare standard and sample solutions at a concentration of approximately 1 mg/mL in a solvent mixture similar to the initial mobile phase composition (e.g., 80:20 Acetonitrile:Water).
-
Filter all solutions through a 0.22 µm syringe filter before injection.
c. Procedure:
-
Equilibrate the column with the initial mobile phase conditions for an extended period to ensure a stable water layer on the stationary phase.
-
Inject the sample and run the gradient program.
-
Identify peaks based on retention time and, if using MS, by their mass-to-charge ratio.
Visualizations
Caption: Workflow for HPLC-RID Purity Analysis.
Caption: Troubleshooting Logic for HPLC Peak Tailing.
References
- 1. Frontiers | Cold-Triggered Induction of ROS- and Raffinose Metabolism in Freezing-Sensitive Taproot Tissue of Sugar Beet [frontiersin.org]
- 2. assbt.org [assbt.org]
- 3. CN102002075A - Method for extracting raffinose from cottonseed wastewater - Google Patents [patents.google.com]
- 4. D-(+)-棉子糖 五水合物 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 5. bsdf-assbt.org [bsdf-assbt.org]
- 6. Raffinose - Wikipedia [en.wikipedia.org]
- 7. agriculturejournals.cz [agriculturejournals.cz]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. lcms.cz [lcms.cz]
- 14. Raffinose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. food.r-biopharm.com [food.r-biopharm.com]
- 16. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Analysis of Oligosaccharides by HILIC-MS/MS. [bio-protocol.org]
Technical Support Center: Enhancing Lyophilized Product Shelf-Life with D(+)-Raffinose Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the application of D(+)-Raffinose pentahydrate as a lyoprotectant to improve the shelf-life of lyophilized products. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your formulation development and experimental design.
Troubleshooting Guide
This section addresses common issues encountered during the lyophilization of products containing this compound.
| Issue | Potential Cause | Recommended Solution |
| Cake Collapse or Shrinkage | The product temperature during primary drying exceeded the collapse temperature (Tc) of the formulation. Raffinose (B1225341) has a glass transition temperature (Tg') of approximately -26°C.[1] Drying above this temperature can lead to loss of cake structure.[2][3] | - Ensure the shelf temperature during primary drying maintains the product temperature safely below the formulation's specific collapse temperature. Conduct differential scanning calorimetry (DSC) to determine the exact Tg' of your formulation. - Consider adding a crystalline bulking agent like glycine (B1666218). A sufficient weight ratio of glycine to raffinose (e.g., ≥1.18) can provide structural support and allow for primary drying at temperatures above the Tg' without macroscopic collapse. |
| Reduced Protein Activity Post-Lyophilization | Crystallization of raffinose during the freeze-drying cycle, particularly during annealing steps.[4][5] When raffinose crystallizes, it phase separates from the protein, leading to a loss of its protective function.[4][5] Annealing at temperatures around -10°C can induce the crystallization of raffinose into its pentahydrate form.[4][5] | - Avoid annealing steps in the lyophilization cycle if raffinose crystallization is a concern.[4][5] - If an annealing step is necessary for other formulation components, carefully evaluate its impact on raffinose crystallinity and protein stability. - Characterize the physical state of raffinose in the final product using techniques like X-ray powder diffraction (XRPD) to ensure it remains amorphous.[1] |
| Prolonged Reconstitution Time | High protein concentration in the formulation can lead to longer reconstitution times.[6] The formation of a dense, less porous cake structure can also impede solvent penetration. | - Optimize the protein-to-sugar ratio. Ratios below 1 have been shown to result in faster reconstitution.[6] - Control the freezing rate. Slower cooling rates can lead to larger ice crystals, resulting in a more porous cake structure that facilitates faster reconstitution. |
| Inconsistent Product Appearance (e.g., cracking, non-uniform color) | Stresses within the cake during drying due to a suboptimal formulation matrix or an overly aggressive drying cycle. | - Optimize the formulation by adjusting the concentration of raffinose and other excipients. - Modify the lyophilization cycle by adjusting cooling and heating rates to minimize stress on the cake. |
Frequently Asked Questions (FAQs)
Formulation and Development
-
Q1: What is the primary role of this compound in lyophilization? A1: this compound acts as a lyoprotectant, stabilizing biomolecules such as proteins during the stresses of freeze-drying and subsequent storage. It achieves this by forming a rigid, amorphous glassy matrix that immobilizes the protein and by replacing water molecules that hydrate (B1144303) the protein in its native state, a mechanism known as the "water replacement" and "vitrification" theories.[7][8][9][10]
-
Q2: How does raffinose compare to other common lyoprotectants like sucrose (B13894) and trehalose? A2: Raffinose, a trisaccharide, generally has a higher glass transition temperature (Tg) than the disaccharide sucrose, which could theoretically offer better stability at higher storage temperatures.[11][12] However, studies have shown that in some cases, sucrose provides better stabilization for certain proteins during storage, even though raffinose-containing formulations may have a higher Tg.[11][12] Raffinose's tendency to crystallize under certain conditions, such as during annealing, is a significant drawback compared to sucrose and trehalose, which are more resistant to crystallization.[4][5]
-
Q3: What is the optimal concentration of raffinose to use in a formulation? A3: The optimal concentration of raffinose is protein-specific and should be determined experimentally. A common starting point is a weight ratio of sugar to protein of at least 1:1. The concentration should be sufficient to form a stable amorphous matrix around the protein.
-
Q4: Can raffinose be used in combination with other excipients? A4: Yes, raffinose is often used in combination with other excipients. For instance, it can be combined with a crystalline bulking agent like mannitol (B672) or glycine to provide structural integrity to the lyophilized cake. It can also be used with surfactants to prevent surface-induced denaturation of proteins.
Troubleshooting and Analysis
-
Q5: How can I prevent the crystallization of raffinose during my lyophilization cycle? A5: To prevent raffinose crystallization, it is generally recommended to avoid annealing steps, especially at temperatures around -10°C, as this has been shown to induce the formation of raffinose pentahydrate crystals.[4][5] Rapid cooling rates can also help in maintaining the amorphous state.
-
Q6: What analytical techniques can be used to confirm that raffinose is in an amorphous state in the final product? A6: X-ray Powder Diffraction (XRPD) is a primary technique to distinguish between crystalline and amorphous solids. An amorphous solid will produce a broad halo, while a crystalline solid will show sharp diffraction peaks.[1] Differential Scanning Calorimetry (DSC) can also be used to detect the glass transition temperature (Tg) of the amorphous phase and any melting endotherms that would indicate the presence of a crystalline form.[13]
-
Q7: My protein shows increased aggregation after lyophilization with raffinose. What could be the cause? A7: Increased aggregation is a strong indicator that raffinose may have crystallized during the process. When raffinose crystallizes, it no longer effectively protects the protein, leaving it susceptible to aggregation.[4][5] Review your lyophilization cycle for any annealing steps and consider removing them. Also, verify the amorphous state of your final product using XRPD.
Quantitative Data Summary
The following tables summarize the comparative stability of lyophilized proteins with different excipients.
Table 1: Impact of Annealing on Lactate Dehydrogenase (LDH) Activity in a Raffinose Formulation
| Formulation | Annealing Step | Post-Lyophilization LDH Activity Recovery (%) |
| LDH in Raffinose Solution | No Annealing | ~95% |
| LDH in Raffinose Solution | Annealed at -10°C | Significantly Reduced (<60%) |
Data synthesized from findings reported in Chatterjee et al. (2005), which demonstrated a significant loss of LDH activity when raffinose was crystallized through annealing.[4][5]
Table 2: Comparative Storage Stability of Glucose-6-Phosphate Dehydrogenase (G6PDH) with Sucrose and Raffinose
| Excipient Composition (Sucrose:Raffinose Mass Ratio) | Initial G6PDH Activity Recovery (%) | G6PDH Activity Remaining after 45 days at 44°C (%) |
| 100:0 (Sucrose only) | ~98% | ~80% |
| 50:50 | ~96% | ~65% |
| 0:100 (Raffinose only) | ~94% | ~50% |
Data synthesized from findings reported in Davidson and Sun (2001), which showed that while raffinose has a higher Tg, sucrose provided better long-term stability for G6PDH.[11]
Experimental Protocols
Protocol 1: General Lyophilization Cycle for a Protein with this compound (without Annealing)
This protocol is a starting point and should be optimized for your specific protein and formulation.
1. Formulation Preparation: a. Dissolve the protein to the desired concentration in a suitable buffer (e.g., 10 mM histidine, pH 6.0). b. Add this compound to the protein solution to achieve the desired protein-to-sugar ratio (e.g., 1:1 w/w). c. Add other excipients as required (e.g., surfactants like Polysorbate 80 at 0.01%). d. Filter the final formulation through a 0.22 µm sterile filter. e. Dispense the filtered solution into lyophilization vials.
2. Lyophilization Cycle: a. Freezing: i. Load vials onto the lyophilizer shelves pre-cooled to 5°C. ii. Ramp down the shelf temperature to -40°C at a rate of 1°C/minute. iii. Hold at -40°C for at least 2 hours to ensure complete freezing. b. Primary Drying: i. Reduce the chamber pressure to 100 mTorr. ii. Ramp the shelf temperature to -25°C (or a temperature safely below the determined Tg' of your formulation) over 90 minutes. iii. Hold at this temperature and pressure until all ice is sublimated. This can be monitored by pressure rise tests or product temperature probes. c. Secondary Drying: i. Ramp the shelf temperature to 25°C at a rate of 0.2°C/minute. ii. Hold at 25°C for at least 8 hours to ensure removal of residual moisture. iii. At the end of the cycle, backfill the chamber with sterile nitrogen and stopper the vials under partial vacuum.
Protocol 2: Characterization of the Lyophilized Product
-
Visual Inspection: Examine the cake for elegance, color, and signs of collapse or cracking.
-
Reconstitution Time: Add the specified volume of reconstitution medium and record the time for complete dissolution.
-
Residual Moisture: Determine the water content using Karl Fischer titration.
-
Physical State of Excipient: Use X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of raffinose.
-
Protein Integrity: Analyze protein aggregation by Size Exclusion Chromatography (SEC-HPLC) and chemical degradation by appropriate methods (e.g., Ion-Exchange Chromatography).
-
Biological Activity: Perform a relevant bioassay to confirm the protein's potency.
Visualizations
Mechanism of Protein Stabilization by Amorphous Raffinose
Caption: Logical relationship of protein stabilization by amorphous raffinose during lyophilization.
Experimental Workflow for Lyophilization with Raffinose
Caption: A typical experimental workflow for developing a lyophilized product with raffinose.
References
- 1. Assessment of defects and amorphous structure produced in raffinose pentahydrate upon dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. lyophilizationworld.com [lyophilizationworld.com]
- 4. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of protein stabilization by sugars during freeze-drying and storage: native structure preservation, specific interaction, and/or immobilization in a glassy matrix? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of protein stabilization by sugars during freeze-drying and storage: native structure preservation, specific interaction, and/or immobilization in a glassy matrix? | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of D(+)-Raffinose Pentahydrate and Trehalose as Lyoprotectants for Biological Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading Lyoprotectants
The long-term stability of biological materials such as proteins, lipids, and cells is a critical challenge in the development of therapeutics, diagnostics, and research reagents. Lyophilization, or freeze-drying, is a widely adopted method to preserve the integrity of these sensitive materials. The success of lyophilization heavily relies on the use of lyoprotectants, excipients that protect biomolecules from the stresses of freezing and dehydration. Among the most effective lyoprotectants are sugars, with the disaccharide trehalose (B1683222) and the trisaccharide D(+)-raffinose pentahydrate being prominent choices. This guide provides a comparative study of these two lyoprotectants, supported by experimental data, to aid in the selection of the optimal stabilizer for your specific application.
Executive Summary
Both this compound and trehalose are effective lyoprotectants that function primarily through two mechanisms: the water replacement hypothesis , where the sugar molecules form hydrogen bonds with the biomolecule, serving as a surrogate for water, and the vitrification hypothesis , where they form a glassy, amorphous matrix that restricts molecular mobility and prevents degradation.
Experimental evidence suggests that while both are effective, trehalose often exhibits superior protective capabilities , particularly in maintaining the integrity of cell membranes and the activity of certain proteins. However, the choice of lyoprotectant is highly dependent on the specific biomolecule, its formulation, and the processing conditions.
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies of this compound and trehalose.
| Parameter | This compound | Trehalose | Biomolecule | Reference |
| Glass Transition Temperature (Tg') | Intermediate between mono- and disaccharides | Generally higher than sucrose (B13894) | General | [1] |
| Physical State after Lyophilization | Can crystallize upon annealing, leading to loss of protective effect | Tends to remain amorphous, but can crystallize under certain conditions | General | [2][3] |
Table 1: Physical Properties of Lyoprotectants. The glass transition temperature is a critical parameter for the stability of the amorphous matrix. A higher Tg' is generally desirable for long-term storage.
| Application | This compound | Trehalose | Key Findings | Reference(s) |
| Protein Stabilization (Lactate Dehydrogenase - LDH) | Crystallization during freeze-drying leads to a significant reduction in LDH activity recovery. | Considered a better stabilizer for LDH during storage under various conditions compared to other disaccharides. | Raffinose's tendency to crystallize can be detrimental to protein stability. | [2][4] |
| Protein Stabilization (Glucose-6-Phosphate Dehydrogenase - G6PDH) | Provided less protection than sucrose during storage. Increasing raffinose (B1225341) concentration decreased G6PDH stability. | Showed protective effects against glycation-induced inactivation. | Raffinose was found to be a less effective stabilizer for G6PDH compared to other sugars. | [5][6][7] |
| Liposome (B1194612) Stabilization | Data not directly compared with trehalose in the reviewed literature. | Concentrations above 211 mM protected and preserved DDA/TDB liposomes during freeze-drying. Lowers the phase transition temperature of dehydrated lipid bilayers, preventing phase separation. | Trehalose is a well-established and effective lyoprotectant for liposomes. | [8][9] |
Table 2: Comparative Efficacy in Specific Applications. This table highlights the performance of each lyoprotectant in stabilizing different types of biomolecules.
Mechanisms of Lyoprotection
The protective effects of this compound and trehalose are attributed to their ability to interact with biomolecules at a molecular level during the lyophilization process.
Caption: Molecular mechanisms of lyoprotection by sugars.
The water replacement hypothesis posits that during dehydration, the hydroxyl groups of the sugar molecules replace the water molecules that hydrate (B1144303) the surface of the biomolecule. This interaction maintains the native conformation of proteins and the structure of lipid bilayers.[10][11][12][13] The vitrification hypothesis suggests that the sugars form a glassy solid with a very high viscosity upon drying. This glassy matrix immobilizes the biomolecule, preventing unfolding, aggregation, and chemical degradation by severely restricting molecular mobility.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of lyoprotectants. Below are outlines of key experimental protocols.
Lyophilization Cycle for Protein Stabilization
A typical lyophilization cycle involves three main stages: freezing, primary drying, and secondary drying.
Caption: A typical experimental workflow for lyophilization.
-
Freezing: The formulation is cooled to a temperature below its eutectic or glass transition temperature to ensure complete solidification.
-
Primary Drying (Sublimation): The chamber pressure is reduced, and the shelf temperature is raised to supply heat for the sublimation of ice. The product temperature must be maintained below the critical collapse temperature.
-
Secondary Drying (Desorption): The shelf temperature is further increased to remove residual unfrozen water molecules.
Protein Stability Assessment
a) Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis:
FTIR is used to assess changes in the secondary structure of proteins (α-helices, β-sheets) upon lyophilization and reconstitution.
-
Sample Preparation: Spectra are collected for the protein solution before lyophilization, the lyophilized powder, and the reconstituted protein. For solid-state analysis, the lyophilized powder can be mixed with potassium bromide (KBr) to form a pellet or analyzed directly using an attenuated total reflectance (ATR) accessory.[14][15][16][17]
-
Data Acquisition: Spectra are recorded, typically in the amide I region (1600-1700 cm⁻¹), which is sensitive to the protein's backbone conformation.
-
Data Analysis: The second derivative of the spectra is calculated to resolve overlapping bands corresponding to different secondary structures. Comparison of the spectra before and after lyophilization reveals any structural alterations.[15][18]
b) Differential Scanning Calorimetry (DSC) for Thermal Stability:
DSC is employed to determine the glass transition temperature (Tg) of the lyophilized formulation and the melting temperature (Tm) of the protein, which are indicators of its thermal stability.
-
Sample Preparation: A small amount of the lyophilized powder is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Data Acquisition: The sample and reference pans are heated at a constant rate, and the differential heat flow is measured.
-
Data Analysis: The resulting thermogram shows the Tg as a change in the heat capacity and the Tm as an endothermic peak. A higher Tg of the formulation generally correlates with better storage stability.[8][19][20][21]
Liposome Integrity Assay (Leakage Assay)
This assay measures the ability of a lyoprotectant to prevent the leakage of encapsulated contents from liposomes during freeze-drying and rehydration.
-
Liposome Preparation: Liposomes are prepared with a fluorescent marker (e.g., calcein) encapsulated at a self-quenching concentration.
-
Lyophilization: The liposome suspension is lyophilized with and without the lyoprotectant.
-
Rehydration and Measurement: The lyophilized cake is rehydrated, and the fluorescence intensity is measured. An increase in fluorescence indicates leakage of the marker and a loss of liposome integrity.
-
Data Analysis: The percentage of leakage is calculated by comparing the fluorescence of the sample to that of a control where 100% leakage is induced by adding a detergent (e.g., Triton X-100).
Residual Moisture Analysis
The amount of residual water in the final lyophilized product is a critical parameter affecting stability.
-
Karl Fischer Titration: This is a standard method that chemically reacts with water to determine its content. It is a destructive method but highly accurate.[22][23][24][25][26]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated, with the mass loss corresponding to the evaporation of water.
-
Near-Infrared (NIR) Spectroscopy: A non-destructive method that can measure moisture content through the sealed vial.[22][23][25]
Conclusion
Both this compound and trehalose are powerful tools for the stabilization of biological materials during lyophilization. Trehalose has demonstrated superior performance in several studies, particularly for cell-based systems and certain proteins, which may be attributed to its higher glass transition temperature and efficient interaction with biomolecules. However, the performance of a lyoprotectant is highly context-dependent. Raffinose, as a trisaccharide, may offer unique properties in specific formulations. Therefore, an empirical approach, guided by the principles and experimental protocols outlined in this guide, is essential for selecting the optimal lyoprotectant. Careful consideration of the biomolecule's properties, the desired storage conditions, and rigorous analytical testing will ultimately lead to a stable and efficacious lyophilized product.
References
- 1. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stabilizing effect of four types of disaccharide on the enzymatic activity of freeze-dried lactate dehydrogenase: step by step evaluation from freezing to storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [scholarbank.nus.edu.sg]
- 7. Trehalose and 6-aminohexanoic acid stabilize and renature glucose-6-phosphate dehydrogenase inactivated by glycation and by guanidinium hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase behavior of freeze-dried phospholipid-cholesterol mixtures stabilized with trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trehalose preserves DDA/TDB liposomes and their adjuvant effect during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Water Replacement Hypothesis in Atomic Detail—Factors Determining the Structure of Dehydrated Bilayer Stacks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. shimadzu.com [shimadzu.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. pharmtech.com [pharmtech.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. giveandtech.fr [giveandtech.fr]
- 25. Determination of residual moisture in lyophilized protein pharmaceuticals using a rapid and non-invasive method: near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pharmtech.com [pharmtech.com]
Validation of D(+)-Raffinose pentahydrate's effectiveness in protein stabilization
For researchers, scientists, and drug development professionals, selecting the optimal excipient to ensure protein stability is a critical step in formulating biotherapeutics. This guide provides a comparative analysis of D(+)-Raffinose pentahydrate against other commonly used sugar-based stabilizers, supported by experimental data, to aid in making informed formulation decisions.
This compound, a trisaccharide composed of galactose, glucose, and fructose, is utilized in the biopharmaceutical industry for its protein-stabilizing properties, particularly in lyophilized formulations. Its effectiveness stems from mechanisms shared with other sugars, primarily the "water replacement" and "vitrification" hypotheses. The water replacement theory posits that during drying processes, the sugar molecules form hydrogen bonds with the protein, serving as a surrogate for the removed water and helping to maintain the native protein structure. The vitrification hypothesis suggests that these sugars form a rigid, glassy matrix that entraps the protein, limiting its mobility and preventing unfolding and aggregation.
Comparative Performance Analysis
The efficacy of this compound as a protein stabilizer is best understood in the context of its performance relative to other common sugar excipients such as sucrose (B13894), trehalose (B1683222), and sorbitol. Experimental data from various studies on different model proteins provide insights into their respective advantages and limitations.
Stabilization of Glucose-6-Phosphate Dehydrogenase (G6PDH) during Freeze-Drying
A key study investigated the stability of the enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH) when co-lyophilized with varying mass ratios of sucrose and raffinose (B1225341). While the initial recovery of G6PDH activity post-freeze-drying was not significantly affected by the sugar composition, the stability during storage at elevated temperatures showed marked differences. The formulation containing sucrose alone provided the best protection for G6PDH, and increasing the proportion of raffinose led to decreased stability, despite the higher glass transition temperature (Tg) of the raffinose-containing formulations.[1][2]
| Excipient Composition (Sucrose:Raffinose w/w) | G6PDH Inactivation Rate Constant (k, day⁻¹) at 44°C | Glass Transition Temperature (Tg, °C) |
| 100:0 | 0.02 | ~62 |
| 75:25 | 0.03 | ~70 |
| 50:50 | 0.04 | ~78 |
| 25:75 | 0.06 | ~86 |
| 0:100 | 0.08 | ~94 |
Table 1: Comparison of G6PDH stability and glass transition temperature in sucrose and raffinose formulations. Data synthesized from studies on freeze-dried G6PDH.[1][2]
Stabilization of Immunoglobulin G (IgG) during Lyophilization and Storage
In the context of monoclonal antibodies, a critical class of biotherapeutics, studies have compared the stabilizing effects of various carbohydrates on Immunoglobulin G (IgG) during lyophilization and subsequent storage. One study highlighted that trehalose and hydroxypropyl-β-cyclodextrin (HPβCD) were highly effective in preserving the native conformation and biological activity of IgG, minimizing aggregation to around 1%.[3][4][5] In contrast, mannitol (B672) showed less protective effects, which was attributed to its tendency to crystallize.[3][4] Another study involving an IgG1 antibody and recombinant human serum albumin (rHSA) found that compared to sucrose and trehalose, sorbitol offered only slight protection against aggregation and had no effect on chemical degradation.[6][7]
| Excipient | Protein | Stress Condition | Key Finding |
| Raffinose | G6PDH | Freeze-drying & Storage at 44°C | Less effective than sucrose in preventing inactivation over time.[1][2] |
| Sucrose | G6PDH | Freeze-drying & Storage at 44°C | Offered the best stabilization among sucrose/raffinose mixtures.[1][2] |
| Trehalose | IgG | Lyophilization & Storage at 40°C | Showed minimal aggregation (~1%) and preserved biological activity.[3][4][5] |
| Sorbitol | IgG1 & rHSA | Lyophilization | Provided only slight protection against aggregation.[6][7] |
Table 2: Summary of comparative performance of different sugar excipients on protein stability under various stress conditions.
Mechanisms of Stabilization: A Logical Overview
The choice of a stabilizing excipient is guided by its physicochemical properties and its interaction with the protein. The "preferential exclusion" mechanism is a key concept where the excipient is expelled from the protein's surface, leading to preferential hydration of the protein. This thermodynamically disfavors the exposure of more protein surface area, thus stabilizing the compact, native state.
Caption: Interplay of excipient properties and stabilization mechanisms.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for two key analytical techniques are provided below.
Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
DSC measures the heat capacity of a sample as a function of temperature, allowing for the determination of the protein's melting temperature (Tm), a key indicator of its thermal stability.
Protocol:
-
Sample Preparation: Prepare protein solutions (e.g., 1 mg/mL) in the desired buffer with and without the different sugar excipients (e.g., this compound, sucrose, trehalose, sorbitol) at a specific concentration (e.g., 200 mM). A sample of the buffer containing only the excipient should be used as a reference.
-
Instrument Setup:
-
Thoroughly clean the DSC cells with a suitable detergent (e.g., 2% Decon™ 90) followed by extensive rinsing with ultrapure water.
-
Load the protein-excipient solution into the sample cell and the corresponding excipient-buffer solution into the reference cell.
-
Pressurize the cells (e.g., to 3 atm) to prevent boiling at elevated temperatures.
-
-
Data Acquisition:
-
Equilibrate the system at a starting temperature (e.g., 20°C).
-
Scan the temperature at a constant rate (e.g., 60°C/hour) up to a final temperature that ensures complete protein unfolding (e.g., 100°C).
-
Record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline scan from the sample scan to obtain the protein unfolding thermogram.
-
Fit the thermogram to a suitable model (e.g., a two-state unfolding model) to determine the melting temperature (Tm), which is the peak of the transition.
-
Intrinsic Fluorescence Spectroscopy for Conformational Stability
This technique monitors changes in the fluorescence of intrinsic protein fluorophores (primarily tryptophan) to detect conformational changes upon exposure to stress.
Protocol:
-
Sample Preparation: Prepare protein solutions (e.g., 0.1 mg/mL) in the desired buffer with and without the different sugar excipients. Ensure the buffer itself does not have significant fluorescence in the measurement range.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Set the emission scan range from 310 nm to 400 nm.
-
Use a quartz cuvette and maintain a constant temperature using a Peltier-thermoelectric controller.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer with the respective excipient.
-
Record the fluorescence emission spectrum of the protein solution.
-
To assess stability against thermal stress, gradually increase the temperature and record spectra at different temperature points.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the protein spectrum.
-
Analyze the change in the wavelength of maximum emission (λmax). A red shift (shift to a longer wavelength) indicates the exposure of tryptophan residues to a more polar environment, which is characteristic of protein unfolding.
-
The midpoint of the thermal unfolding transition can be determined by plotting the change in λmax as a function of temperature.
-
Experimental Workflow for Stabilizer Comparison
The following diagram illustrates a typical workflow for comparing the effectiveness of different protein stabilizers.
Caption: A generalized workflow for the comparative evaluation of protein stabilizers.
Conclusion
The selection of an optimal stabilizing excipient is protein and formulation-specific. While this compound offers the benefit of a high glass transition temperature, which can be advantageous for the stability of the amorphous solid state, experimental evidence suggests that disaccharides like sucrose and trehalose may offer superior protection against protein inactivation and aggregation under certain stress conditions, particularly for lyophilized formulations. For any given protein therapeutic, it is imperative to conduct comprehensive formulation screening studies that compare a panel of excipients under relevant stress conditions to identify the most effective stabilizer. The experimental protocols and workflow provided in this guide offer a framework for conducting such evaluations.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of ionic strength and sugars on the aggregation propensity of monoclonal antibodies: influence of colloidal and conformational stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idosi.org [idosi.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Mechanism of protein stabilization by sugars during freeze-drying and storage: native structure preservation, specific interaction, and/or immobilization in a glassy matrix? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of protein stabilization by sugars during freeze-drying and storage: native structure preservation, specific interaction, and/or immobilization in a glassy matrix? | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Analytical Validation of D(+)-Raffinose Pentahydrate: HPLC vs. Enzymatic Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of excipients like D(+)-Raffinose pentahydrate is critical for ensuring product quality, stability, and efficacy. This guide provides a detailed comparison of two common analytical methods for the validation of this compound: High-Performance Liquid Chromatography (HPLC) and Enzymatic Assays. We present a comprehensive overview of the experimental protocols and performance data to aid in the selection of the most suitable method for your specific analytical needs.
Method Comparison: Performance Characteristics
The choice of an analytical method hinges on its performance characteristics. Below is a summary of the validation parameters for a typical HPLC-RID (Refractive Index Detector) method compared to a commercially available enzymatic assay kit. The data presented are synthesized from published validation studies and product specifications to represent realistic performance expectations.[1][2][3][4]
| Validation Parameter | HPLC with Refractive Index Detection (HPLC-RID) | Enzymatic Assay (Spectrophotometric) | Key Considerations |
| Principle | Chromatographic separation based on polarity, followed by detection of changes in the refractive index of the mobile phase. | Enzymatic hydrolysis of raffinose (B1225341) to D-galactose and sucrose (B13894) by α-galactosidase, followed by spectrophotometric quantification of the released D-galactose. | HPLC offers separation of multiple components in a single run. The enzymatic assay relies on the specificity of the enzyme. |
| Specificity | High. Can resolve raffinose from other sugars (e.g., sucrose, glucose, fructose) and related oligosaccharides (e.g., stachyose (B150584), verbascose). | Moderate. The α-galactosidase enzyme also hydrolyzes other α-galactosides like stachyose and verbascose, which can lead to an overestimation of raffinose content if these are present in the sample. | HPLC is superior for complex mixtures where differentiation of oligosaccharides is necessary. |
| Linearity (Range) | Excellent (e.g., 0.1 - 10 mg/mL) with a correlation coefficient (R²) typically > 0.999.[5] | Good (e.g., 12 - 250 µ g/assay ) with R² generally > 0.99. | Both methods offer good linearity within their respective optimal ranges. |
| Accuracy (% Recovery) | Typically 98 - 102%. | Typically 97 - 105%.[2] | Both methods demonstrate high accuracy. |
| Precision (%RSD) | Repeatability: < 1.5% Intermediate Precision: < 2.0%. | Within-run: < 2.0% Total Precision: < 8.0%.[2] | HPLC generally offers higher precision, especially for inter-day variability. |
| Limit of Detection (LOD) | ~0.08 mg/mL.[4] | ~20 mg/L (~0.02 mg/mL). | Both methods provide good sensitivity, with the enzymatic assay potentially offering a slightly lower detection limit depending on the kit. |
| Limit of Quantification (LOQ) | ~0.2 mg/mL.[4] | ~60 mg/L (~0.06 mg/mL) | The LOQ for both methods is suitable for most pharmaceutical applications. |
| Throughput | Lower. Each sample requires a full chromatographic run (typically 15-30 minutes). | Higher. Multiple samples can be processed in parallel in a microplate format. | Enzymatic assays are generally faster for analyzing a large number of samples. |
| Equipment Cost | High (HPLC system, columns, detectors). | Lower (Spectrophotometer or microplate reader). | The initial investment for HPLC is significantly higher. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results.
HPLC Method Validation Protocol
This protocol outlines the validation of a method for the quantification of this compound using an HPLC system with a refractive index detector (RID).
1. Materials and Reagents:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)
2. Instrumentation:
-
HPLC system equipped with a degasser, pump, autosampler, column oven, and refractive index detector.
-
Amino-propyll column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
Detector Temperature: 35 °C
-
Run Time: Approximately 20 minutes
4. Validation Procedures:
-
Specificity: Inject solutions of related sugars (sucrose, glucose, fructose, stachyose) and a placebo (formulation excipients without raffinose) to ensure no interfering peaks at the retention time of raffinose.
-
Linearity: Prepare a series of at least five standard solutions of this compound (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 mg/mL). Inject each concentration in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Analyze samples of a known concentration (e.g., 0.5, 1.0, and 5.0 mg/mL) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay): Perform six replicate injections of a standard solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the Relative Standard Deviation (%RSD) for both series.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Enzymatic Assay Validation Protocol
This protocol is based on commercially available kits for the determination of raffinose.
1. Materials and Reagents:
-
Raffinose/D-Galactose Enzymatic Assay Kit (containing α-galactosidase, galactose dehydrogenase, NAD+, and buffers)
-
This compound analytical standard
-
Deionized water
2. Instrumentation:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
-
Incubator or water bath set to the temperature specified in the kit (e.g., 37°C).
3. Assay Procedure:
-
Sample Preparation: Dissolve and dilute samples in deionized water to a concentration within the linear range of the assay (e.g., 0.2 to 1.25 g/L). For protein-containing samples, a deproteinization step (e.g., using Carrez reagents) is required.
-
Standard Curve Preparation: Prepare a series of raffinose standards as per the kit instructions.
-
Enzymatic Reaction:
-
Pipette samples, standards, and a blank (water) into respective cuvettes or microplate wells.
-
Add the α-galactosidase solution and incubate to hydrolyze raffinose into D-galactose and sucrose.
-
Add the galactose dehydrogenase and NAD+ solution.
-
Incubate to allow the oxidation of D-galactose, which results in the formation of NADH.
-
Measure the increase in absorbance at 340 nm, which is proportional to the amount of NADH formed and, therefore, the initial amount of raffinose.
-
4. Validation Procedures:
-
Linearity: Analyze the prepared standard curve. Plot absorbance against concentration and perform a linear regression.
-
Accuracy: Spike a known amount of raffinose standard into a sample matrix and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze multiple replicates of the same sample within the same assay run.
-
Intermediate Precision: Analyze the same sample on different days or with different operators. Calculate the %RSD.
-
-
LOD and LOQ: Determined from the standard deviation of the blank and the slope of the standard curve.
Workflow and Process Visualization
To better illustrate the logical flow of each validation process, the following diagrams have been generated using the DOT language.
Caption: Workflow for HPLC Analytical Method Validation.
Caption: Workflow for the Enzymatic Assay Method.
Conclusion
Both HPLC and enzymatic assays are robust methods for the quantification of this compound. The selection of the optimal method should be guided by the specific requirements of the analysis.
-
The HPLC method is the preferred choice when high specificity is required to differentiate raffinose from other structurally similar oligosaccharides in a complex matrix. Its high precision and well-established validation protocols make it a gold standard for quality control and regulatory submissions.
-
The Enzymatic Assay offers a cost-effective and high-throughput alternative, particularly suitable for routine analysis of a large number of samples where the presence of other interfering α-galactosides is known to be negligible. Its simplicity and lower equipment cost make it an attractive option for screening purposes and in laboratories with limited access to chromatography equipment.
Ultimately, a thorough understanding of the sample matrix and the intended purpose of the analytical data will enable researchers and drug development professionals to make an informed decision on the most appropriate validation method for this compound.
References
D(+)-Raffinose Pentahydrate in Sperm Cryopreservation: A Comparative Guide
In the critical field of reproductive sciences and drug development, the successful cryopreservation of sperm is paramount for assisted reproductive technologies, genetic resource banking, and toxicological studies. The choice of cryoprotectant is a key determinant of post-thaw sperm viability and functionality. Among the various non-permeating cryoprotectants, D(+)-Raffinose pentahydrate, a trisaccharide, has been extensively studied. This guide provides an objective comparison of this compound with other sugars used in sperm cryopreservation, supported by experimental data and detailed protocols.
Mechanism of Action of Sugars in Cryopreservation
Non-permeating sugars like raffinose (B1225341), trehalose (B1683222), and sucrose (B13894) act extracellularly.[1][2][3] During the freezing process, as ice crystals form in the extracellular medium, the concentration of solutes increases, leading to an osmotic gradient that draws water out of the sperm cells. This dehydration helps to minimize intracellular ice crystal formation, which is a major cause of cell damage.[1][2] These sugars also contribute to the vitrification of the extracellular medium, forming a glassy state that protects cellular structures.[2] Furthermore, they are thought to stabilize the lipid bilayer of the sperm plasma membrane.
Comparative Performance of this compound
The efficacy of this compound as a cryoprotectant has been compared to other sugars, primarily disaccharides like sucrose and trehalose, across various species. The results, summarized in the tables below, indicate that the optimal sugar and its concentration can be species-specific.
Quantitative Data Summary
Table 1: Comparison of Post-Thaw Sperm Motility (%)
| Species | This compound | Sucrose | Trehalose | Other Sugars | Control (No Sugar) | Reference |
| Mouse (ICR) | 43% (18% Raffinose) | Low motility (10% Sucrose) | - | - | - | [4] |
| Mouse (CB6F1) | 59% (0.3 M) | 61% (0.3 M) | 61% (0.3 M) | - | - | [5] |
| Ram | 52.84% (50 mM) | 48.6% (50 mM) | 60.6% (100 mM) | - | 41.18% | [6][7] |
| Canine | 70.9% (0.2 M) | - | 74.3% (0.2 M) | 59.6% (0.3 M Glucose) | - | [8] |
| Chicken | Negative Effect (1-100 mM) | Increased vigor motility (1 mM) | - | - | 86% (Fertility Rate) | [9][10] |
Table 2: Comparison of Post-Thaw Sperm Viability/Membrane Integrity (%)
| Species | This compound | Sucrose | Trehalose | Other Sugars | Control (No Sugar) | Reference |
| Mouse | 36% (7.5%) | - | 48% (7.5%) | - | - | [11][12] |
| Mouse (CB6F1) | 40.5% (0.3 M) | 37.5% (0.3 M) | 41% (0.3 M) | - | - | [5] |
| Ram | - | 47.9% (50 mM) | 58.2% (100 mM) | - | - | [6] |
| Human | - | - | 58.61% | 66.51% (Gentiobiose) | 41.98% | [13] |
| Ram | 75.47% (75 mM) | - | - | - | 70.76% | [7] |
Table 3: Comparison of Post-Thaw Fertility Rate (%)
| Species | This compound | Sucrose | Trehalose | Other Sugars | Control (No Sugar) | Reference |
| Mouse (ICR) | 22.4% (18% Raffinose) | Incapable of fertilization | - | - | - | [4] |
| Mouse (CB6F1) | 80% | 80% (Lactose) | 79% | - | - | [5] |
| Chicken | 66-70% | 91% (1 mM) | - | - | 86% | [9][10] |
Experimental Protocols
General Workflow for Sperm Cryopreservation
The following diagram illustrates a typical workflow for sperm cryopreservation using sugar-based extenders.
Key Experimental Methodologies
1. Preparation of Cryopreservation Extender (Example: Mouse Sperm)
-
Base Medium : A common base is a 3% skim milk solution.[5] Another approach utilizes a Tris-based extender.[7]
-
Sugar Addition : this compound (e.g., 18% w/v) or other sugars like trehalose or sucrose (e.g., 0.3 M) are dissolved into the base medium.[4][5] For some protocols, the solution is heated to facilitate dissolution and then cooled.
-
Permeating Cryoprotectant (Optional) : In some protocols, a low concentration of a permeating cryoprotectant like glycerol (B35011) (e.g., 1.75% or 6%) is added to the sugar-containing extender to enhance protection against intracellular ice formation.[4][11]
-
Sterilization : The final extender is typically sterilized by filtration through a 0.2 µm filter.
2. Sperm Collection and Dilution
-
Semen is collected from the cauda epididymides (for rodents) or via artificial vagina or electroejaculation for larger animals.[7][14]
-
The collected semen is then diluted with the prepared cryopreservation extender at a specific ratio, ensuring a target sperm concentration.
3. Cooling and Freezing
-
Equilibration : The diluted sperm suspension is gradually cooled to a lower temperature (e.g., 5°C) and held for a period (e.g., 1-2 hours) to allow the cells to equilibrate with the cryoprotectant.[7][9]
-
Freezing : The equilibrated sperm suspension is loaded into cryovials or straws. Freezing is typically a two-step process: a controlled slow cooling rate in nitrogen vapor (e.g., -80°C) followed by plunging into liquid nitrogen (-196°C) for long-term storage.[4]
4. Thawing and Post-Thaw Assessment
-
Thawing : Cryopreserved samples are rapidly thawed by immersing the cryovial or straw in a 37°C water bath for a short duration (e.g., 30 seconds to 1 minute).
-
Evaluation : Post-thaw sperm quality is assessed using various parameters:
-
Motility : Percentage of motile sperm and progressive motility, often evaluated using a Computer-Assisted Sperm Analysis (CASA) system.[9][10]
-
Viability/Membrane Integrity : Assessed using fluorescent stains like SYBR-14/propidium iodide (PI) or the hypo-osmotic swelling test (HOST).[9][13]
-
Acrosome Integrity : Evaluated using stains such as fluorescein (B123965) isothiocyanate-conjugated peanut agglutinin (FITC-PNA).[9][10]
-
Fertility : Determined through in vitro fertilization (IVF) assays, measuring the percentage of oocytes that develop into two-cell embryos or by artificial insemination and subsequent monitoring of pregnancy rates.[4][11]
-
Signaling Pathways and Logical Relationships
The cryoprotective effect of non-permeating sugars like this compound is primarily a biophysical process rather than a complex signaling pathway. The logical relationship can be depicted as follows:
Conclusion
This compound is an effective non-permeating cryoprotectant for the sperm of several species, notably mice and rams.[4][7][14] However, its performance is not universally superior to other sugars. For instance, studies on mouse and canine sperm suggest that trehalose may offer comparable or even better protection for certain parameters like membrane integrity and motility.[8][11][12] In chicken sperm, sucrose at a low concentration has been shown to be significantly more effective than raffinose, which had a detrimental effect.[9][10]
The choice of the optimal sugar for sperm cryopreservation is therefore highly dependent on the species being studied. Researchers and professionals in drug development should consider these comparative data when developing and optimizing cryopreservation protocols. Further research is warranted to elucidate the precise molecular interactions between different sugars and sperm membranes of various species to rationalize the selection of cryoprotectants.
References
- 1. raf.bioscientifica.com [raf.bioscientifica.com]
- 2. Mode of action of cryoprotectants for sperm preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryopreservation Techniques for Ram Sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryopreservation of mouse spermatozoa in the presence of raffinose and glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of permeating and nonpermeating cryoprotectants for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sucrose increases the quality and fertilizing ability of cryopreserved chicken sperms in contrast to raffinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation. | Semantic Scholar [semanticscholar.org]
- 13. Beneficial effects of trehalose and gentiobiose on human sperm cryopreservation | PLOS One [journals.plos.org]
- 14. Cryoprotective effects of various saccharides on cryopreserved mouse sperm from various strains - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Enzymatic Integrity Post-Lyophilization: A Comparative Analysis of D(+)-Raffinose Pentahydrate
For researchers, scientists, and professionals in drug development, maintaining the stability and activity of enzymes during and after lyophilization is a critical challenge. The choice of a suitable lyoprotectant is paramount to preserving the enzyme's three-dimensional structure and, consequently, its function. This guide provides a comparative analysis of D(+)-Raffinose pentahydrate against other common stabilizers, supported by experimental data, to aid in the rational selection of excipients for freeze-dried protein formulations.
D(+)-Raffinose, a non-reducing trisaccharide composed of galactose, glucose, and fructose, is often considered a potential stabilizer in lyophilized formulations due to its high glass transition temperature (Tg) of 109°C in its amorphous state[1]. A higher Tg is generally associated with better stability of the dried product during storage. However, experimental evidence suggests that the relationship between Tg and enzyme stability is not always straightforward, and other factors, such as the interaction between the sugar and the protein, play a crucial role.
Comparative Efficacy of Lyoprotectants
Studies comparing raffinose (B1225341) with other sugars like sucrose (B13894), trehalose (B1683222), and mannitol (B672) have revealed varied outcomes depending on the specific enzyme and storage conditions.
Glucose-6-Phosphate Dehydrogenase (G6PDH):
Research on G6PDH co-lyophilized with different mass ratios of sucrose and raffinose showed that the initial recovery of enzyme activity immediately after freeze-drying was not significantly affected by the sugar composition[2][3]. However, the stability of the enzyme during storage at elevated temperatures (44°C) was notably different. A formulation containing sucrose alone provided the best stabilization during storage[2][3]. As the proportion of raffinose in the formulation increased, the stability of G6PDH decreased, even though the Tg of the formulation was higher[2][3]. This suggests that for G6PDH, the stabilizing potential of raffinose during storage is inferior to that of sucrose[1].
| Lyoprotectant(s) | Enzyme | Initial Activity Recovery | Stability During Storage (44°C) | Key Findings |
| Sucrose | G6PDH | High | High | Offered the best enzyme stabilization during storage.[2][3] |
| Sucrose/Raffinose Mixtures | G6PDH | High | Decreased with increasing raffinose content | Higher Tg of raffinose-containing formulations did not correlate with better stability.[2][3] |
| Raffinose | G6PDH | High | Lower than sucrose | Data do not support the prediction that raffinose is superior to sucrose as a stabilizer.[2][3] |
Lactate Dehydrogenase (LDH):
For LDH, the physical state of raffinose during the lyophilization process has a significant impact on enzyme activity. Annealing of frozen aqueous solutions of raffinose at -10°C can lead to the crystallization of raffinose pentahydrate[4][5]. Although this crystalline form becomes amorphous during primary drying, this phase separation results in a significant reduction in the recovery of LDH activity[4][5]. This highlights the importance of maintaining an amorphous state of the lyoprotectant throughout the freeze-drying process to ensure optimal protein stabilization[6].
| Lyoprotectant | Enzyme | Process Condition | Final State of Lyoprotectant | LDH Activity Recovery |
| Raffinose | LDH | No Annealing | Amorphous | Higher |
| Raffinose | LDH | Annealing at -10°C | Amorphous (post-dehydration of crystalline pentahydrate) | Significantly Reduced[4][5] |
Comparison with Other Sugars and Polyols:
In broader studies, di-, tri-, and oligosaccharides, including raffinose, generally outperform monosaccharides in protecting G6PDH during freeze-drying[6]. However, in some contexts, such as repeated freeze-thaw cycles, trehalose and raffinose have shown slightly lower enzyme recovery compared to other soluble sugars[6]. Mannitol, another common excipient, can be detrimental to enzyme stability if it crystallizes during the freeze-drying process[6]. Maintaining mannitol in an amorphous state is crucial for its protective effect[6].
Experimental Protocols
The following sections detail generalized methodologies for lyophilization and subsequent enzyme activity assays, based on common practices in the field.
Enzyme Lyophilization Protocol:
-
Enzyme Preparation: Ensure the enzyme solution is free of substances that may interfere with lyophilization, such as glycerol[7]. Dialyze or buffer-exchange the enzyme into the desired formulation buffer.
-
Formulation: Dissolve the chosen lyoprotectant (e.g., this compound, sucrose) in the enzyme solution to the desired concentration (e.g., 5-10% w/v).
-
Dispensing: Aliquot the formulated enzyme solution into lyophilization vials.
-
Freezing: Cool the vials to a temperature well below the eutectic point or glass transition temperature of the formulation (e.g., -50°C)[4]. The cooling rate can influence the ice crystal structure and, consequently, the drying process.
-
Primary Drying (Sublimation): Under vacuum, raise the shelf temperature to a point that is below the collapse temperature of the formulation (e.g., -25°C) to allow for the sublimation of ice[4].
-
Secondary Drying (Desorption): After all the ice has sublimated, gradually increase the temperature (e.g., to 25°C) to remove residual unfrozen water molecules[4].
-
Vial Stoppering: Once drying is complete, stopper the vials under vacuum or after backfilling with an inert gas like nitrogen.
Post-Lyophilization Enzyme Activity Assay Protocol:
-
Reconstitution: Reconstitute the lyophilized enzyme powder in a suitable buffer to a known concentration[8]. The reconstitution medium should be optimized for the specific enzyme and assay.
-
Assay Preparation: Prepare a reaction mixture containing the necessary substrate and cofactors in an appropriate buffer system[9]. For spectrophotometric assays, ensure the initial absorbance of the reaction mixture is within the linear range of the instrument[9].
-
Enzyme Addition: Initiate the enzymatic reaction by adding a specific volume of the reconstituted enzyme solution to the reaction mixture[9].
-
Incubation: Incubate the reaction at a controlled temperature for a defined period[9].
-
Reaction Termination (if necessary): Stop the reaction using a suitable method, such as the addition of a strong acid or base, or by heat inactivation[9].
-
Measurement: Quantify the product formation or substrate consumption using a suitable detection method, such as spectrophotometry, fluorometry, or chromatography.
-
Calculation of Activity: Determine the enzyme activity, often expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under defined conditions. Compare the activity of the lyophilized-reconstituted enzyme to that of a non-lyophilized control to determine the percentage of activity recovery.
Visualizing the Process
To better understand the experimental workflow, the following diagrams illustrate the key stages of enzyme lyophilization and activity assessment.
Conclusion
The selection of an optimal lyoprotectant is a multifaceted process that extends beyond simply choosing a molecule with a high glass transition temperature. While this compound possesses favorable physical properties, its efficacy in preserving enzymatic activity post-lyophilization is highly dependent on the specific enzyme and the processing conditions. Comparative studies indicate that for certain enzymes like G6PDH, sucrose may offer superior protection during long-term storage. Furthermore, the potential for raffinose to crystallize during the lyophilization cycle, particularly with an annealing step, can be detrimental to enzyme stability. Therefore, a thorough empirical investigation, comparing various lyoprotectants and process parameters, is essential to develop a robust and stable lyophilized enzyme formulation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of sucrose/raffinose mass ratios on the stability of co-lyophilized protein during storage above the Tg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Freeze-drying (Lyophilization) and manufacturing of Corona Detective assay [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
A Comparative Analysis of Bulking Agents for Lyophilization: Raffinose vs. Mannitol
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate bulking agent is a critical parameter in the development of a stable and elegant lyophilized drug product. Bulking agents provide structure to the lyophilized cake, prevent collapse, and can influence the stability of the active pharmaceutical ingredient (API). This guide provides a comparative analysis of two commonly used bulking agents, raffinose (B1225341) and mannitol (B672), supported by experimental data to aid researchers in making informed formulation decisions.
Executive Summary
Raffinose, a non-reducing trisaccharide, is an amorphous bulking agent that forms a glassy matrix upon lyophilization. This amorphous nature is often beneficial for stabilizing proteins and other biological macromolecules. In contrast, mannitol, a sugar alcohol, is a crystalline bulking agent. Its ability to crystallize during the freezing stage of lyophilization results in a robust cake with a high eutectic melting temperature, which can allow for more aggressive (i.e., faster and at higher temperatures) primary drying cycles.
The choice between raffinose and mannitol depends on the specific requirements of the drug product, including the nature of the API, desired cake appearance, and processing constraints. This guide will delve into the key performance characteristics of each, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Quantitative Comparison
The following tables summarize the key physical and performance characteristics of raffinose and mannitol as bulking agents in lyophilization.
| Property | Raffinose | Mannitol | Significance in Lyophilization |
| Physical State | Amorphous | Crystalline | The physical state dictates the thermal behavior and cake structure. Amorphous solids are characterized by a glass transition temperature (Tg'), while crystalline solids have a eutectic melting temperature (Te). |
| Glass Transition Temperature (Tg') | Approximately -26°C[1] | Not applicable (crystalline) | The Tg' is the critical temperature for amorphous formulations. Primary drying must be conducted below this temperature to prevent cake collapse. |
| Eutectic Melting Temperature (Te) | Not applicable (amorphous) | Approximately -1.5°C | The Te is the critical temperature for crystalline formulations. Primary drying can be performed at temperatures approaching the Te, allowing for faster cycles. |
| Collapse Temperature (Tc) | Higher than sucrose | Generally high due to crystalline structure | The collapse temperature is the temperature at which the lyophilized cake loses its structure. Crystalline mannitol provides a scaffold that resists collapse, while the high molecular weight of raffinose contributes to a higher Tc compared to smaller sugars like sucrose[2]. |
| Residual Moisture Content | Can be higher due to amorphous nature | Generally lower due to crystalline nature | Crystalline materials like mannitol tend to be non-hygroscopic, resulting in lower residual moisture content (0.1 to 0.3% w/w between 10 and 60% RH)[3]. Amorphous solids can retain more water. |
| Reconstitution Time | Dependent on formulation porosity | Generally fast | The porous structure formed by crystalline mannitol can facilitate rapid reconstitution[1][4]. The reconstitution of amorphous cakes is more dependent on the overall cake structure and porosity. |
| Protein Stabilization | Good, via vitrification and water replacement | Can be detrimental if crystallization is not controlled | Raffinose can stabilize proteins by forming a rigid, amorphous glass (vitrification) and by replacing water molecules that hydrate (B1144303) the protein[1]. Mannitol's crystallization can lead to phase separation and stress on the protein; however, in its amorphous form, it can act as a stabilizer[5][6]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg') of amorphous materials or the eutectic melting temperature (Te) of crystalline materials.
Methodology:
-
A small amount of the aqueous formulation (typically 10-20 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty sealed pan is used as a reference.
-
The sample is cooled to a low temperature (e.g., -70°C) at a controlled rate (e.g., 1-10°C/min).
-
The sample is then heated at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected thermal transitions (e.g., 25°C).
-
The heat flow to the sample is monitored as a function of temperature.
-
The Tg' is identified as a step change in the heat flow curve for amorphous samples.
-
The Te is identified as an endothermic peak for crystalline samples.
X-ray Diffraction (XRD)
Objective: To determine the physical state (amorphous or crystalline) of the lyophilized cake.
Methodology:
-
A small amount of the lyophilized powder is carefully placed on a sample holder.
-
The sample is exposed to a monochromatic X-ray beam.
-
The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
-
Crystalline materials will produce a series of sharp peaks at specific angles, corresponding to their crystal lattice structure.
-
Amorphous materials will produce a broad, diffuse halo with no distinct peaks.
Karl Fischer Titration
Objective: To determine the residual moisture content of the lyophilized product.
Methodology:
-
A known weight of the lyophilized cake is introduced into the titration vessel containing a Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent like methanol).
-
The water in the sample reacts with the iodine in the reagent.
-
A titrant containing a known concentration of iodine is added until all the water has reacted.
-
The endpoint is detected by a change in the electrical potential of the solution.
-
The amount of water in the sample is calculated based on the amount of titrant used. Coulometric Karl Fischer titration is often preferred for the low moisture levels found in lyophilized products[7].
Reconstitution Time Measurement
Objective: To determine the time required for the lyophilized cake to completely dissolve in a diluent.
Methodology:
-
A specified volume of the appropriate diluent (e.g., sterile water for injection) is added to the vial containing the lyophilized cake.
-
The vial is gently swirled or agitated according to a defined procedure.
-
The time is recorded from the addition of the diluent until the last visible solid particle has dissolved, and the resulting solution is clear.
-
Visual inspection is the most common method, though automated impedance-based methods can provide more objective results.
Mandatory Visualization
Caption: Logical workflow for selecting a bulking agent in lyophilization.
Conclusion
The selection between raffinose and mannitol as a bulking agent for lyophilization is a multifaceted decision that requires careful consideration of the API's properties, process requirements, and desired final product attributes.
-
Raffinose is an excellent choice for sensitive biological products that benefit from the cryo- and lyoprotective effects of an amorphous, glassy matrix. Its higher glass transition temperature compared to other sugars can provide a good margin for primary drying.
-
Mannitol is advantageous when a robust, elegant cake is desired and when process efficiency is a key driver. Its crystalline nature and high eutectic temperature allow for shorter lyophilization cycles. However, its potential for polymorphism and the impact of crystallization on API stability must be carefully evaluated and controlled.
Ultimately, the optimal bulking agent can only be determined through empirical studies that assess the performance of the specific formulation under relevant processing and storage conditions. This guide provides the foundational knowledge and experimental framework to embark on such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Moisture sorption behavior of selected bulking agents used in lyophilized products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms by which crystalline mannitol improves the reconstitution time of high concentration lyophilized protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. The formation and effect of mannitol hemihydrate on the stability of monoclonal antibody in the lyophilized state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
Revolutionizing Cell Cryopreservation: A Comparative Analysis of D(+)-Raffinose Pentahydrate for Enhanced Post-Thaw Recovery
For researchers, scientists, and drug development professionals, the ability to successfully cryopreserve and recover viable cells is paramount to experimental success and the advancement of cell-based therapies. This guide provides a comprehensive comparison of D(+)-Raffinose pentahydrate with other commonly used cryoprotectants, supported by experimental data and detailed protocols to validate and improve post-thaw cell recovery rates.
The process of freezing and thawing inflicts considerable stress on cells, often leading to reduced viability and functional impairment. Cryoprotective agents (CPAs) are essential to mitigate this damage. While dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011) have been the go-to CPAs for decades, concerns about their cytotoxicity have spurred the investigation of alternative, less harmful options. Among these, the non-reducing trisaccharide this compound has emerged as a promising cryoprotectant.
This compound primarily acts as an extracellular cryoprotectant. By increasing the osmolarity of the extracellular solution, it promotes cell dehydration at temperatures above the freezing point of the cytoplasm, thereby reducing the formation of damaging intracellular ice crystals. Furthermore, it contributes to the vitrification of the extracellular solution, a process where the liquid solidifies into a glass-like state without the formation of ice crystals.
Comparative Performance of Cryoprotectants
The efficacy of a cryoprotectant is highly dependent on the cell type and the specific cryopreservation protocol employed. Below is a summary of reported post-thaw cell recovery rates for various cell types using this compound in comparison to other common cryoprotectants.
| Cell Type | Cryoprotectant | Concentration | Post-Thaw Viability/Recovery (%) | Reference |
| Mouse Spermatozoa | 6% Glycerol + 7.5% Raffinose (B1225341) | - | 36 ± 9 | [1] |
| 6% Glycerol + 7.5% Trehalose (B1683222) | - | 48 ± 6 | [1] | |
| HeLa Cells | 5% Methanol | - | Higher than DMSO and Glycerol (at -20°C for 3 months) | [2] |
| 5% Glycerol | - | Higher than DMSO (at -80°C for 1 month) | [2] | |
| 5% DMSO | - | Most efficient (at -80°C for 6 months) | [2] | |
| Porcine Fibroblasts | 10% DMSO | - | 91.72 ± 1.42 (at 0h), 95.15 ± 1.26 (at 24h) | [3] |
| Human Adipose-Derived Stem Cells | 1.0 M Trehalose + 20% Glycerol | - | ~77 | [4] |
| 10% DMSO + 90% FBS | - | Similar to Trehalose + Glycerol | [4] | |
| 1.0 M Trehalose | - | 65 ± 1.10 | [4] | |
| 20% Glycerol | - | 63 ± 0.65 | [4] |
Experimental Protocols
To aid in the validation of this compound for your specific cell lines, detailed protocols for cryopreservation, thawing, and cell viability assessment are provided below.
Cryopreservation Protocol for Mammalian Cells
-
Cell Preparation:
-
Culture cells to the mid-logarithmic phase of growth. Ensure cell viability is greater than 90% before cryopreservation.
-
For adherent cells, detach them from the culture vessel using a gentle dissociation reagent (e.g., Trypsin-EDTA). Neutralize the reagent and pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).
-
For suspension cells, pellet them directly from the culture medium.
-
Resuspend the cell pellet in cold (4°C) complete culture medium and determine the cell concentration and viability using a hemocytometer and Trypan Blue staining.
-
-
Preparation of Cryopreservation Medium:
-
Prepare the desired cryopreservation medium. Common formulations include:
-
Raffinose-based: 10% this compound and 10% Fetal Bovine Serum (FBS) in culture medium.
-
DMSO-based (Control): 10% DMSO and 90% FBS.
-
Glycerol-based (Control): 10% Glycerol in culture medium with 20% FBS.
-
-
Ensure all components are sterile and the final medium is kept on ice.
-
-
Freezing Procedure:
-
Adjust the cell concentration in cold complete culture medium to twice the desired final concentration (e.g., 2 x 10^6 cells/mL for a final concentration of 1 x 10^6 cells/mL).
-
Slowly add an equal volume of the cold 2X cryopreservation medium to the cell suspension drop-wise while gently agitating the tube.
-
Aliquot the final cell suspension (e.g., 1 mL) into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C for 24 hours. This achieves a cooling rate of approximately -1°C/minute.
-
Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.
-
Thawing Protocol
-
Preparation:
-
Prepare a 37°C water bath.
-
Pre-warm complete culture medium.
-
-
Thawing:
-
Retrieve a cryovial from the liquid nitrogen tank.
-
Immediately immerse the lower half of the vial in the 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains. This process should be rapid (typically 60-90 seconds).
-
-
Cell Recovery:
-
Wipe the outside of the vial with 70% ethanol.
-
In a sterile environment, slowly transfer the thawed cell suspension into a centrifuge tube containing pre-warmed complete culture medium (e.g., 9 mL).
-
Centrifuge the cells at a low speed (e.g., 200 x g for 5 minutes) to pellet them and remove the cryopreservation medium.
-
Carefully aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Post-Thaw Cell Viability Assessment Protocol (Trypan Blue Exclusion Assay)
-
Sample Preparation:
-
Take a small aliquot of the resuspended cell suspension.
-
Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
-
Cell Counting:
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
-
Calculation:
-
Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
-
Mechanism of Cryopreservation-Induced Cell Death: The Role of Apoptosis
A significant portion of cell death following cryopreservation occurs through apoptosis, or programmed cell death. The stresses of freezing and thawing can trigger the intrinsic apoptosis pathway.
Caption: Intrinsic apoptosis pathway activated by cryopreservation stress.
Experimental Workflow for Validating Post-Thaw Recovery
The following workflow provides a structured approach to comparing the efficacy of this compound with other cryoprotectants.
Caption: Workflow for comparing cryoprotectant efficacy.
By implementing these protocols and understanding the underlying mechanisms of cryoinjury, researchers can effectively evaluate and optimize their cryopreservation strategies. The use of this compound, either alone or in combination with other cryoprotectants, presents a valuable opportunity to enhance post-thaw cell recovery and ensure the integrity of valuable cellular assets.
References
- 1. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the Effects of Cryopreservation on the Viability and Gene Expression of Porcine-Ear-Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combination of trehalose and glycerol: an effective and non-toxic recipe for cryopreservation of human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D(+)-Raffinose Pentahydrate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed procedures for the disposal of D(+)-Raffinose pentahydrate, a non-hazardous substance, emphasizing the importance of adhering to local regulations and institutional protocols.
I. Pre-Disposal Assessment
Before disposing of this compound, it is essential to confirm its classification and consult local guidelines.
Step 1: Verify Chemical Classification
Review the Safety Data Sheet (SDS) for this compound. Multiple sources confirm that this substance is not classified as hazardous under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), CLP (Classification, Labelling and Packaging) regulation, or by OSHA (Occupational Safety and Health Administration).[1][2][3][4]
Step 2: Consult Institutional and Local Regulations
Despite its non-hazardous classification, disposal procedures are ultimately governed by your institution's Environmental Health and Safety (EHS) department and local waste disposal regulations.[5][6] Always contact your EHS office to confirm the appropriate disposal route for non-hazardous chemical waste.[5]
II. Disposal Procedures
Based on its non-hazardous nature, this compound can typically be disposed of as solid chemical waste.
Step 1: Unused or Surplus Material
For unopened or uncontaminated this compound, consider offering it to a licensed disposal company or check with your institution's chemical surplus program.[7]
Step 2: Contaminated or Waste Material
-
Containment: Carefully sweep up the solid this compound, avoiding dust formation.[1][7] Place the material into a suitable, well-labeled, and securely sealed container.[1][8]
-
Labeling: Label the container clearly as "this compound" and indicate that it is non-hazardous waste. Do not use abbreviations or chemical formulas.[5]
-
Disposal:
-
If permitted by your institution: Dispose of the sealed container in the regular solid waste stream.[9] It is good practice to alert maintenance staff about the presence of chemical waste in the trash.[9]
-
If required by your institution: Follow the procedures for hazardous waste disposal, which may include specific labeling, storage in a designated area, and collection by the EHS department.[5][8]
-
Step 3: Empty Containers
Empty containers of this compound should be triple-rinsed with water.[10] The resulting rinsate can typically be disposed of down the drain.[9] After rinsing, deface the label and dispose of the container in the regular trash.[10][11]
Important Considerations:
-
Do Not Dispose Down the Drain: Solid this compound should not be disposed of down the drain.[1][2][7]
-
Personal Protective Equipment (PPE): When handling this compound for disposal, wear appropriate PPE, including gloves and eye protection.[1][7]
III. Data Presentation
The following table summarizes the key characteristics of this compound relevant to its disposal.
| Property | Value | Source |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| OSHA Hazard Communication Standard | Not a hazardous substance or mixture | [1] |
| Carcinogenicity | Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA | [1] |
| Environmental Hazards | Not classified as hazardous to the aquatic environment | [4] |
| PBT/vPvB Assessment | Not considered to be a PBT (Persistent, Bioaccumulative and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance | [3][4] |
IV. Experimental Protocols
The procedures outlined in this guide are based on standard chemical waste disposal protocols and information derived from Safety Data Sheets. No experimental protocols were cited in the source documents.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. uprm.edu [uprm.edu]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. chemos.de [chemos.de]
- 4. carlroth.com [carlroth.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. acs.org [acs.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling D(+)-Raffinose pentahydrate
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of D(+)-Raffinose pentahydrate, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is outlined below.
Table 1: Personal Protective Equipment for this compound
| Protection Type | Recommended Equipment | Standards |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | NIOSH (US) or EN 166 (EU) approved.[1][2][3][4] |
| Skin Protection | Protective gloves (e.g., Nitrile rubber). Wear suitable protective clothing to prevent skin exposure.[2][5] | Gloves tested according to EN 374.[6] |
| Respiratory Protection | A respirator is necessary when dust is formed. Use a particulate filter device. | NIOSH (US) or CEN (EU) approved respirators and components.[3] |
It is recommended to use nitrile rubber gloves with a minimum thickness of 0.11 mm, which have a breakthrough time of over 480 minutes.[6] Always inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[3][4][7]
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid contact with skin and eyes.[5] Prevent dust formation and accumulation.[1][8] Use only in well-ventilated areas and provide appropriate exhaust ventilation where dust is formed.[1][4][8] Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed and in its original container.[5][9] The recommended storage temperature is between 15–25 °C.[6]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[1][4][8]
-
Eye Contact: Flush eyes with water as a precaution. Remove contact lenses if present and easy to do so.[1][4][8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][4][8]
Spill and Disposal Procedures:
-
Spill Containment: In case of a spill, sweep up and shovel the material.[1][4] Avoid generating dust.[1][2]
-
Disposal: Keep the spilled material in suitable, closed containers for disposal.[1][4] Dispose of the contents and container in accordance with local, regional, national, and international regulations.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Do not let the product enter drains.[1][3][4]
Emergency Workflow: Chemical Spill
The following diagram outlines the logical workflow for safely managing a this compound spill.
Caption: Workflow for handling a chemical spill.
References
- 1. uprm.edu [uprm.edu]
- 2. fishersci.com [fishersci.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. lobachemie.com [lobachemie.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
